molecular formula C19H16N4O B1209440 Disperse Yellow 7 CAS No. 6300-37-4

Disperse Yellow 7

Cat. No.: B1209440
CAS No.: 6300-37-4
M. Wt: 316.4 g/mol
InChI Key: VGKYEIFFSOPYEW-UHFFFAOYSA-N
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Description

Disperse Yellow 7, also known as this compound, is a useful research compound. Its molecular formula is C19H16N4O and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45573. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenol
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InChI

InChI=1S/C19H16N4O/c1-14-13-18(11-12-19(14)24)23-22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-13,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKYEIFFSOPYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064217
Record name C.I. Disperse Yellow 7
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Molecular Weight

316.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6300-37-4
Record name Disperse Yellow 7
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Record name Disperse Fast Yellow 4K
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Record name Disperse Yellow 7
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Record name Phenol, 2-methyl-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
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Record name C.I. Disperse Yellow 7
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Record name 4-[[p-(phenylazo)phenyl]azo]-o-cresol
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Foundational & Exploratory

"Disperse Yellow 7 chemical structure and properties"

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Yellow 7: A Comprehensive Technical Guide

Introduction: this compound is a synthetic monoazo dye belonging to the disperse class of colorants.[1][2] Identified by the Colour Index number C.I. 26090, it is primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers such as polyester, acetate, and nylon.[3][4][5] Its low solubility in water is a defining characteristic, necessitating its application from a fine aqueous dispersion.[4][5][6] This guide provides an in-depth overview of its chemical structure, properties, synthesis, analytical characterization, and toxicological profile, tailored for researchers and chemical industry professionals.

Chemical Structure and Identification

This compound is structurally a double azo compound, featuring two azo groups (-N=N-) that act as the chromophore responsible for its yellow color.[3][4][5] The molecule consists of a substituted phenol coupled to a phenylazo-substituted phenyl group.

Chemical Structure: Chemical structure of this compound (Image Source: Wikimedia Commons, File:this compound.svg)

IdentifierValue
IUPAC Name 2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol[7][8]
CAS Number 6300-37-4[3][7][8][9][10]
C.I. Number 26090[3][7]
Molecular Formula C₁₉H₁₆N₄O[3][4][9][10]
SMILES CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O[8][9]
InChI Key VGKYEIFFSOPYEW-UHFFFAOYSA-N[7][9]
Synonyms 4-[4-(Phenylazo)phenylazo]-o-cresol, Disperse Fast Yellow 4K, Celliton Fast Yellow 5R[9][10][]

Physicochemical and Toxicological Properties

The physical and chemical characteristics of this compound dictate its application and potential environmental and health impacts.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Weight 316.36 g/mol [3][4][10]
Appearance Red-light yellow to dark brown powder[3][5]
Melting Point 146-148 °C (decomposes)[][12]
Boiling Point 532.0 ± 50.0 °C at 760 mmHg (predicted)[]
Solubility Insoluble in water; Soluble in acetone and Dimethylformamide (DMF)[3][6][][13]
λmax ~385 nm (in acetone)[14]
Table 2: Toxicological Profile of this compound
Hazard CategoryDescriptionSource(s)
GHS Classification Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[9]
Metabolism Undergoes reductive cleavage of azo bonds to form aromatic amines[15][16][17]
Key Metabolites p-Phenylenediamine (PPD), 4-Aminoazobenzene, 4-Aminobiphenyl[15][16]
Genotoxicity Considered genotoxic, primarily due to its metabolites[15]
Carcinogenicity Potential carcinogen due to metabolic conversion to known carcinogens (4-Aminoazobenzene: Group 2B, 4-Aminobiphenyl: Group 1 by IARC)[16][18]
Ecotoxicity Toxic to aquatic organisms, with a 20-day LC50 of 0.025 mg/L for Fathead minnows[19]

Synthesis and Experimental Protocols

The synthesis of this compound is a classic example of a diazo coupling reaction, a cornerstone of azo dye chemistry.[5]

Synthesis Pathway

The process involves two main stages:

  • Diazotization: An aromatic primary amine, 4-(Phenyldiazenyl)benzenamine, is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[5][20]

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, o-Cresol, under alkaline conditions to form the final this compound dye.[3][5][20]

Synthesis_Pathway A 4-(Phenyldiazenyl)benzenamine B Diazonium Salt A->B  Diazotization (NaNO₂, HCl, 0-5°C)   D This compound B->D  Azo Coupling (NaOH, 0-5°C)   C o-Cresol C->D

Synthesis pathway of this compound via diazotization and azo coupling.
Experimental Protocol: Laboratory Synthesis

This protocol outlines a representative method for the synthesis of this compound.[5]

  • Diazotization of 4-(Phenyldiazenyl)benzenamine:

    • Dissolve a molar equivalent of 4-(phenyldiazenyl)benzenamine in a solution of hydrochloric acid and water.[20]

    • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.[20]

    • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt.[5][20]

    • Continue stirring for 30 minutes post-addition to ensure the reaction is complete.[20]

  • Azo Coupling with o-Cresol:

    • In a separate vessel, dissolve a molar equivalent of o-cresol in an aqueous sodium hydroxide solution and cool to 0-5 °C.[5]

    • Slowly add the cold diazonium salt solution to the cold alkaline o-cresol solution with vigorous stirring. A colored precipitate of this compound will form instantly.[5][20]

    • Stir the reaction mixture for 1-2 hours in the ice bath to complete the coupling process.[20]

  • Isolation and Purification:

    • Isolate the crude dye precipitate via vacuum filtration.[5]

    • Wash the filter cake with cold water to remove inorganic salts and unreacted starting materials.[20]

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid.[20]

Analytical Characterization

The purity and identity of this compound are confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for its quantification in materials like textiles.[2][20]

Experimental Protocol: HPLC-DAD Analysis of Textile Extracts

This protocol details a method for detecting this compound in textile samples.[2]

  • Sample Preparation:

    • Cut a representative textile sample into small pieces (approx. 5x5 mm).[2]

    • Extract the dye by sonicating a known weight of the textile (e.g., 1.0 g) in a suitable solvent like methanol (e.g., 20 mL) at 60 °C for 30 minutes.[17]

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[17]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.[2][17]

    • Column: Reversed-phase C18 column.[20]

    • Mobile Phase: Gradient elution using a mixture of acetonitrile and water.[20]

    • Detection: Monitor the characteristic absorption wavelength (λmax) of this compound.[20]

  • Quantification:

    • Prepare a stock solution and a series of standard dilutions of pure this compound to create a calibration curve.[2]

    • Inject the prepared sample extract into the HPLC system.[2]

    • Identify the this compound peak based on its retention time and UV-Vis spectrum compared to the standard.[2]

    • Quantify the concentration in the sample using the calibration curve.

Analytical_Workflow A Textile Sample B Solvent Extraction (Methanol, Sonication) A->B C Filtration (0.45 µm) B->C D HPLC-DAD Analysis C->D E Data Analysis (Quantification via Calibration Curve) D->E F Result (Concentration of DY7) E->F

Workflow for HPLC-DAD analysis of this compound in textiles.

Metabolic Pathway and Toxicology

A significant concern with many azo dyes, including this compound, is their potential to be metabolized into harmful aromatic amines.[15][21] This transformation occurs through the reductive cleavage of the azo bonds, a process that can be mediated by azoreductase enzymes in the liver or by intestinal and skin microflora.[16][17]

Metabolic_Pathway DY7 This compound Metabolism Reductive Cleavage (Azoreductases) DY7->Metabolism PPD p-Phenylenediamine (Genotoxin) Metabolism->PPD AAB 4-Aminoazobenzene (IARC Group 2B Carcinogen) Metabolism->AAB ABP 4-Aminobiphenyl (IARC Group 1 Carcinogen) Metabolism->ABP

Metabolic degradation of this compound to carcinogenic aromatic amines.

The metabolites of this compound are of significant toxicological concern.[15] 4-Aminobiphenyl is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC), while 4-Aminoazobenzene is classified as a Group 2B carcinogen ("possibly carcinogenic to humans").[16] The formation of these compounds is the primary mechanism behind the genotoxic and carcinogenic potential attributed to this compound.[15][16]

References

An In-depth Technical Guide to the Synthesis of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical development professionals.

Disperse Yellow 7, identified by the Colour Index designation C.I. 26090, is a monoazo dye utilized for its vibrant yellow color in the dyeing of synthetic fibers such as polyester, acetate, and nylon.[1] Its low solubility in water makes it suitable for application as a dispersion in aqueous dyebaths for coloring hydrophobic textiles.[1][2] This guide details the chemical synthesis, experimental protocols, and characterization of this compound.

Physicochemical Properties

This compound is an organic compound whose color is derived from the azo group (-N=N-), which acts as a chromophore.[1][3] Key physical and chemical properties are summarized below.

PropertyValue
IUPAC Name 2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol[1][4]
Synonyms C.I. This compound, C.I. 26090, 4-[4-(Phenylazo)phenylazo]-o-cresol[1][5]
CAS Number 6300-37-4[1][2]
Molecular Formula C₁₉H₁₆N₄O[1][6]
Molecular Weight 316.36 g/mol [1][6]
Appearance Red-light yellow to dark brown powder[1]
Solubility Low solubility in water; soluble in acetone and DMF[1][3]

Synthesis Pathway

The synthesis of this compound is a classic example of an azo coupling reaction, which proceeds in two primary stages.[1][2] The first stage is the diazotization of a primary aromatic amine, 4-(Phenyldiazenyl)benzenamine. The second stage involves the coupling of the resulting diazonium salt with a coupling component, o-Cresol, to yield the final dye product.[1][3][6]

Caption: Synthesis pathway of this compound via diazotization and azo coupling.[1]

Experimental Protocols

This section outlines a representative laboratory-scale method for the synthesis of this compound.[1]

3.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (0.05 mol scale)Moles
4-(Phenyldiazenyl)benzenamine197.249.86 g0.05 mol
Sodium Nitrite (NaNO₂)69.003.62 g0.052 mol
Concentrated Hydrochloric Acid (HCl)36.46~15 mL-
o-Cresol108.145.41 g0.05 mol
Sodium Hydroxide (NaOH)40.002.00 g0.05 mol
Water, Ice, Ethanol, Sodium Chloride-As needed-

3.2 Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

  • In a 250 mL beaker, prepare a solution of 4-(phenyldiazenyl)benzenamine (0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL).[1]

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. The amine hydrochloride may precipitate.[1][3]

  • In a separate beaker, dissolve sodium nitrite (0.052 mol) in a minimal amount of cold water (e.g., 15 mL).[1]

  • Slowly add the cold sodium nitrite solution dropwise to the cold amine hydrochloride suspension while maintaining vigorous stirring.[1][3]

  • Keep the temperature of the reaction mixture below 5 °C throughout the addition to ensure the stability of the diazonium salt.[3]

  • After the addition is complete, continue stirring the mixture for an additional 20-30 minutes.[1][3] The formation of a clear solution indicates the completion of the diazotization reaction, yielding the diazonium salt solution.[1]

3.3 Step 2: Azo Coupling

  • In a separate 500 mL beaker, dissolve o-Cresol (0.05 mol) in an aqueous solution of sodium hydroxide (0.05 mol in 50 mL of water).[1]

  • Cool this alkaline solution to 0-5 °C in an ice bath.[1]

  • Slowly and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold o-Cresol solution.[1]

  • A colored precipitate of this compound will form immediately. The reaction is typically carried out under slightly alkaline conditions to activate the phenol for electrophilic substitution.[1]

3.4 Isolation and Purification

  • Isolate the crude dye product by vacuum filtration.[1]

  • Wash the filter cake first with a saturated sodium chloride solution to remove impurities, followed by washes with cold water until the filtrate becomes neutral.[1]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]

  • Dry the purified this compound in a vacuum oven at 60-70 °C.[1]

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A1 Dissolve Amine in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ dropwise (maintain T < 5 °C) A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 20-30 min A4->A5 A_out Diazonium Salt Solution A5->A_out B_in Diazonium Salt Solution B1 Dissolve o-Cresol in NaOH (aq) B2 Cool to 0-5 °C B1->B2 B3 Add diazonium solution to cresol solution B2->B3 B_in->B3 B4 Precipitation of Dye B3->B4 C1 Vacuum Filtration B4->C1 C2 Wash with NaCl (aq) and cold H₂O C1->C2 C3 Recrystallize from Ethanol/Water C2->C3 C4 Dry in Vacuum Oven (60-70 °C) C3->C4 C_out Purified this compound C4->C_out

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The synthesized dye should be characterized using various analytical techniques to confirm its structure and assess its purity.[1]

TechniquePurpose & Expected Results
UV-Visible Spectroscopy To determine the wavelength of maximum absorbance (λmax) in a suitable solvent (e.g., ethanol or acetone). The λmax is characteristic of the dye's chromophoric system.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify characteristic functional groups. Expected peaks include N=N stretching for the azo group, O-H stretching for the phenol group, and C-H stretching for the aromatic rings.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy can be used to provide detailed information about the chemical structure and confirm the arrangement of protons and carbons in the molecule.[3]
Mass Spectrometry (MS) To determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming the structure.[3]

References

An In-depth Technical Guide on the Photophysical Properties of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Yellow 7 (C.I. 26090) is a monoazo dye utilized in the textile industry for coloring synthetic fibers like polyester, acetate, and nylon.[1][2][3] Its chemical structure, characterized by an azo group (-N=N-) acting as a chromophore, is responsible for its distinct yellow color.[2][4] This guide provides a detailed overview of the photophysical properties of this compound, experimental protocols for their characterization, and relevant chemical pathways for researchers, scientists, and professionals in drug development.

Core Photophysical and Chemical Properties

The key identifiers and physicochemical properties of this compound are summarized below. These values are fundamental for its application and characterization.

PropertyValueReference
IUPAC Name 2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol[2]
C.I. Name This compound, 26090[1][2][5]
CAS Number 6300-37-4[1][2][4]
Molecular Formula C₁₉H₁₆N₄O[1][2][4]
Molecular Weight 316.36 g/mol [1][2][4]
Appearance Yellow to dark brown powder[1][2][4]
Solubility Low solubility in water; Soluble in acetone and DMF[1][2][4]
Spectroscopic and Photophysical Data

The interaction of this compound with light is central to its function as a dye. The primary photophysical parameters are detailed in the table below. It is important to note that many azo dyes are known to be non-fluorescent or only weakly fluorescent due to efficient non-radiative decay pathways from the excited state.[1] Comprehensive data on the fluorescence quantum yield and lifetime for this compound is limited in publicly available literature.

ParameterValue / ObservationSolventReference
λmax (Absorbance) 384 - 388 nmAcetone[1][4]
λmax (Absorbance) 389 nmPMMA-MA matrix[6]
Molar Extinction (ε) > 34,000 L·mol⁻¹·cm⁻¹Acetone[1][7]
Fluorescence Azo dyes are often weakly fluorescent or non-fluorescent.-[1]

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of photophysical properties. The following protocols outline the procedures for UV-Visible and Fluorescence Spectroscopy.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent such as acetone or ethanol.[1]

    • From the stock solution, create a series of dilutions to identify a concentration that yields an absorbance reading between 0.1 and 1.0 at the λmax to ensure linearity under the Beer-Lambert law.[1]

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer is required.[1]

  • Measurement Protocol:

    • Calibrate the spectrophotometer using a cuvette containing the pure solvent as a blank reference.[1]

    • Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.[1][2]

    • Identify the λmax from the resulting spectrum.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl , where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm).[1]

Fluorescence Spectroscopy

This technique measures the emission spectrum, fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be approximately 0.1 to minimize inner-filter effects where emitted light is reabsorbed by the sample.[1]

  • Instrumentation:

    • A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube) is necessary.[1]

  • Measurement Protocol:

    • Emission Spectrum: Excite the sample at its λmax (determined from UV-Vis spectroscopy) and scan a range of longer wavelengths to record the emission spectrum.[1]

    • Fluorescence Quantum Yield (Φf): The quantum yield can be determined using a relative method by comparing its fluorescence intensity to a standard with a known quantum yield. The equation is: Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[1]

    • Fluorescence Lifetime (τf): The lifetime can be measured using advanced techniques such as Time-Correlated Single-Photon Counting (TCSPC).[1]

Visualizations: Pathways and Workflows

Synthesis Pathway

The synthesis of this compound is typically achieved through a diazotization reaction followed by an azo coupling step.[2][4] 4-(Phenyldiazenyl)benzenamine is first converted to a diazonium salt, which is then reacted with o-Cresol to yield the final dye molecule.[2][4]

G Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-(Phenyldiazenyl)benzenamine C NaNO₂, HCl 0-5 °C A->C B Diazonium Salt F Alkaline Solution 0-5 °C B->F Coupling Reaction C->B D o-Cresol D->F E This compound F->E

Synthesis pathway for this compound.
Experimental Workflow for Photophysical Characterization

The characterization of a dye like this compound follows a structured workflow to ensure accurate and reproducible data. This involves careful sample preparation followed by spectroscopic analysis.

G cluster_uv UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy start Start: Pure Dye Sample prep Sample Preparation (Dissolve in Spectroscopic Solvent) start->prep uv_measure Measure Absorbance Spectrum (200-800 nm) prep->uv_measure fluor_measure Measure Emission Spectrum (Excite at λmax) prep->fluor_measure uv_analysis Data Analysis: - Identify λmax - Calculate ε (Beer-Lambert Law) uv_measure->uv_analysis end_uv UV-Vis Data (λmax, ε) uv_analysis->end_uv fluor_analysis Data Analysis: - Determine Quantum Yield (Φf) - Measure Lifetime (τf) via TCSPC fluor_measure->fluor_analysis end_fluor Fluorescence Data (Φf, τf) fluor_analysis->end_fluor

Workflow for photophysical characterization.
Conceptual Diagram of Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[8] This occurs because different solvents can stabilize the electronic ground state and the excited state of the solute to different extents, altering the energy gap between them. A red shift (bathochromic) indicates positive solvatochromism, while a blue shift (hypsochromic) signifies negative solvatochromism.[8]

G Solvatochromism Effect cluster_0 Low Polarity Solvent cluster_1 High Polarity Solvent GS1 Ground State (S₀) ES1 Excited State (S₁) GS1->ES1 Absorption (hν₁) GS2 Ground State (S₀) ES2 Excited State (S₁) GS2->ES2 Absorption (hν₂) note Observation: If ν₁ > ν₂ → Bathochromic Shift (Red Shift) If ν₁ < ν₂ → Hypsochromic Shift (Blue Shift)

Conceptual illustration of solvatochromism.

References

Disperse Yellow 7: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6300-37-4

This technical guide provides an in-depth overview of the synthetic azo dye, Disperse Yellow 7 (C.I. 26090). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, toxicological profile, industrial applications, and relevant experimental protocols. The content is structured to provide a comprehensive understanding of the compound, with a focus on its metabolic fate and analytical determination.

Physicochemical Properties

This compound is a synthetic organic compound belonging to the double azo class of dyes.[1] It is characterized by its low solubility in water, a defining feature of disperse dyes, which makes it suitable for dyeing hydrophobic fibers.[2][3] It appears as a dark brown powder and is soluble in organic solvents such as acetone and dimethylformamide (DMF).[1][2]

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 6300-37-4[4]
Molecular Formula C₁₉H₁₆N₄O[4]
Molecular Weight 316.36 g/mol [5]
Appearance Dark brown powder[1][2]
Melting Point 146-148°C (decomposes)[]
Boiling Point 532.0 ± 50.0°C at 760 mmHg[]
Solubility Sparingly soluble in water; Soluble in acetone and DMF[1][2]
UV-Vis λmax (in Acetone) 384 - 388 nm[2]

Toxicological Profile

The toxicology of this compound is a significant area of concern, primarily due to its metabolic activation into potentially harmful aromatic amines.[7][8] The dye itself is classified as a skin, eye, and respiratory irritant.[3][4]

The primary mechanism of toxicity involves the reductive cleavage of the azo bonds by azoreductase enzymes found in the liver and gut microbiota.[7] This metabolic process breaks down the parent dye molecule into its constituent aromatic amines, some of which are known or suspected carcinogens and genotoxins.[7][8][9]

Metabolic Activation and Key Metabolites:

The reductive cleavage of this compound yields several aromatic amines of toxicological significance, including p-phenylenediamine, 4-aminoazobenzene, and 4-aminobiphenyl.[7][8]

  • p-Phenylenediamine (PPD): A known genotoxin.[7]

  • 4-Aminoazobenzene: Classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[7][8]

  • 4-Aminobiphenyl (4-ABP): Classified by the IARC as a Group 1 carcinogen, indicating it is carcinogenic to humans.[7]

Table 2: Summary of Toxicological Data for this compound and its Metabolites

EndpointTest System/MetaboliteResult/ClassificationReference(s)
Acute Toxicity (Oral LD50) This compoundData not readily available[7][8]
Skin, Eye, and Respiratory Irritation This compoundCauses skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4]
Genotoxicity p-PhenylenediaminePositive in Bacterial Reverse Mutation Assay (Ames Test)[8]
Carcinogenicity 4-AminoazobenzeneIARC Group 2B: Possibly carcinogenic to humans[7][8]
Carcinogenicity 4-AminobiphenylIARC Group 1: Carcinogenic to humans[7]
Skin Sensitization Disperse DyesRecognized as potential skin sensitizers[8]
Aquatic Toxicity This compoundA predicted no-effect concentration (PNEC) of 0.0025 mg/L has been calculated based on chronic fish studies[9][10]

Industrial Applications

This compound is primarily used in the textile industry for dyeing hydrophobic synthetic fibers.[5][] Its low water solubility makes it ideal for application to materials such as polyester, nylon, and cellulose acetate, where it can penetrate the fiber and be retained by physical forces.[2][11] It is also used in the printing of these fabrics.[5] Disperse dyes are categorized based on their properties, such as leveling and sublimation fastness (e.g., E-type, SE-type, S-type).[11]

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and toxicological assessment of this compound are crucial for research and quality control.

Synthesis of this compound

The synthesis is a two-step process involving diazotization followed by an azo coupling reaction.[5]

  • Diazotization of 4-(phenyldiazenyl)benzenamine:

    • Dissolve 4-(phenyldiazenyl)benzenamine in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice bath with continuous stirring.

    • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

    • Stir for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Azo Coupling with o-Cresol:

    • In a separate vessel, dissolve o-cresol in an aqueous solution of sodium hydroxide and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the alkaline o-cresol solution with vigorous stirring.

    • The precipitate of this compound forms immediately and can be collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Analytical Determination in Textiles using HPLC-DAD

This protocol outlines a method for the extraction and quantification of this compound from textile samples.[2]

  • Instrumentation:

    • High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).

    • Column: C18 reversed-phase column (e.g., XBridge C18, 2.1 x 150 mm, 5 µm).[2]

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mmol Ammonium acetate, pH 3.6) and Mobile Phase B (e.g., Acetonitrile).[2]

  • Sample Preparation (Ultrasound-Assisted Extraction):

    • Weigh 1.0 g of a finely cut textile sample into a flask.[2]

    • Add 20 mL of methanol.[2]

    • Sonicate in an ultrasonic bath at 50°C for 30 minutes.[2]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.[2]

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[2]

  • Quantification:

    • Prepare a series of calibration standards of this compound in methanol.

    • Inject the standards to construct a calibration curve by plotting peak area against concentration.[2]

    • Inject the prepared sample extract.

    • Identify the this compound peak by its retention time and UV-Vis spectrum, and quantify using the calibration curve.[2]

In Vitro Reductive Metabolism Assay

This protocol simulates the metabolic reduction of this compound to analyze its metabolites.[8]

  • Preparation of Reaction Mixture:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., methanol).

    • Add the dye solution to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).

  • Reduction:

    • Add a reducing agent, such as sodium dithionite, to the mixture to initiate the reductive cleavage of the azo bonds.[8]

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient period to ensure complete reduction.[8]

  • Analysis:

    • Analyze the resulting solution using analytical techniques like HPLC or LC-MS/MS to identify and quantify the aromatic amine metabolites.[12]

References

An In-depth Technical Guide on the Solubility of Disperse Yellow 7 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Yellow 7 (CAS No. 6300-37-4) in organic solvents. This compound, a monoazo dye, is primarily used for coloring synthetic hydrophobic fibers such as polyester, nylon, and cellulose acetate due to its low water solubility.[1][2][3] Its solubility in organic solvents is a critical parameter for various applications, including analytical method development, formulation, and toxicological studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
IUPAC Name 2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol[1]
Synonyms C.I. 26090, 4-[4-(Phenylazo)phenylazo]-o-cresol[1]
CAS Number 6300-37-4[1]
Molecular Formula C₁₉H₁₆N₄O[1]
Molecular Weight 316.36 g/mol [1]
Appearance Red-light yellow to dark brown powder[1]
Melting Point 146-148 °C (with decomposition)[4]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The dye is qualitatively known to be soluble in acetone and dimethylformamide (DMF).[1][4][5][6] The following table is provided as a template to be populated with experimental data determined using the protocol outlined in this guide.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Acetone25Data to be determinedData to be determined
Dimethylformamide (DMF)25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Supercritical CO₂Specify T & PData to be determinedData to be determined

Experimental Protocol: Spectrophotometric Determination of Solubility

This section details a standard UV-Vis spectrophotometric method for the quantitative determination of this compound solubility in an organic solvent. This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[5]

Materials and Equipment:

  • This compound (pure solid)[5]

  • Selected organic solvents (e.g., acetone, DMF, ethanol)[5]

  • UV-Vis Spectrophotometer[5]

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Syringe filters (0.45 µm)[5]

Part 1: Preparation of Calibration Curve

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.[5]

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm) to identify the λmax. For this compound in acetone, the λmax is reported to be between 384-388 nm.[4]

  • Prepare a Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.[5]

  • Prepare a Series of Standard Solutions:

    • Perform serial dilutions of the stock solution to generate a series of at least five standard solutions with decreasing concentrations.[5]

  • Measure Absorbance of Standards:

    • Set the spectrophotometer to the predetermined λmax.[5]

    • Use the pure solvent as a blank to zero the instrument.[5]

    • Measure the absorbance of each standard solution.[5]

  • Create the Calibration Curve:

    • Plot the absorbance of the standard solutions (y-axis) against their corresponding known concentrations (x-axis).[5]

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A R² value close to 1.0 indicates a strong linear relationship.[5]

Part 2: Determination of Solubility

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a flask to ensure that undissolved solid remains, creating a saturated solution.[5]

  • Equilibration:

    • Seal the flask and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[5]

  • Sample Preparation:

    • Allow the undissolved solid to settle.[5]

    • Carefully withdraw an aliquot of the supernatant and immediately filter it using a 0.45 µm syringe filter to remove any suspended solid particles.[5]

  • Dilution and Absorbance Measurement:

    • Accurately dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculate the Concentration of the Saturated Solution:

    • Use the equation from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in the selected solvent at the specified temperature.[5]

  • Express Solubility in Desired Units:

    • Convert the concentration to the desired units, such as g/L or mol/L.[5]

Visualizations

The following diagrams illustrate the experimental workflow for determining dye solubility and the logical dependencies for ensuring accurate results.

G cluster_prep Calibration Curve Preparation cluster_sol Solubility Determination prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards measure_abs Measure Absorbance of Standards prep_standards->measure_abs det_lambda Determine λmax det_lambda->prep_stock plot_curve Plot Calibration Curve measure_abs->plot_curve calc_sol Calculate Solubility plot_curve->calc_sol Calibration Data prep_sat Prepare Saturated Solution equilibrate Equilibrate Solution prep_sat->equilibrate filter_sol Filter Supernatant equilibrate->filter_sol measure_sample_abs Measure Sample Absorbance filter_sol->measure_sample_abs measure_sample_abs->calc_sol

Caption: Experimental workflow for determining dye solubility via spectrophotometry.

G acc_sol Accurate Solubility Value sat_sol Saturated Solution Preparation equil Equilibrium Achievement sat_sol->equil accurate_dil Accurate Dilution equil->accurate_dil temp_ctrl Constant Temperature Control temp_ctrl->equil accurate_dil->acc_sol valid_cal Valid Calibration Curve valid_cal->acc_sol linear_fit Good Linear Fit (R² ≈ 1) valid_cal->linear_fit pure_dye Purity of Dye pure_dye->sat_sol pure_dye->valid_cal pure_solvent Purity of Solvent pure_solvent->sat_sol accurate_weigh Accurate Weighing accurate_weigh->sat_sol accurate_weigh->valid_cal

Caption: Logical dependencies for accurate solubility determination.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 7 (DY7), a monoazo dye, sees extensive application in the textile industry for coloring synthetic fibers like polyester and acetate.[1] Its chemical structure, defined by an azo bond (-N=N-), is the source of its color but also a point of environmental concern due to its persistence and the potential for forming toxic degradation products.[1] This technical guide offers a thorough overview of the environmental fate and degradation of this compound, compiling available data on its physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicity. Detailed experimental protocols and visual diagrams of degradation pathways are included to facilitate further research and the creation of effective remediation strategies.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for forecasting its environmental distribution and behavior. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₉H₁₆N₄O[1][2]
Molecular Weight 316.36 g/mol [1][2]
CAS Number 6300-37-4[1][2]
Appearance Dark brown powder[1]
Melting Point 146-148°C (decomposes)[1][2]
Boiling Point 532.0 ± 50.0°C at 760 mmHg[1]
Density 1.17 ± 0.1 g/cm³[1]
Water Solubility Low (water-insoluble)[1][2]
Solubility in Organic Solvents Soluble in acetone and DMF[1][3]
Maximum Absorption (λmax) 364 nm[1][2]

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is a notable concern. Its degradation can happen through both abiotic and biotic processes, breaking down the parent molecule into various intermediates and ultimately mineralizing to carbon dioxide, water, and inorganic compounds.[1]

Abiotic Degradation

Abiotic degradation of this compound primarily involves processes like hydrolysis and photodegradation. These processes are affected by environmental factors such as pH, temperature, and the presence of light.[1]

2.1.1. Hydrolysis

Disperse dyes can be susceptible to hydrolysis, especially under alkaline conditions.[1] The rate of hydrolysis is dependent on pH, with increased degradation observed at higher pH levels.[1] While specific kinetic data for the hydrolysis of this compound is limited, the general mechanism for azo dyes involves a nucleophilic attack on the dye molecule.[1]

2.1.2. Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. The azo bond in this compound can be cleaved under UV irradiation.[1] The efficiency of photodegradation can be improved by the presence of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO).[1] This process generally follows pseudo-first-order kinetics.[1]

Biotic Degradation

Microorganisms, including bacteria and fungi, are crucial in the biodegradation of azo dyes. The main mechanism is the enzymatic cleavage of the azo bond, a process known as azoreduction.[1]

The degradation of this compound occurs through the cleavage of its azo bond, which leads to the formation of various aromatic amines.[1] Identifying these intermediates is vital for assessing the overall environmental impact, as some of these breakdown products can be more toxic than the parent dye.[1][4] The primary metabolic pathway for this compound involves the reductive cleavage of its two azo bonds, which can be mediated by enzymes like azoreductases found in skin microflora, liver microsomes, and certain bacteria.[5] This cleavage results in the formation of three primary aromatic amine metabolites.[5]

Diagram of this compound Degradation Pathway

cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation cluster_products Degradation Products DY7 This compound (C₁₉H₁₆N₄O) Photodegradation Photodegradation (UV, Photocatalysts) DY7->Photodegradation Light Hydrolysis Hydrolysis (e.g., alkaline conditions) DY7->Hydrolysis Water, pH Biodegradation Biodegradation (Microorganisms) DY7->Biodegradation Enzymes AzoBondCleavage Azo Bond Cleavage Photodegradation->AzoBondCleavage Hydrolysis->AzoBondCleavage Biodegradation->AzoBondCleavage AromaticAmines Aromatic Amines (e.g., p-Phenylenediamine, 4-Aminoazobenzene) AzoBondCleavage->AromaticAmines Mineralization Mineralization (CO₂, H₂O, inorganic compounds) AromaticAmines->Mineralization Further Degradation

Caption: General degradation pathways for this compound.

Ecotoxicity of this compound and its Degradation Products

This compound has demonstrated toxicity to various aquatic organisms.[1] Chronic toxicity studies have shown its adverse effects on the early life stages of fathead minnows (Pimephales promelas).[1] The lethal concentration (LC50) values further underscore its potential environmental risk.[1] The ecotoxicity of disperse dyes like this compound can be linked to their chemical structure and properties.[6] As azo dyes, they can undergo reductive cleavage to form potentially more toxic aromatic amines.[4][6] Studies on this compound have indicated that it can induce cellular stress and affect androgen-related gene transcription in amphibians.[6][7]

The metabolic breakdown of this compound can produce hazardous compounds, including p-Phenylenediamine (a known genotoxin) and 4-Aminoazobenzene, which is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[4]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not always readily available in scientific literature.[2] Therefore, this section provides standardized methodologies for key analytical techniques.

Analysis of this compound in Textiles

4.1.1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is a robust technique for the separation, identification, and quantification of this compound in textile extracts.[8]

  • Sample Preparation:

    • Cut a representative sample of the textile material into small pieces (approximately 5 mm x 5 mm).[8]

    • Extract the dye using a suitable solvent like methanol.[8]

  • Instrumentation:

    • HPLC system with a C18 column and a Diode Array Detector.[8]

  • Quantification:

    • Inject the prepared sample extract into the HPLC system.[8]

    • Identify the this compound peak based on its retention time and by comparing its UV-Vis spectrum with that of a standard.[8]

    • Quantification is performed using a calibration curve generated from standards of this compound.[8]

Diagram of HPLC-DAD Analysis Workflow

cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing TextileSample Textile Sample Extraction Solvent Extraction (e.g., Methanol) TextileSample->Extraction Filtration Filtration Extraction->Filtration HPLCSeparation HPLC Separation (C18 Column) Filtration->HPLCSeparation DAD_Detection DAD Detection (UV-Vis Spectrum) HPLCSeparation->DAD_Detection PeakID Peak Identification (Retention Time & Spectrum) DAD_Detection->PeakID Quantification Quantification (Calibration Curve) PeakID->Quantification Result Result: Concentration of This compound Quantification->Result

Caption: Workflow for HPLC-DAD analysis of this compound.[8]

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and selective method for the detection and quantification of this compound.[8]

  • Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[8]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound is used.[8]

  • Quantification: A calibration curve generated from standards of this compound is used for quantification.[8]

4.1.3. UV-Visible Spectrophotometry

This is a simple and cost-effective method for the quantitative analysis of this compound in solution.[8]

  • Procedure:

    • Measure the absorbance of the sample extracts at the determined λmax using the solvent as a blank.[8]

    • Prepare a series of standard solutions of this compound and measure their absorbance at the λmax.[8]

    • Construct a calibration curve by plotting absorbance versus concentration to quantify the sample.[8]

Adsorption Experiments for Wastewater Treatment

This protocol outlines a general procedure for evaluating the adsorption of this compound from wastewater.

  • Adsorbent Preparation: The adsorbent may require washing, drying, grinding, and sieving to a uniform particle size.[9]

  • Standard Solutions: Prepare a stock solution of this compound and then a series of standard solutions with different initial concentrations (e.g., 10, 20, 50, 100 mg/L).[9]

  • Adsorption Experiment:

    • In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g) to a fixed volume of DY7 solution (e.g., 50 mL) of varying initial concentrations.[9]

    • Place the flasks in a thermostatic shaker and agitate at a constant speed (e.g., 200 rpm) and temperature (e.g., 25 °C).[9]

    • At different time intervals, withdraw samples, centrifuge or filter to remove the adsorbent, and analyze the remaining dye concentration in the supernatant using UV-Vis spectrophotometry.[10]

Conclusion

This technical guide provides a detailed overview of the current knowledge on the environmental fate and degradation of this compound. The data presented highlights its potential for persistence and ecotoxicity, emphasizing the need for effective treatment and remediation strategies.[1] The provided experimental protocols offer a foundation for researchers to further investigate the degradation kinetics and pathways of this dye.[1] Future research should aim to obtain more quantitative data on its degradation rates under various environmental conditions and to identify the full range of degradation intermediates for a comprehensive risk assessment.[1] The development of efficient and environmentally friendly technologies for the removal of this compound from textile effluents remains a critical area of research.[1]

References

In-Depth Toxicological Profile of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Yellow 7 (DY7), a monoazo dye, has been utilized in the textile industry for its dyeing properties. However, a comprehensive toxicological assessment reveals significant concerns primarily related to its metabolic transformation into hazardous aromatic amines. This technical guide provides a detailed overview of the toxicological profile of this compound, consolidating available data on its metabolism, genotoxicity, carcinogenicity, skin sensitization potential, and ecotoxicity. While quantitative data for some toxicological endpoints are limited in publicly accessible literature, this guide synthesizes the existing knowledge to provide a thorough understanding of the potential risks associated with this compound. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate a clearer understanding of the toxicological mechanisms.

Chemical and Physical Properties

PropertyValue
Chemical Name 4-[(4-aminophenyl)azo]benzenamine
Synonyms C.I. 26090, 4,4'-diaminoazobenzene
CAS Number 6300-37-4
Molecular Formula C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol
Appearance Yellow to orange powder
Solubility Insoluble in water, soluble in some organic solvents

Toxicological Data Summary

Acute and Repeated Dose Toxicity
Metabolism and Metabolic Activation

A critical aspect of the toxicology of this compound is its reductive metabolism into aromatic amines.[1] The primary mechanism of toxicity for many azo dyes involves their reductive cleavage by azoreductase enzymes found in the liver and intestinal microflora.[2] This process breaks the azo bond (-N=N-) and releases aromatic amines, some of which are known or suspected carcinogens.[2]

The key hazardous metabolites of this compound include:

  • p-Phenylenediamine (p-PDA): A known genotoxin.[2]

  • 4-Aminoazobenzene (4-AAB): Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[2]

  • 4-Aminobiphenyl (4-ABP): Classified as a Group 1 carcinogen (carcinogenic to humans) by IARC.[2]

The formation of these metabolites is a crucial step in the manifestation of this compound's toxicity.[2]

DY7 This compound AzoReduction Azoreductase (Liver, Intestinal Microflora) DY7->AzoReduction Reductive Cleavage pPDA p-Phenylenediamine (p-PDA) (Genotoxin) AzoReduction->pPDA AAB 4-Aminoazobenzene (4-AAB) (Group 2B Carcinogen) AzoReduction->AAB ABP 4-Aminobiphenyl (4-ABP) (Group 1 Carcinogen) AzoReduction->ABP

Metabolic Pathway of this compound.
Genotoxicity

This compound is considered to be genotoxic, primarily due to the action of its metabolites.[1] Upon release into the environment or ingestion, these toxic azo dyes are transformed by microbial enzymes into aromatic amines, which can be more harmful than the parent molecules.[3][4]

Test SystemMetaboliteResult
Bacterial Reverse Mutation Assay (Ames Test) p-PhenylenediaminePositive[1]
In Vitro Chromosomal Aberration Assay Data not readily available for specific metabolites-
Carcinogenicity

The carcinogenic potential of this compound is attributed to its metabolic conversion to known carcinogens.[1]

MetaboliteIARC ClassificationKey Findings
4-Aminoazobenzene Group 2B (Possibly carcinogenic to humans)Evidence of carcinogenicity in animal studies.[1]
4-Aminobiphenyl Group 1 (Carcinogenic to humans)Known human carcinogen.[2]
Skin Sensitization

Disperse dyes are recognized as potential skin sensitizers.[1] While specific quantitative data for this compound is limited, the murine Local Lymph Node Assay (LLNA) is the standard method for assessing skin sensitization potential. The endpoint of this assay is the Estimated Concentration required to produce a three-fold stimulation index (EC3). A lower EC3 value indicates a stronger sensitizing potential.

TestEndpointResult for this compound
Local Lymph Node Assay (LLNA) EC3 ValueNot readily available
Ecotoxicity

This compound exhibits significant ecotoxicity, particularly towards aquatic organisms.[5]

Test OrganismEndpointDurationValueUnits
Pimephales promelas (Fathead minnow)LC5020 days0.025mg/L[5]
Hyalella azteca (Amphipod)LC5014 days0.16mg/L[5]
Hyalella azteca (Amphipod)LC5028 days0.12mg/L[5]
Hexagenia spp. (Mayfly)IC25 (growth)21 days9.6µg/g[5]
Tubifex tubifex (Sludge worm)IC25 (reproduction)28 days1.3 - 11.8µg/g[5]

Experimental Protocols

In Vitro Reductive Metabolism

Objective: To simulate the metabolic reduction of this compound to its constituent aromatic amines for subsequent toxicological analysis.

Methodology:

  • Preparation of Reaction Mixture: A solution of this compound is prepared in a suitable organic solvent (e.g., methanol) and added to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).[1]

  • Reducing Agent: A reducing agent, such as sodium dithionite, is added to the reaction mixture to initiate the reductive cleavage of the azo bond.[1]

  • Incubation: The reaction mixture is incubated under controlled conditions (e.g., temperature and time) to allow for the complete reduction of the dye.

  • Extraction: The resulting aromatic amines are extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted metabolites are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Bacterial Reverse Mutation Assay (Ames Test) for Azo Dyes

Objective: To assess the mutagenic potential of this compound and its metabolites using Salmonella typhimurium strains.

Methodology: A modified Ames test protocol is often required for azo dyes to facilitate their metabolic activation.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation System (S9 Mix): A liver homogenate (S9 fraction), typically from Aroclor 1254-induced rats, is used to provide metabolic enzymes. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance azo reduction.

  • Test Procedure (Plate Incorporation Method):

    • The test substance (this compound, dissolved in a suitable solvent like DMSO) at various concentrations, the bacterial culture, and the S9 mix (with FMN) are combined in molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Mix: - Test Compound (DY7) - Salmonella Strain (his-) - S9 Mix + FMN - Top Agar B Pour on Minimal Glucose Agar Plate A->B C Incubate at 37°C for 48-72 hours B->C D Count Revertant Colonies (his+) C->D E Compare to Control D->E

Ames Test Experimental Workflow.
Murine Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of this compound.

Methodology:

  • Animals: Typically, CBA/J mice are used.

  • Test Substance Application: Various concentrations of this compound in a suitable vehicle (e.g., acetone and olive oil) are applied to the dorsal surface of the mouse ears for three consecutive days. A vehicle control group and a positive control group are also included.

  • Proliferation Measurement: On day 5, mice are injected intravenously with a radiolabeled thymidine analogue (e.g., ³H-methyl thymidine).

  • Lymph Node Excision: After a few hours, the draining auricular lymph nodes are excised.

  • Cell Proliferation Quantification: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured using a scintillation counter. This provides a measure of lymphocyte proliferation.

  • Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is the estimated concentration that would produce an SI of 3.

cluster_0 Dosing Phase (Days 1-3) cluster_1 Proliferation & Measurement (Day 5) cluster_2 Data Analysis A Apply Test Substance (DY7) to Mouse Ears B Inject Radiolabeled Thymidine Analogue A->B C Excise Draining Auricular Lymph Nodes B->C D Measure Radioactivity (Lymphocyte Proliferation) C->D E Calculate Stimulation Index (SI) D->E F Determine EC3 Value E->F

Local Lymph Node Assay (LLNA) Workflow.

Signaling Pathways in Azo Dye Toxicity

The toxic metabolites of azo dyes, such as those from this compound, can induce cellular stress and DNA damage. This can lead to the activation of various signaling pathways involved in inflammation, cell cycle arrest, and apoptosis.[2] For instance, studies on this compound have indicated that it can induce cellular stress and affect androgen-related gene transcription in amphibians.[5]

Conclusion

The toxicological profile of this compound is predominantly characterized by the hazardous nature of its metabolic byproducts. The reductive cleavage of the azo bond leads to the formation of genotoxic and carcinogenic aromatic amines, which are the primary drivers of its toxicity. While there is a notable lack of publicly available quantitative data on acute and repeated dose toxicity for the parent compound, the well-documented carcinogenicity of its metabolites, particularly 4-aminobiphenyl, warrants a high degree of caution. Furthermore, its classification as a potential skin sensitizer and its significant ecotoxicity, especially to aquatic life, underscore the need for stringent control measures in its handling, use, and disposal. Further research is required to fill the existing data gaps, particularly concerning the quantitative aspects of its toxicity and sensitization potential, to enable a more complete risk assessment.

References

An In-depth Technical Guide on the Ecotoxicity of Disperse Yellow 7 in Aquatic Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Yellow 7 (DY7), a monoazo dye, presents a significant ecotoxicological risk to aquatic ecosystems. Its widespread use in the textile industry and its inherent chemical properties contribute to its potential for adverse effects on a variety of aquatic organisms. This technical guide provides a comprehensive overview of the ecotoxicity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the known mechanisms of its toxicity.

Quantitative Ecotoxicity Data

The ecotoxicity of this compound has been evaluated across multiple trophic levels, revealing its potency as an aquatic toxicant. The following tables summarize the available quantitative data for key indicator species.

Table 1: Ecotoxicity of this compound in Aquatic Vertebrates

Test OrganismEndpointDurationValueUnitsReference
Pimephales promelas (Fathead minnow)LC5020 days0.025mg/L[1]

Table 2: Ecotoxicity of this compound in Aquatic Invertebrates

Test OrganismEndpointDurationValueUnitsReference
Hyalella azteca (Amphipod)LC5014 days0.16mg/L[2]
Hyalella azteca (Amphipod)LC5028 days0.12mg/L[2]
Hexagenia spp. (Mayfly)IC25 (growth)21 days9.6µg/g[2][3]
Tubifex tubifex (Sludge worm)IC25 (reproduction)28 days1.3 - 11.8µg/g[2][3]

Definitions of Endpoints:

  • LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time.[2]

  • IC25 (Inhibitory Concentration 25): The concentration of a substance that causes a 25% inhibition in a measured response (e.g., growth, reproduction) compared to a control.[2]

Experimental Protocols

The ecotoxicity data presented are primarily derived from studies adhering to standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.

General Workflow for Aquatic Toxicity Testing

A generalized workflow for assessing the aquatic toxicity of substances like this compound is outlined below. This process ensures a systematic and reproducible evaluation of potential environmental hazards.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestSubstance Test Substance (this compound) RangeFinding Range-finding Test TestSubstance->RangeFinding TestOrganism Test Organism (e.g., Fish, Daphnia, Algae) TestOrganism->RangeFinding TestMedium Test Medium (e.g., Reconstituted Water) TestMedium->RangeFinding DefinitiveTest Definitive Test (Series of Concentrations) RangeFinding->DefinitiveTest Observation Observation of Effects (Mortality, Immobilization, Growth Inhibition) DefinitiveTest->Observation StatisticalAnalysis Statistical Analysis (e.g., Probit, Logit) Observation->StatisticalAnalysis Endpoint Determination of Endpoints (LC50, EC50, NOEC) StatisticalAnalysis->Endpoint

General workflow for aquatic ecotoxicity testing.
Key OECD Guidelines for Aquatic Ecotoxicity Testing

  • OECD 203: Fish, Acute Toxicity Test: This guideline details the methodology for determining the acute lethal toxicity of substances to fish, typically over a 96-hour exposure period.[2] Test conditions such as temperature, pH, and water hardness are strictly controlled.[4][5]

  • OECD 202: Daphnia sp., Acute Immobilisation Test: This protocol is used to assess the acute toxicity of substances to daphnids (water fleas) by observing their immobilization after a 48-hour exposure.[2]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater microalgae over a 72-hour period.[2]

Detailed Methodologies for Cited Experiments

While specific experimental details for all cited this compound studies are not exhaustively available in the public domain, the following provides an overview of the methodologies typically employed for the test organisms mentioned.

  • Pimephales promelas (Fathead Minnow) Toxicity Test: These tests are generally conducted as static-renewal tests where the test solutions are renewed daily.[5][6] Key parameters monitored include temperature (typically around 25°C), dissolved oxygen, and pH.[4][5] The test duration can vary, with chronic studies extending beyond the acute 96-hour period.[1]

  • Hyalella azteca Sediment Toxicity Test: These tests are conducted in beakers containing both sediment and overlying water.[7][8] The test organisms, juvenile amphipods, are introduced into the beakers and observed for survival and growth over a period of 10 to 42 days.[2][7] The overlying water is typically renewed daily, and the organisms are fed during the test.[7][9]

  • Hexagenia spp. (Mayfly) Growth Inhibition Test: Spiked-sediment exposures are used to assess the toxicity to mayfly nymphs.[3] The test duration is typically 21 days, with growth inhibition being a key sublethal endpoint.[2][3]

  • Tubifex tubifex (Sludge Worm) Reproduction Test: Chronic toxicity tests with Tubifex tubifex often involve a 28-day exposure to spiked sediment.[3] Endpoints include survival and reproduction, with the number of cocoons and young worms being counted.[10][11] These tests are typically conducted in a static or semi-static system with controlled temperature and feeding.[10][11]

Mechanism of Ecotoxicity

The ecotoxicity of this compound is intrinsically linked to its chemical structure as a monoazo dye. The primary mechanism of concern is its potential to undergo reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines.[2][12] Some of these metabolites are known to be more toxic and potentially carcinogenic than the parent dye molecule.[13]

Studies on amphibians have shown that this compound can induce cellular stress, as evidenced by the significant induction of heat shock proteins (hsp70 and hsp90) mRNA levels.[10] Furthermore, it has been observed to alter the expression of androgen-related genes, suggesting potential endocrine-disrupting properties.[10] The lipophilic nature of disperse dyes also contributes to their potential for bioaccumulation in aquatic organisms.[2]

The following diagram illustrates the potential signaling pathway for the ecotoxicity of this compound, from the initial molecular event to the adverse outcomes at the organism and population levels.

G cluster_exposure Exposure cluster_mie Molecular Initiating Event cluster_ke Key Events cluster_ao Adverse Outcomes cluster_organism Organism Level cluster_population Population Level DY7 This compound ReductiveCleavage Reductive Cleavage of Azo Bond DY7->ReductiveCleavage AromaticAmines Formation of Aromatic Amines ReductiveCleavage->AromaticAmines CellularStress Induction of Cellular Stress (e.g., ROS) AromaticAmines->CellularStress GeneExpression Altered Gene Expression (e.g., hsp70, androgen-related) AromaticAmines->GeneExpression DNA_Damage DNA Damage AromaticAmines->DNA_Damage GrowthImpairment Growth Impairment CellularStress->GrowthImpairment ReproductiveToxicity Reproductive Toxicity CellularStress->ReproductiveToxicity GeneExpression->ReproductiveToxicity DevelopmentalToxicity Developmental Toxicity GeneExpression->DevelopmentalToxicity Lethality Lethality DNA_Damage->Lethality PopulationDecline Population Decline GrowthImpairment->PopulationDecline ReproductiveToxicity->PopulationDecline Lethality->PopulationDecline

Potential signaling pathway of this compound ecotoxicity.

References

Metabolic Pathways of Disperse Yellow 7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 7 (DY7) is a monoazo dye historically utilized in the textile industry for coloring synthetic fibers such as polyester and acetate.[1] Its chemical structure, characterized by an azo bond (-N=N-), is the basis for its chromophoric properties. However, this same linkage is susceptible to metabolic breakdown, leading to the formation of aromatic amines, some of which are of significant toxicological concern due to their carcinogenic potential.[2][3] Understanding the metabolic pathways of this compound is crucial for assessing its environmental fate, toxicological risk, and for the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the metabolic degradation of this compound, including the enzymatic processes involved, the resulting metabolites, quantitative data, and detailed experimental protocols.

Core Metabolic Pathway: Reductive Cleavage

The primary metabolic pathway of this compound, whether in microorganisms or higher organisms, involves the reductive cleavage of the azo bond.[1] This biotransformation is primarily mediated by a class of enzymes known as azoreductases, which are found in various bacteria, fungi, and in the liver and gut microbiota of mammals.[4][5] The cleavage of the azo linkage results in the breakdown of the parent dye molecule into smaller, colorless aromatic amines.

The initial breakdown of this compound yields two primary aromatic amines: 4-(phenyldiazenyl)benzenamine and 4-amino-2-methylphenol.[1] Further metabolic processes can lead to the formation of other potentially hazardous compounds, including p-phenylenediamine (PPD), 4-aminoazobenzene, and 4-aminobiphenyl.[2][3]

dot

graph "Metabolic Pathway of this compound" {
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DY7 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Azo_Cleavage [label="Reductive Cleavage\n(Azoreductase)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite1 [label="4-(phenyldiazenyl)benzenamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolite2 [label="4-amino-2-methylphenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Further_Metabolism [label="Further Metabolism", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PPD [label="p-Phenylenediamine (PPD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AAB [label="4-Aminoazobenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ABP [label="4-Aminobiphenyl", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DY7 -> Azo_Cleavage; Azo_Cleavage -> Metabolite1; Azo_Cleavage -> Metabolite2; Metabolite1 -> Further_Metabolism; Further_Metabolism -> PPD; Further_Metabolism -> AAB; Further_Metabolism -> ABP; }

Caption: Experimental workflow for the in vitro reductive metabolism of this compound.

Protocol 2: HPLC Analysis of this compound and its Metabolites

This method is designed for the simultaneous separation and quantification of this compound and its primary metabolites.[1]

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV-Vis detector set at the maximum absorption wavelength of this compound (approximately 430 nm) and the respective wavelengths for the metabolites.

Sample Preparation (from textile):

  • Comminution: Cut the textile sample into small pieces (approximately 2x2 mm).

  • Extraction: Weigh 1.0 g of the comminuted textile into a 50 mL conical flask and add 20 mL of methanol. Sonicate for 30 minutes at 60°C in a water bath. Allow the mixture to cool.

  • Reductive Cleavage (for total aromatic amine analysis): To the methanolic extract, add 5 mL of a freshly prepared 20% (w/v) sodium dithionite solution. Seal the flask and incubate at 70°C for 30 minutes with occasional shaking.

  • Liquid-Liquid Extraction: Transfer the solution to a separatory funnel, add 20 mL of dichloromethane, and shake. Collect the lower organic layer. Repeat the extraction.

  • Solvent Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: General Protocol for Microbial Degradation of Azo Dyes

This protocol provides a general framework for assessing the degradation of this compound by a bacterial consortium.[6][7]

Objective: To evaluate the ability of a bacterial consortium to decolorize and degrade this compound.

Methodology:

  • Inoculum Preparation:

    • Isolate bacterial strains from a textile effluent-contaminated site.

    • Grow individual strains in a nutrient broth.

    • Prepare a bacterial consortium by mixing equal volumes of the individual cultures.

  • Decolorization Experiment:

    • Prepare a mineral salt medium containing this compound at a specific concentration (e.g., 100 mg/L).

    • Inoculate the medium with the bacterial consortium.

    • Incubate the flasks under static (microaerophilic) conditions at a controlled temperature (e.g., 30°C) for a defined period (e.g., 48-96 hours).

    • Set up a control flask without the bacterial inoculum.

  • Sequential Aerobic/Microaerophilic Process:

    • For complete mineralization, a sequential process is often necessary.[5]

    • After the initial microaerophilic decolorization, transfer the culture to aerobic conditions (e.g., by shaking) to facilitate the degradation of the aromatic amines.

  • Analysis:

    • At regular intervals, withdraw aliquots from the flasks.

    • Centrifuge the samples to remove bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the percentage of decolorization.

    • Analyze the degradation products using HPLC or LC-MS.

dot

Microbial Degradation Workflow start Start inoculum_prep Inoculum Preparation (Bacterial Consortium) start->inoculum_prep decolorization_exp Microaerophilic Decolorization (Static Incubation) inoculum_prep->decolorization_exp aerobic_degradation Aerobic Degradation (Shaking Incubation) decolorization_exp->aerobic_degradation analysis Analysis (UV-Vis, HPLC, LC-MS) aerobic_degradation->analysis end End analysis->end

Caption: General workflow for the microbial degradation of this compound.

Conclusion

The metabolic pathways of this compound are of significant interest due to the potential environmental and health risks associated with its degradation products. The primary mechanism involves the reductive cleavage of the azo bond by azoreductases, leading to the formation of aromatic amines. Subsequent degradation by oxidative enzymes can further break down these intermediates. This technical guide has provided an overview of these pathways, summarized available quantitative data, and detailed experimental protocols for the study of this compound metabolism. Further research is needed to fully elucidate the complete mineralization pathways and to identify and quantify all intermediate and final products to conduct a comprehensive risk assessment. The development of efficient and environmentally sound bioremediation strategies for effluents containing this compound remains a critical area of investigation.

References

A Technical Guide to the Abiotic and Biotic Degradation of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data related to the abiotic and biotic degradation of azo dyes. This document is intended to serve as a valuable resource for researchers and professionals involved in environmental science, microbiology, and drug development, offering detailed protocols and comparative data to facilitate research and development in this critical field.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, widely used in the textile, pharmaceutical, food, and cosmetic industries.[1] Their chemical structure is characterized by the presence of one or more azo bonds (-N=N-), which are responsible for their color.[2] However, the stability of these dyes and their resistance to natural degradation processes pose significant environmental concerns.[2] The discharge of azo dye-containing effluents into water bodies can lead to aesthetic pollution, reduce light penetration for aquatic life, and introduce toxic, mutagenic, and carcinogenic compounds into the ecosystem.[3][4] The primary toxicity concern stems from the reductive cleavage of the azo bond, which can release potentially harmful aromatic amines.[5][6]

This guide explores the two primary strategies for mitigating the environmental impact of azo dyes: abiotic and biotic degradation. Abiotic methods employ chemical and physical processes to break down these complex molecules, while biotic methods harness the metabolic capabilities of microorganisms and their enzymes. A thorough understanding of these degradation pathways and the methodologies to study them is crucial for developing effective and sustainable remediation technologies.

Biotic Degradation of Azo Dyes

Biological treatment methods are gaining attention due to their cost-effectiveness, eco-friendly nature, and potential for complete mineralization of azo dyes.[1] These methods primarily involve the action of microorganisms, including bacteria, fungi, and their enzymatic systems.

Bacterial Degradation

Bacteria are versatile microorganisms capable of degrading azo dyes under both anaerobic and aerobic conditions. The degradation process is typically a two-step mechanism.[5]

  • Anaerobic/Anoxic Reduction: In the initial step, under anaerobic or anoxic conditions, the azo bond is reductively cleaved by enzymes called azoreductases. This reaction breaks the chromophore, leading to the decolorization of the dye and the formation of colorless, but often toxic, aromatic amines.[5]

  • Aerobic Degradation: The aromatic amines generated in the first step are subsequently mineralized, often under aerobic conditions, by other microbial populations or the same bacteria if they are facultative anaerobes.[7] This second step is crucial for the complete detoxification of the wastewater.

Key Enzymes in Bacterial Degradation:

  • Azoreductases: These are the primary enzymes responsible for the reductive cleavage of the azo bond.[5] They are typically NADH or NADPH-dependent and can be flavin-dependent or flavin-independent.[5] Oxygen can inhibit this process by competing for the reducing equivalents.

  • Laccases and Peroxidases: Some bacteria also produce oxidative enzymes like laccases and peroxidases that can degrade azo dyes, often through a non-specific free-radical mechanism that can avoid the formation of toxic aromatic amines.[1][7]

Fungal Degradation

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of recalcitrant organic pollutants, including azo dyes.[6] Fungal degradation can occur through two main mechanisms:

  • Biosorption: The fungal biomass can adsorb dye molecules onto its cell wall, a process that can be effective even with non-living fungal cells.[6]

  • Enzymatic Degradation: Fungi secrete powerful extracellular ligninolytic enzymes that can non-specifically oxidize a broad spectrum of substrates.[8]

Key Enzymes in Fungal Degradation:

  • Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), and Laccase: These enzymes are the primary agents of fungal azo dye degradation.[8] They generate highly reactive free radicals that attack the dye molecules, leading to their breakdown.[8]

Abiotic Degradation of Azo Dyes

Abiotic methods offer rapid and effective degradation of azo dyes, often targeting the chromophoric group directly. These methods are particularly useful for treating industrial effluents with high dye concentrations.

Fenton and Fenton-like Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading organic pollutants.[9] The optimal pH for the Fenton reaction is typically acidic, around 2.5-3.0.[9] Fenton-like reactions utilize ferric ions (Fe³⁺) instead of ferrous ions.[9]

Ozonation

Ozone (O₃) is a strong oxidant that can directly attack the chromophoric azo bond, leading to rapid decolorization.[10] Ozonation can also proceed through an indirect pathway involving the formation of hydroxyl radicals, especially at alkaline pH.[11] The efficiency of ozonation is influenced by factors such as pH, ozone dosage, and the initial dye concentration.[12]

Photocatalysis

Photocatalytic degradation involves the use of a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs.[10][13] These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions, which then degrade the azo dye molecules.[13] The efficiency of photocatalysis is affected by parameters like catalyst loading, pH, light intensity, and the presence of co-dopants.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of abiotic and biotic azo dye degradation.

Biotic Degradation Protocols

Objective: To isolate and identify bacterial strains from contaminated environments with the ability to decolorize azo dyes.

Materials:

  • Soil or effluent samples from a dye-contaminated site.

  • Sterile distilled water.

  • Nutrient Agar (NA) medium.

  • Azo dye (e.g., Azo-Red, Azo-Blue) at a concentration of 0.1 mg/100 ml in NA medium.[5]

  • Nitrogen-limited medium (Glucose 15 g, malt extract 0.4 g, manganese chloride 0.3 g, ferric sulphate 0.4 g, magnesium sulphate 0.04 g, distilled water 1000 ml, pH 6.0).[5]

  • Incubator, spectrophotometer.

Procedure:

  • Sample Collection and Serial Dilution: Collect soil or effluent samples aseptically. Prepare a soil suspension by mixing 10 g of soil in 100 ml of sterile distilled water. Perform serial dilutions of the sample.[5]

  • Isolation: Spread plate 0.1 ml of each dilution onto NA plates. Incubate at 32°C ± 1°C for 48 hours. Isolate pure colonies by sub-culturing.[5]

  • Screening for Decolorization: Screen the isolated colonies for their ability to decolorize the azo dye by plating them on NA medium containing the dye. Incubate at 32°C ± 1°C for 48 hours and observe for the formation of a clear zone around the colonies, indicating dye degradation.[5]

  • Quantitative Decolorization Assay: Inoculate the selected bacterial isolates into a nitrogen-limited medium amended with the azo dye at a specific concentration (e.g., 100 ppm). Incubate under desired conditions (e.g., 32°C ± 1°C, shaking or static).[5]

  • Analysis: At regular intervals, withdraw an aliquot of the culture, centrifuge to remove bacterial cells, and measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a spectrophotometer. Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Objective: To assess the ability of a purified azoreductase enzyme to degrade an azo dye.

Materials:

  • Purified azoreductase enzyme.

  • Azo dye solution (e.g., Methyl Orange, 20 µM).[6]

  • NADH or NADPH solution.

  • Buffer solution (e.g., phosphate buffer, pH 8.0).[6]

  • Spectrophotometer.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the azo dye solution, NADH or NADPH, and the purified azoreductase in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C).[6]

  • Analysis: Monitor the decrease in absorbance at the λmax of the azo dye over time using a spectrophotometer.[6]

  • Calculation: Calculate the percentage of decolorization as described in the previous protocol. Determine enzyme activity and kinetic parameters (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations.[6]

Abiotic Degradation Protocols

Objective: To degrade an azo dye in an aqueous solution using the Fenton process.

Materials:

  • Azo dye solution (e.g., 20 mg/L Acid Light Yellow 2G).[5]

  • Ferrous sulfate (FeSO₄) solution (e.g., 0.1 mmol/L).[5]

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.6 mmol/L).[5]

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.

  • Reaction vessel (e.g., 500 mL beaker).[5]

  • Magnetic stirrer.

  • pH meter, spectrophotometer.

Procedure:

  • pH Adjustment: Adjust the pH of the azo dye solution to the optimal range (typically 2.5-3.0) using H₂SO₄.[5][9]

  • Initiation of Reaction: Add the required amount of FeSO₄ solution to the dye solution and stir. Then, add the H₂O₂ solution to initiate the Fenton reaction.

  • Reaction Monitoring: Allow the reaction to proceed for a specific duration (e.g., 300 seconds).[5] At regular intervals, withdraw samples and measure the absorbance at the λmax of the dye to monitor the decolorization.

  • Quenching the Reaction: After the desired reaction time, raise the pH to above 10 with NaOH to precipitate the iron and stop the reaction.

  • Analysis: Centrifuge or filter the sample to remove the precipitate and measure the final absorbance. Calculate the percentage of degradation.

Objective: To degrade an azo dye in an aqueous solution using ozone.

Materials:

  • Azo dye solution (e.g., 200 mg/L Methyl Orange).[15]

  • Ozone generator.[15]

  • Gas bubbling reactor (e.g., semi-batch bubble column).[15]

  • Spectrophotometer.

Procedure:

  • Experimental Setup: Place the azo dye solution in the reactor.

  • Ozonation: Introduce a continuous flow of ozone gas into the solution through a diffuser at a specific concentration (e.g., 2.0% ozone in oxygen).[15]

  • Reaction Monitoring: At regular time intervals, withdraw samples from the reactor and measure the absorbance at the λmax of the dye to monitor the decolorization process.

  • Analysis: Calculate the percentage of decolorization over time. The degradation kinetics can often be modeled using pseudo-first-order kinetics.[15]

Objective: To degrade an azo dye using TiO₂ as a photocatalyst under UV irradiation.

Materials:

  • Azo dye solution (e.g., 30 mg/L Reactive Black 5).[3]

  • Titanium dioxide (TiO₂) powder (e.g., P25 Degussa).[3]

  • UV lamp (e.g., 125 W mercury vapor lamp).[3]

  • Reaction vessel (e.g., beaker with a magnetic stirrer).[10]

  • Spectrophotometer.

Procedure:

  • Catalyst Suspension: Add a specific amount of TiO₂ catalyst (e.g., 0.1 g/L) to the azo dye solution.[3]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Photocatalysis: Irradiate the suspension with the UV lamp while continuously stirring.

  • Sample Collection: At regular time intervals, withdraw samples from the reactor.

  • Analysis: Centrifuge or filter the samples to remove the TiO₂ particles and measure the absorbance of the supernatant at the λmax of the dye. Calculate the percentage of degradation.

Data Presentation

The following tables summarize quantitative data on the degradation of various azo dyes using different abiotic and biotic methods, compiled from multiple research sources.

Table 1: Biotic Degradation of Azo Dyes by Bacteria

Bacterium/ConsortiumAzo DyeInitial Conc. (mg/L)ConditionsTime (h)Degradation (%)Reference
Pseudomonas fluorescensAzo-Red10032°C, pH 5.89670[5]
Bacterial ConsortiumAzo-Red10032°C, pH 5.89690[5]
Lysinibacillus sphaericus MTCC 9523Reactive Yellow F3R10037°C, pH 8, aerobic-microaerophilic72>90[13]
Bacterial ConsortiumReactive Black 510030°C, pH 7, microaerophilic12-30100[16]
Bacterial ConsortiumReactive Orange 1610030°C, pH 7, microaerophilic12-30100[16]
Acinetobacter baumanniiReactive BlueNot specifiedAerobic4890[13]
Klebsiella oxytocaVat BrownNot specified--69.68[13]
Bacterial ConsortiumReactive Red 19810-25--98[13]
Bacillus sp.Indigo BlueNot specified45°C, pH 8.0-98
Isolate 4Methyl Red5037°C, pH 7-92.71[14]
Escherichia coli & Pseudomonas putidaAcid, Direct, Reactive Azo Dyes200-1000Varied-Effective degradation[10]

Table 2: Abiotic Degradation of Azo Dyes

MethodAzo DyeInitial Conc. (mg/L)ConditionsTimeDegradation (%)Reference
Fenton OxidationAcid Light Yellow 2G20[Fe²⁺]=0.1 mmol/L, [H₂O₂]=0.6 mmol/L, pH 3300 s94.66[5]
Fenton-likeRed MX-5B, Reactive Black 5, Orange G-Low iron conc., pH 2.5-3.0-Complete decolorization[9]
FentonReactive Red 19850pH 3, 25°C, 10 min, [H₂O₂]/[Fe²⁺] molar ratio optimized10 min94.70[8]
FentonReactive Blue 1950pH 3, 25°C, 10 min, [H₂O₂]/[Fe²⁺] molar ratio optimized10 min99.31[8]
OzonationDisperse Violet 93450pH 10, 24 g/m³ ozone16 minComplete decolorization[12]
OzonationDisperse Blue 79450pH 10, 24 g/m³ ozone12 minComplete decolorization[12]
OzonationDisperse Orange 30450pH 12, 24 g/m³ ozone9 minComplete decolorization[12]
Photocatalysis (TiO₂/UV)Reactive Black 5300.1 g/L TiO₂, pH acidic120 min~99[3]
Photocatalysis (TiO₂-rGO-CdS/UV)Methyl Orange-pH 74 h100[1]
Photocatalysis (TiO₂-rGO-CdS/UV)Methylene Blue-pH 76 h100[1]
Photo-FentonReactive Black 550pH 3.5, optimized [Fe²⁺] and [H₂O₂]45 min97
UV/H₂O₂Reactive Red 12010024.5 mmol/L H₂O₂-~95[2]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Biotic Degradation Pathway

Biotic_Degradation_Pathway cluster_anaerobic Anaerobic/Anoxic Phase cluster_aerobic Aerobic Phase AzoDye Azo Dye (-N=N-) AromaticAmines Aromatic Amines (Toxic) AzoDye->AromaticAmines Reductive Cleavage AromaticAmines2 Aromatic Amines AromaticAmines->AromaticAmines2 Transition to Aerobic Conditions Azoreductase Azoreductase Azoreductase->AzoDye NADH NADH/NADPH NADH->Azoreductase Mineralization Mineralization (CO2, H2O, N2) OxidativeEnzymes Oxidative Enzymes (e.g., Laccase, Peroxidase) OxidativeEnzymes->AromaticAmines2 AromaticAmines2->Mineralization Oxidation

Caption: General pathway of bacterial azo dye degradation.

Abiotic Degradation Experimental Workflow

Abiotic_Degradation_Workflow start Prepare Azo Dye Solution process Select Abiotic Method start->process fenton Fenton Oxidation (Adjust pH, Add FeSO4, H2O2) process->fenton Fenton ozonation Ozonation (Bubble O3 gas) process->ozonation Ozonation photocatalysis Photocatalysis (Add Catalyst, Irradiate) process->photocatalysis Photocatalysis monitor Monitor Decolorization (Spectrophotometry) fenton->monitor ozonation->monitor photocatalysis->monitor analyze Analyze Degradation Products (HPLC, GC-MS) monitor->analyze end Evaluate Degradation Efficiency analyze->end

Caption: A generalized experimental workflow for abiotic degradation studies.

Photocatalytic Degradation Mechanism on TiO₂

Photocatalysis_Mechanism TiO2 TiO2 e_cb TiO2->e_cb Excitation h_vb TiO2->h_vb UV UV/Visible Light (hν) UV->TiO2 O2 O2 e_cb->O2 H2O H2O h_vb->H2O Superoxide •O2- O2->Superoxide Hydroxyl •OH H2O->Hydroxyl AzoDye Azo Dye Superoxide->AzoDye Oxidation Hydroxyl->AzoDye Oxidation DegradationProducts Degradation Products AzoDye->DegradationProducts

Caption: Mechanism of photocatalytic degradation of azo dyes using TiO₂.

Analytical Techniques for Monitoring Degradation

Accurate monitoring of the degradation process and identification of intermediate and final products are essential for evaluating the effectiveness and safety of any treatment method.

UV-Visible Spectrophotometry

This is the most common and straightforward method for monitoring the decolorization of azo dyes. The decrease in absorbance at the dye's maximum absorption wavelength (λmax) is directly proportional to the reduction in its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the parent dye and its degradation products.[17] Reversed-phase HPLC with a C18 column and a UV-Vis or diode-array detector (DAD) is commonly used.[18] The mobile phase often consists of a mixture of acetonitrile and water or methanol and water.[19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify volatile and semi-volatile degradation products, particularly the aromatic amines formed during the reductive cleavage of the azo bond.[19] The samples are typically extracted and derivatized before analysis. The mass spectrometer provides structural information for the identification of unknown compounds.[20]

Toxicity Assessment of Degradation Products

While decolorization indicates the breakdown of the chromophore, it does not guarantee detoxification. The aromatic amines and other intermediates formed during degradation can be more toxic than the parent dye.[21] Therefore, toxicity assessment is a critical step in evaluating the overall effectiveness of a degradation process.

Phytotoxicity Test

Objective: To assess the toxicity of the degraded dye solution on the germination and growth of plant seeds.

Materials:

  • Seeds of sensitive plant species (e.g., Vigna radiata (green gram), Sorghum vulgare (sorghum)).[22]

  • Petri dishes with filter paper.

  • Untreated dye solution (control), treated dye solution, and distilled water (negative control).

Procedure:

  • Seed Sterilization: Surface sterilize the seeds with a solution like 1% sodium hypochlorite for a few minutes and then rinse with sterile distilled water.[6]

  • Germination Assay: Place a set number of seeds (e.g., 10) in each Petri dish on a filter paper moistened with the test solutions (untreated dye, treated dye, and distilled water).

  • Incubation: Incubate the Petri dishes in the dark at a suitable temperature for a specific period (e.g., 5-7 days).

  • Analysis: After the incubation period, measure the percentage of seed germination, and the length of the radicle and plumule.

  • Calculation: The phytotoxicity can be expressed as the germination index or the percentage of inhibition of root/shoot elongation compared to the control.

Microbial Toxicity Assay

Objective: To evaluate the toxicity of the degraded dye solution on the growth of a specific microorganism.

Materials:

  • Bacterial strain (e.g., Escherichia coli).

  • Nutrient broth.

  • Untreated dye solution, treated dye solution, and a control without any dye.

  • Spectrophotometer.

Procedure:

  • Inoculation: Inoculate a standard amount of the bacterial culture into nutrient broth containing different concentrations of the untreated and treated dye solutions.

  • Incubation: Incubate the cultures under optimal growth conditions (e.g., 37°C, shaking).

  • Growth Monitoring: At regular intervals, measure the optical density (OD) of the cultures at 600 nm to monitor bacterial growth.

  • Analysis: Compare the growth curves of the bacteria in the presence of the test solutions with the control. The percentage of growth inhibition can be calculated to quantify the toxicity.

Conclusion

The degradation of azo dyes is a complex process that can be achieved through a variety of abiotic and biotic methods. While abiotic methods often offer faster decolorization rates, biotic methods hold the promise of complete mineralization in an environmentally friendly and cost-effective manner. The choice of the most appropriate method depends on several factors, including the type and concentration of the dye, the composition of the wastewater, and the desired level of treatment. This technical guide provides a foundational understanding of the principles and methodologies involved in the study of azo dye degradation. The detailed protocols, comparative data tables, and visual diagrams are intended to equip researchers and professionals with the necessary tools to advance the development of efficient and sustainable technologies for the remediation of azo dye-contaminated environments. Further research should focus on the optimization of combined abiotic and biotic processes, the discovery of novel microbial strains and enzymes with enhanced degradation capabilities, and the development of robust and scalable reactor systems for industrial applications.

References

Methodological & Application

Application Notes and Protocols: Disperse Yellow 7 as a Molecular Probe in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 7 (DY7) is a robust and commercially available azo dye that has emerged as a versatile molecular probe for elucidating the intricate microenvironments within polymeric systems.[1] Its photophysical properties, particularly its sensitivity to the polarity and viscosity of its immediate surroundings, make it an invaluable tool for characterizing polymer matrices, monitoring polymerization processes, and investigating drug delivery systems. The solvatochromic and fluorescent characteristics of DY7 are responsive to changes in the local environment, providing insights into the molecular landscape of polymers.[1]

Applications in Polymer Science

This compound can be employed in a range of applications to investigate the properties of polymers at the molecular level.

  • Probing Microenvironmental Polarity: The absorption and emission spectra of DY7 exhibit shifts depending on the polarity of the polymer matrix. This solvatochromic behavior allows for the characterization of the local polarity within a polymer, providing insights into its chemical structure and interactions with embedded molecules.[1]

  • Monitoring Polymerization and Curing: Changes in the fluorescence of DY7 can be correlated with the progress of polymerization or curing reactions. As the polymer network forms and the viscosity of the medium increases, the non-radiative decay pathways of the excited DY7 molecule can be restricted, leading to changes in fluorescence intensity and lifetime.[1]

  • Determining Glass Transition Temperature (Tg): The mobility of the polymer chains significantly changes at the glass transition temperature. This change in the microenvironment can be detected by monitoring the temperature-dependent fluorescence of DY7 dispersed within the polymer.[1]

  • Investigating Free Volume: The photoisomerization behavior of azo dyes like DY7 can be utilized to probe the free volume within glassy polymers. The extent of isomerization is dependent on the available local volume for the molecule to change its conformation.[1]

Data Presentation

Photophysical Properties of this compound

Table 1: General Photophysical Properties of this compound

PropertyValueConditionsReference
Chemical Name 2-methyl-4-((4-(phenyldiazenyl)phenyl)azo)phenol-[2]
CAS Number 6300-37-4-[2]
Molecular Formula C₁₉H₁₆N₄O-[2]
Molecular Weight 316.36 g/mol -[2]
Appearance Yellow to brown powderSolid state[2]
Solubility Soluble in acetone and DMF; low solubility in water-[2]
UV-Vis Absorption (λmax) 384-388 nmIn acetone[2]
Molar Extinction Coefficient (ε) > 34,000 L·mol⁻¹·cm⁻¹In acetone[2]

Table 2: Photophysical Properties of this compound Derivatives in Copolymers

PropertyValuePolymer SystemReference
Absorption Maxima (λmax) 367 nm (π-π* and n-π* transition of azobenzene chromophores)Functional photoactive polysilane copolymers with this compound methacrylate (DY7MA)[3]
Photoemission Maxima (λem) 405, 428, 454 nmFunctional photoactive polysilane copolymers with this compound methacrylate (DY7MA)[3]

Note: Many azo dyes, including this compound, can be weakly fluorescent due to efficient non-radiative decay pathways.[2] The fluorescence quantum yield and lifetime are highly dependent on the rigidity of the surrounding medium.

Experimental Protocols

Protocol 1: Incorporation of this compound into Polymer Films

This protocol describes a general method for incorporating DY7 into a polymer matrix to create a guest-host system for analysis.

Materials:

  • This compound (DY7)

  • Polymer (e.g., Polymethyl methacrylate - PMMA, Polystyrene - PS)

  • Solvent (e.g., Chloroform, Tetrahydrofuran - THF)

  • Glass substrates

  • Spin coater or casting knife

Procedure:

  • Solution Preparation:

    • Dissolve the desired polymer in a suitable solvent to achieve a specific concentration (e.g., 10% w/v).

    • Prepare a stock solution of DY7 in the same solvent (e.g., 1 mg/mL).

    • Add a specific volume of the DY7 stock solution to the polymer solution to achieve the desired dye concentration (e.g., 0.1-1.0 wt% relative to the polymer).

    • Stir the mixture thoroughly at room temperature until the dye is completely dissolved and the solution is homogeneous.

  • Film Fabrication (Spin Coating):

    • Clean the glass substrates thoroughly using a suitable cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Deposit a small amount of the DY7-polymer solution onto the center of the glass substrate.

    • Spin coat the solution at a desired speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to obtain a thin, uniform film.

    • Dry the film in an oven at a temperature below the polymer's glass transition temperature to remove the residual solvent.

  • Film Fabrication (Solvent Casting):

    • Pour the DY7-polymer solution into a flat-bottomed dish or onto a level glass substrate.

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., under a fume hood with a loose cover) to form a uniform film.

    • Dry the film in a vacuum oven to remove any remaining solvent.

G cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_post Post-Processing dissolve_polymer Dissolve Polymer in Solvent mix_solutions Mix Polymer and DY7 Solutions dissolve_polymer->mix_solutions prepare_dy7_stock Prepare DY7 Stock Solution prepare_dy7_stock->mix_solutions spin_coating Spin Coating mix_solutions->spin_coating Option 1 solvent_casting Solvent Casting mix_solutions->solvent_casting Option 2 dry_film_oven Dry Film in Oven spin_coating->dry_film_oven dry_film_vacuum Dry Film in Vacuum Oven solvent_casting->dry_film_vacuum final_film final_film dry_film_oven->final_film Final DY7-doped Film dry_film_vacuum->final_film Final DY7-doped Film

Caption: Workflow for preparing this compound-doped polymer films.

Protocol 2: Monitoring Polymer Curing Using Fluorescence Spectroscopy

This protocol outlines the procedure for using the fluorescence of DY7 to monitor the curing process of a thermosetting polymer, such as an epoxy resin.

Materials:

  • This compound

  • Thermosetting polymer system (e.g., epoxy resin and hardener)

  • Fluorometer with a temperature-controlled sample holder

  • Molds for sample preparation

Procedure:

  • Sample Preparation:

    • Disperse a small amount of DY7 into the liquid resin component (e.g., 0.01-0.1 wt%). Ensure a homogeneous dispersion by stirring or sonication.

    • Add the hardener to the resin-DY7 mixture and mix thoroughly according to the manufacturer's instructions.

    • Pour the mixture into a mold suitable for the fluorometer's sample holder.

  • Fluorescence Measurement:

    • Place the sample in the temperature-controlled sample holder of the fluorometer set to the desired curing temperature.

    • Record the fluorescence emission spectrum of DY7 at regular time intervals throughout the curing process. The excitation wavelength should be set at the absorption maximum of DY7 in the initial resin mixture.

    • Monitor the changes in fluorescence intensity and the wavelength of maximum emission (λem).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of curing time. An increase in intensity is typically observed as the polymer network restricts the non-radiative decay of the DY7 probe.

    • Plot the wavelength of maximum emission (λem) as a function of curing time. A blue shift (to shorter wavelengths) may be observed due to changes in the polarity of the microenvironment.

    • The point at which the fluorescence intensity and/or λem plateaus can be correlated with the completion of the curing process.

G cluster_sample Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis disperse_dy7 Disperse DY7 in Resin add_hardener Add Hardener and Mix disperse_dy7->add_hardener pour_mold Pour into Mold add_hardener->pour_mold place_sample Place Sample in Fluorometer pour_mold->place_sample record_spectra Record Spectra Over Time place_sample->record_spectra plot_intensity Plot Intensity vs. Time record_spectra->plot_intensity plot_lambda Plot λem vs. Time record_spectra->plot_lambda determine_endpoint Determine Curing Endpoint plot_intensity->determine_endpoint plot_lambda->determine_endpoint result Curing Profile determine_endpoint->result

Caption: Experimental workflow for monitoring polymer curing with DY7.

Protocol 3: Determination of Glass Transition Temperature (Tg)

This protocol describes how to use the temperature-dependent fluorescence of DY7 to determine the glass transition temperature of a polymer.

Materials:

  • DY7-doped polymer film (prepared as in Protocol 1)

  • Fluorometer with a programmable temperature-controlled sample holder

  • Cryostat or heating unit for the sample holder

Procedure:

  • Fluorescence Measurement:

    • Place the DY7-doped polymer film in the temperature-controlled sample holder of the fluorometer.

    • Cool the sample to a temperature well below the expected Tg.

    • Slowly heat the sample at a constant rate (e.g., 1-5 °C/min).

    • During heating, continuously record the fluorescence intensity of DY7 at its emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting plot will typically show two regions with different slopes. The intersection of the tangents of these two slopes corresponds to the glass transition temperature (Tg). The change in the temperature coefficient of fluorescence intensity reflects the change in the mobility of the polymer chains around the probe.

G start Place DY7-doped Polymer Film in Fluorometer cool Cool Sample Below Expected Tg start->cool heat Heat Sample at a Constant Rate cool->heat record Record Fluorescence Intensity vs. Temperature heat->record plot Plot Intensity vs. Temperature record->plot analyze Identify Intersection of Slopes plot->analyze tg Determine Tg analyze->tg

Caption: Logical workflow for determining Tg using DY7 fluorescence.

References

Application Notes and Protocols for Dyeing with Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 7, also identified by its Colour Index (C.I.) number 26090, is a monoazo disperse dye recognized for its vibrant, reddish-yellow color.[1] It is primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester.[2] Due to the crystalline and compact structure of polyester fibers, which lack reactive groups, high-temperature dyeing methods are necessary to facilitate dye penetration.[1][3] This process, typically conducted between 125°C and 135°C, swells the polyester fibers, enabling the disperse dye molecules to diffuse into the fiber matrix.[4] This results in coloration with good overall fastness properties.[1] this compound is classified as a medium-energy disperse dye.[5]

Data Presentation

The following tables summarize the key quantitative data for C.I. This compound and its application in dyeing polyester.

Table 1: Physicochemical Properties of C.I. This compound

PropertyValue
C.I. NameThis compound
C.I. Number26090
CAS Number6300-37-4
Chemical ClassDouble Azo
Molecular FormulaC₁₉H₁₆N₄O
Molecular Weight316.36 g/mol
AppearanceDark Brown Powder
SolubilitySoluble in acetone and DMF
Source:[1][6]

Table 2: Recommended High-Temperature Dyeing Parameters for Polyester

ParameterRecommended Value
Dye Concentration0.5 - 2.0% (on weight of fiber)
Liquor Ratio1:10 - 1:20
Dyeing Temperature130°C
Dyeing Time30 - 60 minutes
pH of Dyebath4.5 - 5.5 (adjusted with acetic acid)
Dispersing Agent0.5 - 1.0 g/L
Leveling Agent0.5 - 1.0 g/L
Source:[1][4]

Table 3: Color Fastness Properties of this compound on Polyester (ISO Standards)

Fastness TestFadingStaining
Ironing43
Light6-
Perspiration55
Washing4-54-5
Source:[1][6]
Note: Fastness is graded on a scale of 1 to 5, with 5 representing the best fastness, except for light fastness which is on a scale of 1 to 8.[7]

Experimental Protocols

This section provides a detailed methodology for dyeing polyester fabric with this compound using a high-temperature exhaust method, followed by a critical reduction clearing after-treatment to ensure optimal fastness.

I. High-Temperature Exhaust Dyeing of Polyester

Objective: To dye polyester fabric with this compound to achieve a uniform and fast coloration.

Materials and Equipment:

  • Polyester fabric

  • C.I. This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Deionized water

  • High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared dyeing machine)

  • Beakers and graduated cylinders

  • Stirring rods

  • pH meter

  • Analytical balance

Procedure:

  • Fabric Preparation: Before dyeing, ensure the polyester fabric is properly scoured to remove any oils, finishes, or impurities that could hinder dye uptake.[8]

  • Dye Dispersion Preparation:

    • Accurately weigh the required amount of this compound (e.g., 0.1g for a 1% shade on a 10g fabric sample).[1]

    • Create a smooth paste by mixing the dye powder with a small amount of cold water and a dispersing agent.[1][4]

    • Gradually add hot water (40-50°C) to the paste while stirring continuously to form a fine, stable dispersion.[1]

  • Dye Bath Preparation:

    • Set the liquor ratio, for example, to 1:15 (150 mL of water for a 10g fabric sample).[1]

    • Fill the dyeing vessel with the required volume of deionized water.

    • Add the dispersing agent (e.g., 0.5 - 1.0 g/L) and a leveling agent (0.5 - 1.0 g/L) to the dyebath.[1]

    • Adjust the pH of the dyebath to the optimal range of 4.5 - 5.5 using acetic acid.[1][4]

    • Add the prepared dye dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester fabric into the dyebath at room temperature.[1]

    • Raise the temperature of the dyebath to 130°C at a rate of 2°C per minute.[1][4]

    • Maintain the temperature at 130°C for 30 to 60 minutes, ensuring continuous agitation of the fabric.[1][4]

    • Cool the dyebath down to 70°C at a rate of 2-3°C per minute.[1]

    • Drain the dyebath.[1]

II. Reduction Clearing

Objective: To remove unfixed disperse dye from the surface of the dyed polyester fabric, thereby improving wash and rubbing fastness.[5][8]

Materials and Equipment:

  • Dyed polyester fabric

  • Sodium hydrosulfite

  • Caustic soda (Sodium hydroxide)

  • Suitable detergent

  • Beakers

  • Heating and stirring apparatus

Procedure:

  • Prepare the Reduction Clearing Bath: Prepare a fresh bath containing:

    • Sodium hydrosulfite: 2 g/L[4]

    • Caustic soda: 2 g/L[4]

    • Detergent: 1 g/L[4]

  • Treatment:

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.[1][4]

  • Rinsing and Drying:

    • Drain the bath.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse, until the water runs clear.[1][4]

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.[1][4]

    • Rinse again with cold water.[1][4]

    • Dry the dyed fabric.[1][4]

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing cluster_post Post-Treatment Fabric_Prep Fabric Scouring Dyeing_Process Dyeing at 130°C Fabric_Prep->Dyeing_Process Dye_Dispersion Dye Dispersion Preparation Bath_Prep Dye Bath Preparation Dye_Dispersion->Bath_Prep Bath_Prep->Dyeing_Process Cooling Cooling to 70°C Dyeing_Process->Cooling Reduction_Clearing Reduction Clearing (70-80°C) Cooling->Reduction_Clearing Rinsing Rinsing & Neutralization Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying Final_Product Dyed Polyester Fabric Drying->Final_Product Dyeing_Mechanism cluster_dyebath Aqueous Dyebath (pH 4.5-5.5) cluster_fiber Polyester Fiber (at 130°C) Dye_Particles This compound (Aggregated Particles) Single_Molecules Single Dye Molecules (Low Solubility) Dye_Particles->Single_Molecules Equilibrium Fiber_Surface Fiber Surface Single_Molecules->Fiber_Surface Adsorption Fiber_Interior Amorphous Regions of Fiber Interior Fiber_Surface->Fiber_Interior Diffusion Final_State Dyed Fiber (Dye trapped after cooling)

References

Application Note: Quantitative Analysis of Disperse Yellow 7 in Textiles by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 7 is a synthetic azo dye used for coloring hydrophobic fibers like polyester, nylon, and cellulose acetate.[1][2] Concerns regarding its potential to cause allergic contact dermatitis and the possibility of it being a precursor to carcinogenic aromatic amines have made its detection and quantification in textile products a matter of consumer safety and regulatory importance.[1] High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used technique for the separation, identification, and quantification of this compound in textile extracts.[1][3] This application note provides a detailed protocol for the analysis of this compound in textiles using HPLC-DAD.

Principle of HPLC-DAD Analysis

High-Performance Liquid Chromatography (HPLC) separates chemical compounds in a mixture based on their differential partitioning between a stationary phase (a column packed with small particles) and a liquid mobile phase that is pumped through the column.[3] For this compound, a nonpolar C18 reversed-phase column is commonly used, where the nonpolar dye interacts with the stationary phase.[1][3] A polar mobile phase is used to elute the compounds. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with different polarities can be separated.

The Diode Array Detector (DAD) is a UV-Visible spectrophotometer that measures the absorbance of the eluate across a range of wavelengths simultaneously.[1] This allows for the identification of this compound by its characteristic absorption spectrum and its quantification by measuring the absorbance at its wavelength of maximum absorbance (λmax), which is approximately 364 nm.[1]

Experimental Protocols

1. Materials and Reagents

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (analytical grade), Formic acid (optional, for mobile phase modification).[1][4]

  • Standards: Analytical standard of this compound.[4]

  • Reagents: Ammonium acetate (optional, for mobile phase buffer).[1]

  • Filters: 0.22 µm or 0.45 µm PTFE syringe filters for sample clarification.[1][3]

  • Textile Sample: A representative piece of the textile to be analyzed.

2. Sample Preparation: Ultrasound-Assisted Extraction

This protocol describes a common method for extracting this compound from textile samples.[1][5]

  • Cut the textile material into small pieces (approximately 5 mm x 5 mm).[1]

  • Accurately weigh about 1.0 g of the textile sample into a 50 mL conical flask.[1]

  • Add 20 mL of methanol to the flask.[1][5]

  • Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[1][5]

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any suspended fibers.[1][5]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[1][5]

3. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh a suitable amount of this compound analytical standard and dissolve it in methanol to prepare a stock solution of 100 µg/mL.[1]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL).[1]

4. HPLC-DAD Instrumentation and Conditions

The following are typical starting conditions. Method optimization may be required.

ParameterCondition
HPLC System A standard HPLC system with a pump, autosampler, column oven, and Diode Array Detector (DAD).[3]
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[1]
Gradient Program Develop a suitable gradient to separate this compound (e.g., start with a lower % of B and increase).
Flow Rate 0.3 - 1.0 mL/min.
Injection Volume 10 µL.[3]
Column Temperature 30 - 40°C.
DAD Wavelength Detection at the λmax of this compound (~364 nm); scan from 200-800 nm for spectral confirmation.[1]

5. Quantification

  • Inject the prepared calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.[1]

  • Inject the prepared textile sample extract.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of a standard.[1]

  • Determine the concentration of this compound in the sample extract using the calibration curve.

Data Presentation and Method Validation

The HPLC method should be validated to ensure its suitability for the analysis.[3] Key validation parameters are summarized below.

Table 1: HPLC-DAD Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte in the presence of other components. This is shown by the separation of the dye peak from interferences.[3]Peak purity and resolution from adjacent peaks.
Linearity The ability to produce results directly proportional to the analyte concentration over a given range.[3]Correlation coefficient (r²) > 0.995.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically in the range of 0.06 – 4.09 ng/mL.[5]
Accuracy (Recovery) The closeness of the test results to the true value, determined by spike recovery studies.[3]Recovery rates typically between 77.2–98.0%.[7]
Precision (Repeatability) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 5%.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample 1. Cut Textile Sample (1g into 5x5mm pieces) extraction 2. Ultrasound-Assisted Extraction (20mL Methanol, 50°C, 30 min) sample->extraction centrifuge 3. Centrifugation (10,000 rpm, 10 min) extraction->centrifuge filter 4. Filtration (0.22 µm PTFE filter) centrifuge->filter hplc_injection 5. HPLC-DAD Injection filter->hplc_injection data_acquisition 6. Data Acquisition (Chromatogram & UV-Vis Spectrum) hplc_injection->data_acquisition peak_id 7. Peak Identification (Retention Time & Spectrum) data_acquisition->peak_id calibration Prepare & Run Calibration Standards quantify 8. Calculate Concentration (Using Calibration Curve) calibration->quantify peak_id->quantify

Caption: Workflow for HPLC-DAD analysis of this compound in textiles.

hplc_system cluster_hplc HPLC System cluster_data Data System mobile_phase Mobile Phase (Solvent Reservoir) pump Pump mobile_phase->pump injector Autosampler/ Injector pump->injector column HPLC Column (e.g., C18) injector->column detector Diode Array Detector (DAD) column->detector waste Waste detector->waste computer Computer/ Software detector->computer Signal

Caption: Logical relationship of HPLC-DAD system components.

References

Application Note: Highly Sensitive and Selective Determination of Disperse Yellow 7 in Environmental Samples by SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 7 is a synthetic dye used in the textile industry for dyeing hydrophobic fibers such as polyester and nylon.[1] Due to its low water solubility and potential for environmental persistence, concern exists regarding its presence in industrial wastewater and the broader aquatic environment.[2] Regulatory bodies and environmental monitoring agencies require sensitive and selective analytical methods for the detection and quantification of this compound in various environmental matrices. This application note details a robust and validated method for the analysis of this compound in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method offers excellent sensitivity and selectivity, making it suitable for routine monitoring and research applications.[3]

Principle

This method utilizes Solid-Phase Extraction (SPE) to effectively pre-concentrate this compound from large volume water samples and remove potential matrix interferences.[2] Following extraction, the analyte is separated from other components using reverse-phase liquid chromatography (LC). Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[1]

Quantitative Data Summary

The performance of the SPE-LC-MS/MS method for the determination of this compound is summarized in the table below. The data demonstrates the method's high sensitivity, excellent linearity, and good recovery.

ParameterValueReference
Linearity Range 2.0 - 100.0 ng/mL[3][4]
Correlation Coefficient (r²) > 0.992
Limit of Detection (LOD) ~2.0 ng/L[3][4]
Limit of Quantification (LOQ) ~8.0 ng/L[3][4]
Recovery > 70%[3][4]
Relative Standard Deviation (RSD) < 20%[3]

Experimental Protocols

1. Sample Collection and Preparation

  • Sample Collection: Collect water samples in amber glass bottles that have been pre-washed and rinsed with acetone.[5]

  • Sample Preservation: Store samples on ice during transport to the laboratory.

  • Filtration: For samples with high particulate matter, filter through a suitable membrane filter prior to extraction.

2. Solid-Phase Extraction (SPE)

  • SPE Cartridge: C18 SPE cartridges are suitable for the extraction of this compound.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 6 mL of methanol.[5]

    • Equilibrate the cartridge with 6 mL of Milli-Q water at a flow rate of 1 mL/min.[5] Do not allow the cartridge to dry.

  • Sample Loading:

    • Pass 250 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[5]

  • Washing:

    • Wash the cartridge with 10 mL of Milli-Q water to remove polar impurities.[5]

    • Follow with a wash of 5 mL of a methanol/Milli-Q water solution (20:80, v/v).[5]

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of an acetonitrile/methanol mixture (1:2, v/v), followed by 5 mL of a dichloromethane/methanol mixture (1:1, v/v) at a flow rate of 10 mL/min.[5]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the residue in 1.0 mL of a methanol/water mixture (9:1, v/v) for LC-MS/MS analysis.[5]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: An Agilent 1200 Series HPLC system or equivalent.[5]

  • Mass Spectrometer (MS) System: A 3200 Q Trap hybrid quadrupole linear ion trap mass spectrometer or equivalent.[5]

  • Column: ZORBAX Eclipse XDB-C18 column (4.6 x 150 mm; 5 µm).[5]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Methanol with 0.1% formic acid.[5]

  • Gradient Program:

    • Start with a 1:1 ratio of Mobile Phase A to Mobile Phase B.[5]

    • Linearly increase Mobile Phase B to 100% over 16 minutes.[5]

    • Hold at 100% Mobile Phase B for 9 minutes to clean the column.[5]

    • Return to initial conditions and re-equilibrate for 5.0 minutes.[5]

  • Flow Rate: 500 µL/min.[5]

  • Injection Volume: 40 µL.[5]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[5]

  • ESI Heater Temperature: 500°C.[5]

  • MS/MS Detection: Selected Reaction Monitoring (SRM) mode. The precursor ion [M+H]⁺ for this compound should be selected, and at least two product ions should be monitored for confirmation and quantification.

4. Quantification

  • Prepare a series of calibration standards of this compound in the reconstitution solvent (methanol/water, 9:1, v/v) at concentrations ranging from 0.5 to 100.0 ng/mL.[5]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.[1]

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagramdot

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References

Application Note: Quantification of Disperse Yellow 7 using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 7 is an azo dye used in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3] Due to its chemical structure and potential for adverse health effects, including allergic contact dermatitis, the quantification of this dye in various matrices is of significant interest for quality control and safety assessment.[1] UV-Vis spectrophotometry offers a straightforward, cost-effective, and rapid method for the quantitative analysis of this compound in solution.[1] This technique relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[2]

Principle

The quantification of this compound by UV-Vis spectrophotometry is based on measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.[4][5][6]

Experimental Protocols

1. Materials and Equipment

  • This compound (analytical standard)

  • Methanol (HPLC grade or equivalent)[1]

  • UV-Vis spectrophotometer (double-beam recommended)[1]

  • Quartz cuvettes

  • Volumetric flasks (various sizes)

  • Pipettes and tips

  • Analytical balance

2. Preparation of Standard Solutions

2.1. Preparation of a Stock Standard Solution (e.g., 100 mg/L)

  • Accurately weigh 10.0 mg of this compound standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

  • Stopper the flask and mix thoroughly by inversion. This is the 100 mg/L stock solution.

2.2. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with methanol.[2][4] A typical concentration range for the calibration curve could be 1 to 10 mg/L.

StandardConcentration (mg/L)Volume of Stock (100 mg/L) to be diluted to 10 mL
11.00.1 mL
22.50.25 mL
35.00.5 mL
47.50.75 mL
510.01.0 mL

3. Determination of Maximum Wavelength (λmax)

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.[7]

  • Use one of the working standard solutions (e.g., 5 mg/L) to perform a wavelength scan over the range of 200-800 nm to determine the wavelength of maximum absorbance (λmax).[1]

  • Use methanol as the blank.[1]

  • The literature suggests a λmax for a derivative of this compound to be around 364 nm, though another source indicates a peak at 203 nm.[8] It is crucial to experimentally verify the λmax for the specific standard and solvent used.

4. Construction of the Calibration Curve

  • Set the spectrophotometer to the experimentally determined λmax.

  • Zero the instrument using a cuvette filled with methanol (the blank).[7]

  • Measure the absorbance of each working standard solution, starting from the lowest concentration.

  • Rinse the cuvette with the next standard solution before filling it for measurement.

  • Record the absorbance values for each concentration.

  • Plot the absorbance (y-axis) versus the concentration (x-axis) to generate a calibration curve.[4][5]

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.[1]

5. Sample Analysis

  • Prepare the sample solution by dissolving the sample containing this compound in methanol. Dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at the determined λmax.

  • Calculate the concentration of this compound in the sample using the equation of the calibration curve.

Data Presentation

Table 1: Example Calibration Data for this compound

Concentration (mg/L)Absorbance at λmax
1.0[Example Value]
2.5[Example Value]
5.0[Example Value]
7.5[Example Value]
10.0[Example Value]

Table 2: Quantitative Parameters

ParameterExpected Value
λmaxTo be determined experimentally (literature suggests ~364 nm)
Linearity (R²)> 0.99[1]
Linear RangeTo be determined (e.g., 1-10 mg/L)
Limit of Detection (LOD)Typically in the low mg/L range[1]
Limit of Quantification (LOQ)Typically in the low to mid mg/L range[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution standards Prepare Working Standards stock->standards measure_standards Measure Absorbance of Standards standards->measure_standards sample_prep Prepare Sample Solution measure_sample Measure Absorbance of Sample sample_prep->measure_sample lambda_max Determine λmax lambda_max->measure_standards lambda_max->measure_sample calibration_curve Construct Calibration Curve measure_standards->calibration_curve quantification Quantify this compound measure_sample->quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

beer_lambert_law cluster_law Beer-Lambert Law: A = εbc cluster_application Application in Quantification absorbance A (Absorbance) epsilon ε (Molar Absorptivity) epsilon->absorbance b b (Path Length) b->absorbance concentration c (Concentration) concentration->absorbance known_c Known Concentrations (Standards) plot Plot Absorbance vs. Concentration known_c->plot measured_a Measured Absorbance measured_a->plot linear_fit Linear Regression (y = mx + c) plot->linear_fit unknown_c Calculate Unknown Concentration linear_fit->unknown_c unknown_a Measure Absorbance of Unknown unknown_a->unknown_c

Caption: Application of the Beer-Lambert Law in spectrophotometric quantification.

References

Application Notes: Synthesis of Disperse Yellow 7 via Diazo Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 7, also identified by the Colour Index number C.I. 26090, is a monoazo dye used for coloring synthetic fibers such as polyester, acetate, and nylon.[1][2] Its characteristic yellow color is due to the presence of an azo group (-N=N-), which acts as a chromophore.[2][3] The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction known as diazo coupling.[1][4] This process involves two main stages: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an activated aromatic compound, in this case, a phenol.[1]

The overall reaction involves the diazotization of 4-(phenyldiazenyl)benzenamine and its subsequent coupling with o-cresol in an alkaline medium to yield the final dye product.[1][3][5]

Data Presentation: Reactant Quantities and Conditions

The following table summarizes the representative molar quantities and critical reaction conditions for the laboratory-scale synthesis of this compound.

ParameterValueNotes
Diazotization Stage
4-(Phenyldiazenyl)benzenamine0.05 molStarting amine
Concentrated Hydrochloric Acid15 mLTo form the amine salt and react with NaNO₂
Sodium Nitrite (NaNO₂)0.052 molDiazotizing agent; a slight excess ensures complete reaction
Reaction Temperature0-5 °CCritical for the stability of the diazonium salt[3]
Reaction Time~30 minutesFor complete formation of the diazonium salt[3]
Azo Coupling Stage
o-Cresol0.05 molCoupling component
Sodium Hydroxide (NaOH)0.05 molTo dissolve o-cresol and maintain alkaline conditions
Reaction Temperature0-10 °CTo control the coupling reaction rate
Reaction Time1-2 hoursTo ensure complete coupling[3]

Experimental Protocol

This protocol details the laboratory procedure for synthesizing this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • 4-(Phenyldiazenyl)benzenamine

  • o-Cresol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • Ethanol or Acetic Acid (for recrystallization)

Equipment:

  • 250 mL and 500 mL Beakers

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Thermometer

  • Dropping Funnel

  • Vacuum Filtration Apparatus (Büchner funnel, filter flask)

  • Filter Paper

Procedure:

Part 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

  • In a 250 mL beaker, prepare a solution of 4-(phenyldiazenyl)benzenamine (e.g., 0.05 mol) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 25 mL).[1]

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. The amine hydrochloride may precipitate, which is normal.[1]

  • In a separate small beaker, dissolve sodium nitrite (e.g., 0.052 mol) in a minimal amount of cold water (e.g., 15 mL).[1]

  • Slowly add the chilled sodium nitrite solution dropwise to the cold amine hydrochloride suspension.[3] It is crucial to maintain the reaction temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction goes to completion.[3] The resulting clear solution contains the diazonium salt and is used immediately in the next step.

Part 2: Azo Coupling with o-Cresol

  • In a separate 500 mL beaker, dissolve o-cresol (e.g., 0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 0.05 mol in 50 mL of water).[1]

  • Cool this alkaline solution to 0-5 °C in an ice bath.[3]

  • With vigorous stirring, slowly add the previously prepared cold diazonium salt solution to the cold alkaline o-cresol solution.[1][3]

  • A colored precipitate of this compound should form immediately.[3]

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling is complete.[1]

Part 3: Isolation and Purification

  • Isolate the crude this compound precipitate by vacuum filtration using a Büchner funnel.[3]

  • Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and inorganic salts.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to achieve higher purity.[3]

  • Dry the purified product in a vacuum oven at an appropriate temperature.

Characterization: The identity and purity of the synthesized this compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3]

Visualizations

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Product Work-up A Dissolve 4-(phenyldiazenyl)benzenamine in HCl and Water B Cool to 0-5 °C in Ice Bath A->B D Slowly Add NaNO₂ Solution to Amine Mixture (T < 5 °C) B->D C Prepare Chilled NaNO₂ Solution C->D E Stir for 30 min in Ice Bath D->E H Add Diazonium Salt Solution to o-Cresol Solution E->H Cold Diazonium Salt Solution F Dissolve o-Cresol in NaOH Solution G Cool to 0-5 °C in Ice Bath F->G G->H I Stir for 1-2 hours in Ice Bath H->I J Isolate Precipitate via Vacuum Filtration I->J Crude Disperse Yellow 7 K Wash with Cold Water J->K L Purify by Recrystallization K->L M Dry Final Product L->M

References

Determining Glass Transition Temperature of Polymers Using Disperse Yellow 7 as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glass transition temperature (Tg) is a critical parameter for characterizing amorphous and semi-crystalline polymers. It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Accurate determination of Tg is essential for understanding a material's mechanical properties, processing behavior, and stability, which is of particular importance in drug development for assessing the stability of amorphous solid dispersions. While techniques like Differential Scanning Calorimetry (DSC) are commonly used, fluorescence spectroscopy offers a sensitive and complementary method for probing the microenvironment of polymers.[1][2] Disperse Yellow 7 (DY7), a commercially available azo dye, serves as an effective fluorescent probe for Tg determination due to the sensitivity of its fluorescence properties to the local environment's polarity and viscosity.[3]

Principle of the Method

The fluorescence of this compound is influenced by the mobility of the surrounding polymer chains. Below the glass transition temperature, in the glassy state, the polymer matrix is rigid, and the movement of the DY7 molecules is highly restricted. This confinement can lead to a higher fluorescence quantum yield. As the polymer is heated through the glass transition, the polymer chains gain mobility, creating a less viscous and more dynamic local environment for the DY7 probe.[3] This increased mobility provides non-radiative decay pathways for the excited state of the dye, resulting in a decrease in fluorescence intensity. By monitoring the fluorescence intensity of DY7 as a function of temperature, a distinct change in the slope of the intensity-temperature plot can be observed at the glass transition temperature.[3] The intersection of the two linear regions, below and above the transition, provides a measure of the Tg.

Experimental Protocol

This protocol outlines the steps for determining the glass transition temperature of a polymer using this compound as a fluorescent probe.

Materials and Reagents
  • Polymer of interest (e.g., Polystyrene (PS), Poly(methyl methacrylate) (PMMA))

  • This compound (DY7)

  • Volatile solvent (e.g., Toluene, Dichloromethane)

  • Glass slides or other suitable substrate

  • Spectrofluorometer with a temperature-controlled sample holder

Sample Preparation (Solvent Casting)
  • Prepare a stock solution of the polymer: Dissolve the polymer in a suitable volatile solvent to create a solution of a known concentration (e.g., 5-10% w/v).

  • Prepare a stock solution of this compound: Dissolve DY7 in the same solvent to create a dilute stock solution (e.g., 0.1 mg/mL).

  • Prepare the DY7-doped polymer solution: Add a small volume of the DY7 stock solution to the polymer solution to achieve a final dye concentration of approximately 0.05-0.1% by weight relative to the polymer. Ensure the dye is fully dissolved and the solution is homogeneous.

  • Film Casting: Cast the DY7-doped polymer solution onto a clean glass slide. Allow the solvent to evaporate slowly in a controlled environment (e.g., a covered petri dish) to form a thin, uniform film.

  • Drying: Dry the film under vacuum at a temperature well below the expected Tg of the polymer for several hours to remove any residual solvent.

Instrumentation and Measurement
  • Instrument Setup:

    • Place the polymer film in the temperature-controlled sample holder of the spectrofluorometer.

    • Set the excitation wavelength to the absorption maximum of DY7 in the polymer, which is typically around 389 nm.

    • Set the emission wavelength to the maximum fluorescence intensity, which should be determined by acquiring an emission spectrum (typically in the range of 450-550 nm).

  • Temperature Program:

    • Cool the sample to a temperature at least 30-40 °C below the expected Tg.

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min) to a temperature at least 30-40 °C above the expected Tg. Slower heating rates can provide higher resolution.[3]

    • Continuously monitor and record the fluorescence intensity at the chosen emission wavelength as a function of temperature.

Data Analysis
  • Plot the recorded fluorescence intensity as a function of temperature.

  • Identify the two linear regions in the plot, one corresponding to the glassy state (below Tg) and the other to the rubbery state (above Tg).

  • Perform a linear regression for each region to obtain two best-fit lines.

  • The glass transition temperature (Tg) is determined as the temperature at which these two lines intersect.

Data Presentation

The following table provides a representative example of how to structure the collected data for determining the Tg of Polystyrene (PS) doped with a fluorescent probe.

Temperature (°C)Normalized Fluorescence Intensity (a.u.)
801.00
850.98
900.96
950.94
1000.92
1020.90
104 0.88 (Tg)
1050.85
1100.75
1150.65
1200.55

Note: This is illustrative data. The absolute intensity values and the magnitude of the change will depend on the specific polymer, dye concentration, and instrument settings.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Dissolve Polymer in Solvent prep3 Mix Polymer and DY7 Solutions prep1->prep3 prep2 Dissolve DY7 in Solvent prep2->prep3 prep4 Cast Thin Film prep3->prep4 prep5 Dry Film under Vacuum prep4->prep5 meas1 Place Film in Spectrofluorometer prep5->meas1 Transfer Sample meas2 Set Excitation & Emission Wavelengths meas1->meas2 meas3 Temperature Ramp (Heating) meas2->meas3 meas4 Record Fluorescence Intensity vs. Temperature meas3->meas4 an1 Plot Intensity vs. Temperature meas4->an1 Transfer Data an2 Identify Linear Regions (Glassy & Rubbery) an1->an2 an3 Perform Linear Regression an2->an3 an4 Determine Intersection Point (Tg) an3->an4 result result an4->result Glass Transition Temperature (Tg)

Caption: Experimental workflow for Tg determination using this compound.

Principle of Tg Detection

signaling_pathway rigid_matrix Rigid Polymer Matrix restricted_motion Restricted DY7 Motion rigid_matrix->restricted_motion high_fluorescence High Fluorescence Intensity restricted_motion->high_fluorescence mobile_matrix Mobile Polymer Matrix increased_motion Increased DY7 Motion mobile_matrix->increased_motion low_fluorescence Low Fluorescence Intensity increased_motion->low_fluorescence temp_increase Temperature Increase temp_increase->mobile_matrix

Caption: Principle of fluorescence change of DY7 around the glass transition temperature.

References

Application Notes and Protocols: Disperse Yellow 7 as a Probe for Microenvironmental Polarity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 7 (DY7) is a robust, commercially available azo dye that serves as an effective molecular probe for characterizing the microenvironmental polarity of various systems, including polymers and drug delivery vehicles.[1] Its photophysical properties, particularly its absorption and fluorescence spectra, are sensitive to the polarity of its immediate surroundings. This phenomenon, known as solvatochromism, allows for the elucidation of local polarity in complex systems. A shift in the absorption or emission spectrum to a longer wavelength (red shift) generally indicates a more polar environment, while a shift to a shorter wavelength (blue shift) suggests a less polar environment.[1] This document provides detailed application notes, experimental protocols, and data for utilizing this compound as a probe for microenvironmental polarity.

Principle of Operation: Solvatochromism

The sensitivity of this compound to microenvironmental polarity stems from changes in the energy levels of its electronic ground and excited states in response to the dielectric properties of the surrounding medium.[2] In polar solvents, the excited state of the dye is often more stabilized than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption and emission spectra. Conversely, in nonpolar environments, the energy gap is larger, resulting in a hypsochromic (blue) shift. By measuring these spectral shifts, one can infer the polarity of the microenvironment in which the dye is located.

G cluster_0 Nonpolar Microenvironment cluster_1 Polar Microenvironment Ground_State_NP Ground State (S₀) Excited_State_NP Excited State (S₁) Ground_State_NP->Excited_State_NP   ΔE_large (Absorption of high-energy photon) Ground_State_P Ground State (S₀) (Stabilized) Excited_State_P Excited State (S₁) (More Stabilized) Ground_State_P->Excited_State_P   ΔE_small (Absorption of low-energy photon) DY7_NP This compound DY7_NP->Ground_State_NP DY7_P This compound DY7_P->Ground_State_P Photon_High High-Energy Photon (Blue-shifted) Photon_High->DY7_NP Photon_Low Low-Energy Photon (Red-shifted) Photon_Low->DY7_P

Caption: Mechanism of DY7 solvatochromism.

Applications

The ability of this compound to probe microenvironmental polarity makes it a valuable tool in several research and development areas:

  • Polymer Science: Characterizing the local polarity within polymer matrices, monitoring polymerization and curing processes, and determining glass transition temperatures.[1]

  • Drug Delivery: Assessing the polarity of the inner core of micelles, liposomes, and nanoparticles to understand drug loading and release mechanisms.

  • Biophysics: Probing the polarity of protein binding sites and lipid membranes.

Quantitative Data

While extensive peer-reviewed data on the solvatochromic properties of this compound is limited, the following tables provide representative data for a closely related azo dye, demonstrating the expected trends.[3] The relationship between the spectral properties of the probe and the solvent polarity can be analyzed using solvent polarity scales, such as the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability).

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-methyl-4-[[4-(phenylazo)phenyl]azo]-phenol
C.I. Name This compound, 26090
CAS Number 6300-37-4
Molecular Formula C₁₉H₁₆N₄O
Molecular Weight 316.36 g/mol
Appearance Yellow to brown powder
Solubility Soluble in acetone and DMF; low solubility in water.

Source:[4][5]

Table 2: Representative Solvatochromic Data of an Azo Dye Probe in Various Solvents

SolventDielectric Constant (ε)λmax (Absorption, nm)λem (Emission, nm)Stokes Shift (cm⁻¹)
n-Hexane1.883905106154
Toluene2.384055305882
Chloroform4.814155455801
Ethyl Acetate6.024105405948
Tetrahydrofuran (THF)7.584125506185
Dichloromethane (DCM)8.934205606098
Acetone20.74255756234
Ethanol24.54305856220
Methanol32.74355956207
Acetonitrile37.54285806156
Dimethyl Sulfoxide (DMSO)46.74406006061
Water80.14506206024

Note: This data is representative of a typical solvatochromic azo dye and illustrates the expected trend. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent experiments.

Materials:

  • This compound powder

  • Spectroscopic grade acetone or dimethylformamide (DMF)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Weighing paper

Procedure:

  • Accurately weigh approximately 1 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent (acetone or DMF) to dissolve the powder.

  • Once dissolved, fill the volumetric flask to the mark with the solvent.

  • Stopper the flask and invert it several times to ensure a homogeneous solution. This will result in a stock solution of approximately 0.1 mg/mL.

Protocol 2: Determination of Microenvironmental Polarity using UV-Visible Spectroscopy

Objective: To measure the absorption spectrum of this compound in a sample to determine the local polarity.

Materials:

  • This compound stock solution

  • Sample matrix (e.g., polymer solution, micelle suspension)

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Prepare a series of dilutions of the DY7 stock solution in solvents of known polarity (as listed in Table 2) to create a calibration curve of λmax versus a solvent polarity parameter (e.g., dielectric constant). The final concentration should result in an absorbance between 0.1 and 1.0.

  • Incorporate this compound into the sample matrix. For example, for a polymer solution, add a small volume of the DY7 stock solution to the polymer solution and mix thoroughly. The final concentration of DY7 should be in the same range as the calibration standards.

  • Record the absorption spectrum of the DY7-containing sample from 300 nm to 600 nm.

  • Determine the wavelength of maximum absorbance (λmax) from the spectrum.

  • Estimate the microenvironmental polarity of the sample by comparing its λmax to the calibration curve.[1]

G A Prepare DY7 Stock Solution B Prepare Calibration Standards (DY7 in solvents of known polarity) A->B C Incorporate DY7 into Sample Matrix A->C D Measure Absorption Spectra of Standards and Sample B->D C->D E Determine λmax for all solutions D->E F Create Calibration Curve (λmax vs. Solvent Polarity) E->F G Estimate Sample Polarity from Calibration Curve F->G

Caption: Experimental workflow for polarity determination.

Protocol 3: Characterization of Microenvironmental Polarity using Fluorescence Spectroscopy

Objective: To measure the emission spectrum of this compound in a sample to gain further insights into the local polarity.

Materials:

  • This compound stock solution

  • Sample matrix

  • Spectrofluorometer

  • Quartz cuvettes (4-sided clear)

  • Micropipettes

Procedure:

  • Prepare samples as described in Protocol 2, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Set the excitation wavelength of the spectrofluorometer to the λmax of absorption for DY7 in a nonpolar solvent (e.g., 390 nm).

  • Record the emission spectrum of the DY7-containing sample over a suitable wavelength range (e.g., 450 nm to 700 nm).

  • Determine the wavelength of maximum emission (λem).

  • Calculate the Stokes shift (the difference in wavenumbers between the absorption and emission maxima).

  • Correlate the λem and Stokes shift with the microenvironmental polarity. A larger Stokes shift often indicates a more polar environment.

Data Analysis and Interpretation

The primary data obtained from these experiments are the absorption and emission spectra of this compound. The key parameters to extract are the wavelengths of maximum absorbance (λmax) and emission (λem).

A red shift (increase in λmax and λem) in the sample compared to a nonpolar reference solvent indicates a more polar microenvironment. Conversely, a blue shift (decrease in λmax and λem) suggests a less polar environment.

For a more quantitative analysis, the spectral data can be correlated with established solvent polarity scales. A plot of the Stokes shift as a function of the solvent's orientation polarizability (a function of the dielectric constant and refractive index) can provide insights into the nature of the solute-solvent interactions.

G cluster_0 Data Acquisition cluster_1 Data Extraction cluster_2 Data Interpretation A Record Absorption and Emission Spectra of DY7 B Determine λmax and λem A->B C Calculate Stokes Shift B->C D Compare λmax and λem to Reference Solvents B->D E Correlate with Solvent Polarity Scales C->E F Infer Microenvironmental Polarity D->F E->F

Caption: Logical relationship in data analysis.

Conclusion

This compound is a versatile and accessible probe for investigating microenvironmental polarity. By following the detailed protocols outlined in this document, researchers can effectively utilize the solvatochromic properties of DY7 to gain valuable insights into the local polarity of a wide range of systems, aiding in the development of advanced materials and drug delivery platforms.

References

Application Notes and Protocols for the Analytical Detection of Disperse Yellow 7 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Disperse Yellow 7 and its primary metabolites. This compound, a monoazo dye used in the textile industry, can undergo metabolic degradation, particularly through the reductive cleavage of its azo bond, forming aromatic amines that are of toxicological concern.[1][2] The primary metabolites include aniline, p-phenylenediamine, and 4-amino-2-methylphenol.[1] The analytical methods detailed below are crucial for quality control, safety assessment, and toxicological studies.

Metabolic Pathway of this compound

The primary metabolic route for this compound is the reductive cleavage of its two azo bonds. This biotransformation can be mediated by various enzymes, such as azoreductases found in skin microflora, liver microsomes, and certain bacteria, leading to the formation of three main aromatic amine metabolites.[1]

This compound Metabolic Pathway DY7 This compound (C₁₉H₁₆N₄O) Metabolites Aromatic Amine Metabolites DY7->Metabolites Reductive Cleavage (Azoreductases) Aniline Aniline Metabolites->Aniline PPD p-Phenylenediamine Metabolites->PPD AMP 4-Amino-2-methylphenol Metabolites->AMP

Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its metabolites, along with the performance characteristics of common analytical methods.

Table 1: Physicochemical Properties of Analytes [1]

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
This compound2-methyl-4-[(4-phenyldiazenylphenyl) diazenyl]phenolC₁₉H₁₆N₄O316.36
Metabolite 1AnilineC₆H₇N93.13
Metabolite 2p-PhenylenediamineC₆H₈N₂108.14
Metabolite 34-Amino-2-methylphenolC₇H₉NO123.15

Table 2: Performance Comparison of Analytical Methods for Disperse Dyes [3]

ParameterLC-MS/MS MethodHPLC-DAD Method (Representative)
Linearity Range2.0 - 100.0 ng/mL0.5 - 250 µg/mL
Correlation Coefficient (r²)> 0.99> 0.995
Limit of Detection (LOD)~2.0 ng/L2.0 mg/kg
Limit of Quantification (LOQ)~8.0 ng/LNot explicitly stated, but typically higher than LOD
Precision (RSD)Intraday: < 6%, Interday: < 13%< 8.0%
Recovery> 70%92.1% - 98.7%

Note: Data for the HPLC-DAD method is based on the analysis of Disperse Yellow 23, a structurally similar disperse azo dye, as comprehensive validation data for an HPLC-DAD method specifically for this compound was not available in the reviewed literature.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol is designed for the simultaneous separation and quantification of this compound and its primary metabolites in textile samples.[1][4]

A. Sample Preparation: Ultrasound-Assisted Extraction from Textiles [4]

  • Sample Comminution: Cut a representative textile sample into small pieces (approximately 2x2 mm).[1]

  • Extraction: Weigh 1.0 g of the comminuted textile into a 50 mL conical flask. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes at 60°C in a water bath.[1]

  • Cooling and Centrifugation: Allow the mixture to cool to room temperature and then centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

B. Reductive Cleavage for Total Aromatic Amine Analysis [1]

  • To the methanolic extract from step A.4, add 5 mL of a freshly prepared 20% (w/v) sodium dithionite solution.

  • Seal the flask and incubate at 70°C for 30 minutes with occasional shaking to reduce the azo dye to its constituent amines.[1]

  • Liquid-Liquid Extraction: Transfer the solution to a 100 mL separatory funnel. Add 20 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate and collect the lower organic layer. Repeat the extraction of the aqueous layer with another 20 mL of dichloromethane.[1]

  • Solvent Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase.[1]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[1]

C. HPLC-DAD Instrumentation and Conditions [1][4]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.

  • Detector Wavelengths: For simultaneous detection, monitor at 240 nm (for metabolites) and 380 nm (for this compound).[1]

D. Data Processing

  • Identify the peaks of this compound and its metabolites based on their retention times and UV-Vis spectra compared to standards.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the analytes in the samples using the calibration curve.

HPLC-DAD Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Textile Textile Sample Extraction Methanol Extraction (Ultrasonication) Textile->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (210-800 nm) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification Acquisition->Quantification

HPLC-DAD analysis workflow.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and selective method for the detection and quantification of this compound and its metabolites, particularly in complex matrices like environmental water samples.[4][5]

A. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples [6]

  • Sample Collection and Filtration: Collect water samples and filter them through a 0.45 µm syringe filter to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the retained analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

B. LC-MS/MS Instrumentation and Conditions [3][4][5]

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[3]

  • Column: C18 reversed-phase column (e.g., Kinetex C18 100A, 100 x 2.1mm, 1.7µm).[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[4]

    • B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient Elution: A suitable gradient program should be developed to separate the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.[4][5]

  • Injection Volume: 40 µL.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) of the transition from the precursor ion [M+H]⁺ to specific product ions.[3][5] At least two transitions should be monitored for confirmation.[3]

C. Data Processing

  • Acquire data in SRM/MRM mode.

  • Identify and quantify the target analytes based on their specific precursor-to-product ion transitions and retention times compared to analytical standards.

  • Use a calibration curve for accurate quantification.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WaterSample Water Sample Filtration Filtration WaterSample->Filtration SPE Solid-Phase Extraction Filtration->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Injection LC Injection Evaporation->LC_Injection UHPLC_Separation UHPLC Separation LC_Injection->UHPLC_Separation ESI_Source ESI Source UHPLC_Separation->ESI_Source Tandem_MS Tandem MS (MRM) ESI_Source->Tandem_MS Data_Acquisition Data Acquisition Tandem_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS analysis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving Sublimation Fastness of Disperse Yellow 7 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered when working with Disperse Yellow 7 on polyester substrates. The focus is on improving sublimation fastness, a critical parameter for quality and durability.

Troubleshooting Guide

This guide addresses common issues observed during and after the dyeing process.

IssuePotential Cause(s)Recommended Solution(s)
Poor Sublimation Fastness (Staining on adjacent fabric after heat treatment)1. Excessive Surface Dye: Unfixed dye particles remain on the fiber surface. This is a primary cause of poor sublimation fastness.[1]2. Inadequate Dye Fixation: The dye has not fully penetrated and fixed within the amorphous regions of the polyester fibers.[1][2]3. Improper Heat Setting Temperature: The heat setting temperature is too high, causing the dye to sublime from a solid to a gaseous state.[1][3][4]4. Inappropriate Finishing Agents: Certain auxiliaries, especially cationic softeners, can promote dye migration to the fiber surface during heat treatments.[1][3][5]1. Implement Reduction Cleaning: A thorough reduction cleaning process after dyeing is crucial to strip unfixed surface dye.[1][6]2. Optimize Dyeing Cycle: Ensure the dyeing temperature (typically 130°C for high-temperature methods) and time (45-60 minutes) are sufficient for complete dye diffusion and fixation.[1][2]3. Control Heat Setting Conditions: Lower the heat setting temperature to the minimum required for dimensional stability (e.g., 180°C) and reduce the dwell time.[1][3][5]4. Select Appropriate Auxiliaries: Avoid cationic softeners. Opt for non-ionic, weakly cationic, or specialized softeners designed to improve fastness.[1][3][5] A polyester fixing agent can also be used before setting to enhance fastness.[7][8]
Color Change or Fading After Heat Setting 1. Thermal Migration: The heat treatment causes dye molecules to migrate from the interior of the fiber to the surface, altering the shade and reducing fastness.[9][10]2. Interaction with Auxiliaries: Chemical interactions between the dye and finishing agents at high temperatures can alter the dye's chromophore.[1]1. Lower Heat Treatment Temperature: Processing below 130°C minimizes thermal migration. If higher temperatures are necessary, reduce exposure time.[9][10]2. Evaluate Chemical Compatibility: Conduct preliminary tests to ensure all finishing agents are compatible with this compound at the target temperature.[1]
Uneven Color Fastness Across Fabric 1. Inconsistent Heat Distribution: The heat press or stenter has uneven temperature zones.[1]2. Uneven Application of Finishing Agents: Improper padding or spraying of after-treatments.[1]1. Calibrate Equipment: Ensure uniform temperature distribution across all heat-setting equipment.[1]2. Ensure Uniform Application: Optimize the padding process and drying procedures for all chemical finishes to guarantee even application.[1]

Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and why is it important for polyester? A1: Sublimation fastness refers to the resistance of a dyed fabric to color loss or transfer when subjected to heat.[1] Disperse dyes like this compound can transition directly from a solid to a gas at high temperatures (150°C - 230°C).[4] This is critical for polyester, which often undergoes heat setting or ironing at temperatures between 180°C and 210°C.[1][3] Poor sublimation fastness leads to color fading, staining of adjacent materials during processing or storage, and a reduction in the final product's quality.[1][3]

Q2: What is the expected sublimation fastness rating for this compound? A2: this compound is a medium-energy disperse dye with moderate sublimation fastness.[1] Without specific after-treatments, its typical rating is around 3 to 4 on the ISO 1-5 grey scale, indicating that some color transfer is expected under heat.[6] A rating of 3-4 is the general requirement for most textiles.[7]

Q3: How does reduction cleaning improve sublimation fastness? A3: Reduction cleaning is a vital post-dyeing treatment that removes unfixed disperse dye from the fiber surface.[1][6] This surface dye is not securely bonded and is the main contributor to poor sublimation and wash fastness.[1] The process uses a reducing agent (like sodium hydrosulfite) and an alkali to chemically destroy the surface dye, making it water-soluble and easy to rinse away.[6]

Q4: What is the role of dyeing auxiliaries in sublimation fastness? A4: The choice of auxiliaries is critical. Dispersing agents are necessary for a stable dye bath and even dye penetration.[1] However, some finishing agents, particularly cationic softeners or amino silicone oil-based softeners, can accelerate the thermal migration of dye molecules to the fiber surface, which negatively impacts sublimation fastness.[3][5][8] It is advisable to use non-ionic or specialized fastness-improving finishing agents.[1]

Q5: How does the choice of dye impact sublimation fastness? A5: The molecular structure and size of the disperse dye are significant factors.[11] Dyes with larger molecular weights, often classified as high-energy disperse dyes, generally exhibit better sublimation fastness because they require more energy to vaporize.[3][5][6] this compound is a medium-energy dye, so for applications requiring very high fastness, selecting a higher-energy yellow dye may be necessary.[2][6]

Experimental Protocols

High-Temperature Exhaust Dyeing Protocol for Polyester

Objective: To dye polyester fabric with this compound using a high-temperature exhaust method to ensure good dye penetration and fixation.

Methodology:

  • Bath Preparation: Prepare a dye bath with a liquor ratio of 10:1.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid/sodium acetate buffer.[6]

  • Dye Dispersion: Create a dispersion of this compound (e.g., 1% on weight of fabric) by making a paste with a small amount of a suitable dispersing agent and then adding warm water. Add this dispersion to the dye bath.[1]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the bath at 60°C and run for 15 minutes.

    • Increase the temperature to 130°C at a rate of 1.5°C per minute.

    • Hold at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1]

    • Cool the dye bath to 70°C.

    • Rinse the fabric thoroughly.

Reduction Clearing Protocol

Objective: To remove unfixed surface dye from polyester fabric after dyeing to improve wash and sublimation fastness.[6]

Methodology:

  • Bath Preparation: Prepare a fresh treatment bath with a liquor-to-goods ratio of 10:1.

  • Chemical Addition: Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) to the bath.[6]

  • Treatment:

    • Heat the bath to 70-80°C.

    • Immerse the dyed fabric and treat for 15-20 minutes.[6]

  • Rinsing and Neutralization:

    • Drain the bath and rinse the fabric with hot water (approx. 60°C).

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.[1]

    • Perform a final cold water rinse until the water runs clear.

  • Drying: Dry the fabric thoroughly.

Visualizations

G cluster_0 Troubleshooting Workflow Start Identify Fastness Issue (e.g., Staining) Check_Surface_Dye Is Reduction Cleaning Adequate? Start->Check_Surface_Dye Check_Dyeing_Params Are Dyeing Temp/Time Optimal (130°C, 45-60 min)? Check_Surface_Dye->Check_Dyeing_Params Yes Solution_RC Perform Thorough Reduction Cleaning Check_Surface_Dye->Solution_RC No Check_Heat_Set Is Heat Setting Temp Too High (>180°C)? Check_Dyeing_Params->Check_Heat_Set Yes Solution_Dye Optimize Dyeing Cycle Check_Dyeing_Params->Solution_Dye No Check_Auxiliaries Are Cationic Softeners Being Used? Check_Heat_Set->Check_Auxiliaries No Solution_Heat Lower Heat Setting Temperature Check_Heat_Set->Solution_Heat Yes Solution_Aux Switch to Non-Ionic or Specialized Softener Check_Auxiliaries->Solution_Aux Yes End Fastness Improved Check_Auxiliaries->End No Solution_RC->Check_Dyeing_Params Solution_Dye->Check_Heat_Set Solution_Heat->Check_Auxiliaries Solution_Aux->End

Caption: Troubleshooting logic for addressing poor sublimation fastness.

G cluster_1 Experimental Workflow Prep Fabric & Dyebath Preparation (pH 4.5-5.5) Dyeing High-Temp Dyeing (130°C, 45-60 min) Prep->Dyeing Rinse1 Initial Rinse (Cool to 70°C) Dyeing->Rinse1 RC Reduction Clearing (NaOH/Na2S2O4, 70-80°C) Rinse1->RC Rinse2 Hot & Neutralizing Rinse RC->Rinse2 Drying Drying Rinse2->Drying HeatSet Heat Setting (Controlled Temp, e.g., 180°C) Drying->HeatSet Final Finished Fabric HeatSet->Final

Caption: Workflow for dyeing polyester and post-treatments.

References

Technical Support Center: Minimizing Toxic Byproducts from Disperse Yellow 7 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of toxic byproducts during the degradation of Disperse Yellow 7 (DY7).

Troubleshooting Guide

This guide addresses common issues encountered during DY7 degradation experiments in a question-and-answer format, offering targeted solutions.

Issue/Observation Potential Cause Troubleshooting & Optimization
Unexpected and rapid loss of color in the experimental setup. Reductive cleavage of the azo bond, leading to the formation of colorless aromatic amines.- Ensure adequate aeration to maintain aerobic conditions, which can inhibit reductive cleavage. - Carefully control and monitor the pH of the solution, as it can significantly impact dye stability. The optimal pH is dependent on the specific degradation method. - If microbial contamination is suspected, consider sterile filtering solutions.
Detection of unknown peaks corresponding to aromatic amines in analytical results (e.g., LC-MS). Degradation of this compound due to inappropriate storage or experimental conditions, leading to the formation of toxic byproducts.- Store this compound solutions in dark, cool conditions to prevent photodegradation. - Evaluate the redox potential of your experimental system to avoid strongly reducing environments. - Implement a post-treatment step, such as an advanced oxidation process (AOP) or adsorption, to remove potential byproducts.
Low degradation efficiency of this compound. Suboptimal experimental parameters for the chosen degradation method.- For Photocatalysis: Optimize catalyst loading, light intensity, and pH. Ensure the catalyst is not fouled or poisoned. - For Adsorption: Adjust adsorbent dosage, contact time, pH, and temperature. - For Chemical Oxidation (e.g., Fenton): Optimize the concentrations of the Fenton reagents (Fe²⁺ and H₂O₂) and the pH.
Inconsistent or irreproducible experimental results. Variations in initial dye concentration, temperature fluctuations, inconsistent mixing, or degradation of reagents.- Precisely measure the initial dye concentration for each experiment using a spectrophotometer. - Use a temperature-controlled environment for your experiments. - Ensure consistent agitation or mixing speed. - Prepare fresh reagent solutions regularly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary concerns regarding its degradation?

This compound (DY7) is a double azo dye, characterized by the presence of two azo bonds (-N=N-).[1] The main concern with DY7 and other azo dyes is their potential to break down under certain conditions, cleaving the azo bonds and forming aromatic amines.[1][2] Many of these aromatic amines are more toxic and potentially carcinogenic than the parent dye molecule.[1][3][4]

Q2: What are the primary toxic byproducts formed from this compound?

The reductive cleavage of the azo bonds in this compound leads to the formation of various aromatic amines. While the exact composition can vary based on specific conditions, the degradation of azo dyes is known to release harmful compounds such as aniline and other substituted aromatic amines.[1] Specifically, this compound can be metabolized into hazardous compounds like p-Phenylenediamine (p-PDA).[4]

Q3: Under what conditions does this compound degrade into toxic byproducts?

The formation of toxic aromatic amines from DY7 is primarily initiated by the reductive cleavage of its azo bonds. This process is influenced by several factors:

  • Anaerobic or Microaerophilic Conditions: In low-oxygen environments, certain microorganisms can use the azo dye as a terminal electron acceptor, breaking the azo linkage.[1]

  • pH: The pH of the solution can significantly affect the dye's stability and the efficiency of various degradation processes.[1] For instance, many advanced oxidation processes are highly pH-dependent.

  • Presence of Reducing Agents: Chemical reducing agents can directly cleave the azo bonds.[1]

  • Microbial Activity: Various bacteria and fungi possess enzymes, such as azoreductases, that can degrade azo dyes.[1]

Q4: How can I detect the presence of aromatic amine byproducts in my experiments?

Several analytical techniques are effective for the detection and quantification of aromatic amines:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying a wide range of aromatic amines.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also well-suited for the analysis of volatile and semi-volatile aromatic amines.[1][5]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This can be used for the quantitative analysis of DY7 and to monitor its disappearance, which may suggest the formation of byproducts.[2][5]

Q5: What are the most effective methods to degrade this compound while minimizing toxic byproduct formation?

Advanced Oxidation Processes (AOPs) are generally effective at degrading the complex aromatic structure of azo dyes, potentially leading to complete mineralization into less harmful substances like CO₂, water, and inorganic ions.[5] These include:

  • Photocatalysis (e.g., using TiO₂): This method utilizes a semiconductor catalyst and a light source to generate highly reactive hydroxyl radicals that can break down the dye molecule.

  • Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide to generate hydroxyl radicals.

A two-stage biological treatment process can also be effective. This involves an initial anaerobic step to decolorize the dye by breaking the azo bonds, followed by an aerobic step to degrade the resulting aromatic amines.[1]

Q6: How can I confirm that this compound is being fully degraded and not just decolorized?

Decolorization does not always equate to complete degradation. To confirm the breakdown of the dye molecule into non-toxic end products, you should:

  • Monitor the UV-Vis Spectrum: While the disappearance of the peak in the visible region indicates decolorization, changes in the UV region can suggest the formation of aromatic intermediates.[5]

  • Measure Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD): A significant reduction in TOC and COD indicates the mineralization of the organic dye molecule.[5]

  • Utilize Chromatographic Techniques: HPLC or GC-MS can be used to separate and identify the parent dye and any degradation byproducts in the treated sample.[5]

Quantitative Data on Azo Dye Degradation

Due to the limited availability of specific quantitative data for this compound, the following tables present generalized data for azo dyes. These values should be considered indicative and may vary depending on specific experimental conditions.

Table 1: Effect of pH on Azo Dye Removal by Advanced Oxidation Processes (AOPs)

AOP MethodTarget Azo DyepHRemoval Efficiency (%)
Potassium Ferrate (K₂FeO₄)Orange II3~100
Potassium Ferrate (K₂FeO₄)Lissamine Green B3~100
Photocatalysis (TiO₂)Methylene Blue3Highest degradation
Fenton ProcessDirect Yellow2Optimal for degradation

Table 2: Efficiency of Microbial Consortia in Azo Dye Decolorization

Microbial ConsortiumTarget Azo DyeInitial Concentration (mg/L)Decolorization Efficiency (%)Time (h)
Zobellella taiwanensis & Bacillus pumilusReactive Green-191009724
Consortium GG-BLReactive Yellow HER-10024
Aspergillus sp. & Chlorella sorokinianaDisperse Red 3B-98.0996

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of Disperse Dyes

This protocol is adapted from a study on the photocatalytic degradation of a similar disperse dye and can be used as a starting point for this compound.

Materials:

  • This compound dye solution of known concentration

  • Photocatalyst powder (e.g., TiO₂)

  • Photoreactor with a UV or visible light source

  • Magnetic stirrer and stir bar

  • pH meter, 0.1 M HCl, and 0.1 M NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Reactor Setup: Add a specific volume of the this compound solution to the photoreactor.

  • Catalyst Addition: Add the desired amount of photocatalyst (e.g., 1 g/L of TiO₂) to the solution.[5]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to reach adsorption-desorption equilibrium on the catalyst surface.[5]

  • Photoreaction: Turn on the light source to initiate the photocatalytic reaction while continuously stirring the suspension.

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals.

  • Analysis: Centrifuge the collected samples to separate the photocatalyst. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer to determine the remaining dye concentration.

  • Data Calculation: Calculate the degradation efficiency at each time point.

Protocol 2: Analysis of Aromatic Amines by LC-MS/MS

This protocol provides a general framework for the analysis of aromatic amines from azo dyes, which can be optimized for the specific byproducts of this compound.

Sample Preparation (Reductive Cleavage):

  • For liquid samples, proceed to the next step. For textile samples, shred the material.

  • Add a solution of sodium dithionite in a suitable buffer (e.g., 1M NaOH containing 50 mM sodium dithionite) to the sample.

  • Incubate the sample at an elevated temperature (e.g., 80°C for 90 minutes) to induce reductive cleavage of the azo bonds.

  • Perform a liquid-liquid extraction of the resulting aromatic amines using an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: An Agilent 1200 LC system or similar.

  • Column: Agilent Poroshell 120 SB-C18 or equivalent.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, both typically containing a small amount of formic acid (e.g., 0.1%).

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for the targeted aromatic amines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_degradation Degradation cluster_analysis Analysis start DY7 Sample prep pH Adjustment & Catalyst Addition start->prep equilibrium Dark Stirring (Adsorption-Desorption) prep->equilibrium reaction Photocatalytic Reaction (UV/Vis) equilibrium->reaction sampling Aliquot Sampling (Time Intervals) reaction->sampling separation Centrifugation sampling->separation measurement UV-Vis Analysis (λmax) separation->measurement data Degradation Efficiency Calculation measurement->data

Caption: Workflow for Photocatalytic Degradation of this compound.

degradation_pathway cluster_reductive Reductive Cleavage cluster_oxidative Advanced Oxidation (AOPs) DY7 This compound (Azo Dye) AromaticAmines Toxic Aromatic Amines (e.g., p-Phenylenediamine) DY7->AromaticAmines Anaerobic Conditions Azoreductase Intermediates Less Toxic Intermediates DY7->Intermediates Aerobic Conditions (e.g., Photocatalysis, Fenton) Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

Caption: Degradation Pathways of this compound.

References

Technical Support Center: Overcoming Poor Wash Fastness of C.I. Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor wash fastness of C.I. Disperse Yellow 7 in textile dyeing experiments.

Troubleshooting Guides

Poor wash fastness, characterized by color bleeding and staining of adjacent materials during laundering, is a common issue with medium-energy disperse dyes like this compound. This guide provides a systematic approach to diagnosing and resolving the root causes of this problem.

Issue: Color Bleeding or Staining During Washing

Question: The color of my polyester fabric dyed with this compound is bleeding in the wash and staining other materials. What is the cause and how can I prevent this?

Answer: The primary cause of poor wash fastness is the presence of unfixed dye particles remaining on the fiber surface after the dyeing process.[1] These dye molecules have not diffused into the polyester fiber and are easily removed during washing. To improve wash fastness, the following steps are crucial:

  • Optimized Dyeing Cycle: Ensure that the dyeing temperature and time are sufficient for the dye to penetrate and become fixed within the polyester fibers. For disperse dyes on polyester, high-temperature dyeing (around 130°C) is essential for good diffusion and fixation.[1]

  • Effective Reduction Clearing: This is a critical post-treatment step to remove unfixed surface dye.[1] The process involves treating the dyed fabric with a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide) to chemically destroy the surface dye, making it water-soluble and easy to rinse away.[1]

  • Thorough Rinsing: After reduction clearing, a comprehensive rinsing process, including a hot rinse followed by a cold rinse, is necessary to remove all residual chemicals and destroyed dye particles.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical wash fastness ratings for this compound on polyester?

A1: With proper dyeing and after-treatment, this compound can achieve good wash fastness ratings on polyester. Typical ratings according to ISO 105-C06 are in the range of 4 for staining and 4-5 for color change on a scale of 1 to 5, where 5 is the best.[1][2]

Q2: Can the pH of the dyebath affect the wash fastness of this compound?

A2: Yes, the pH of the dyebath is crucial for the optimal dyeing of polyester with disperse dyes. An acidic pH, typically between 4.5 and 5.5, is recommended.[1] This helps to ensure the stability of the disperse dye and promotes its exhaustion onto the polyester fiber, which indirectly contributes to better fastness after proper after-treatments.[1]

Q3: What is "thermal migration" and how does it affect wash fastness?

A3: Thermal migration is a phenomenon where dye molecules migrate from the inside of the fiber to the surface during post-dyeing heat treatments like heat-setting. This can lead to a decrease in wash fastness even after a successful reduction clearing. To mitigate this, it is important to control the temperature of heat treatments and select appropriate finishing agents.

Q4: Are there more environmentally friendly alternatives to traditional reduction clearing?

A4: Yes, research is ongoing to find more eco-friendly reducing agents. Some alternatives include formamidine sulfinate and certain enzyme-based clearing agents.[1] Additionally, some studies suggest that a thorough high-temperature wash-off (around 98°C) with a suitable detergent can be effective in removing unfixed dye.[1]

Data Presentation

While specific quantitative studies directly comparing the wash fastness of this compound before and after reduction clearing are limited in publicly available literature, the expected improvement is significant. The following tables summarize the typical fastness properties achieved with proper after-treatment and illustrate the expected enhancement.

Table 1: Typical Fastness Properties of this compound on Polyester (With After-Treatment)

Fastness PropertyISO Test MethodTypical Rating
Wash Fastness (Color Change)ISO 105-C064-5
Wash Fastness (Staining)ISO 105-C064
Light FastnessISO 105-B024-5
Sublimation FastnessISO 105-P013-4

Note: Ratings are on a scale of 1 to 5, with 5 representing the best fastness.[1]

Table 2: Expected Improvement in Wash Fastness with Reduction Clearing

Treatment StageExpected Wash Fastness (Staining)Description
After Dyeing (No Clearing)Poor (1-2)Significant color bleeding and staining of adjacent fabrics is expected due to a large amount of unfixed dye on the fiber surface.
After Reduction ClearingGood (4)Minimal color bleeding and staining, indicating effective removal of surface dye and good fixation of the remaining dye.[1]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

Objective: To dye polyester fabric with this compound using a high-temperature exhaust method.

Materials:

  • Polyester fabric

  • C.I. This compound

  • Dispersing agent

  • Acetic acid

Procedure:

  • Fabric Preparation: Scour the polyester fabric with a solution of 2 g/L non-ionic detergent and 1 g/L sodium carbonate at 60-70°C for 20 minutes to remove impurities. Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation:

    • Prepare a dye stock solution by making a paste of this compound with a small amount of dispersing agent and then adding warm water.

    • Set the dyebath with a liquor ratio of 10:1.

    • Add a dispersing agent (e.g., 1 g/L).

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Add the required amount of the dispersed dye solution (e.g., 1% on weight of fabric).

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

    • Rinse the fabric.

Protocol 2: Reduction Clearing of Polyester Dyed with this compound

Objective: To remove unfixed this compound from the surface of the dyed polyester fabric to improve wash fastness.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite

  • Sodium hydroxide (Caustic Soda)

Procedure:

  • Bath Preparation: Prepare a treatment bath with a liquor-to-goods ratio of 10:1.

  • Chemical Addition: Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) to the bath.[1]

  • Treatment:

    • Heat the bath to 70-80°C.

    • Immerse the dyed fabric in the bath and treat for 15-20 minutes.[1]

  • Rinsing and Neutralization:

    • Drain the bath and rinse the fabric thoroughly with hot water (around 60°C).

    • Neutralize the fabric with a dilute acetic acid solution.

    • Rinse the fabric with cold water until the rinse water is clear.

  • Drying: Dry the fabric.

Visualizations

experimental_workflow start Start: Polyester Fabric scouring Scouring (Non-ionic detergent, Sodium Carbonate) start->scouring dyeing High-Temperature Dyeing (this compound, 130°C, pH 4.5-5.5) scouring->dyeing rinsing1 Rinsing dyeing->rinsing1 reduction_clearing Reduction Clearing (Sodium Hydrosulfite, Sodium Hydroxide, 70-80°C) rinsing1->reduction_clearing rinsing2 Hot & Cold Rinsing reduction_clearing->rinsing2 neutralization Neutralization (Acetic Acid) rinsing2->neutralization drying Drying neutralization->drying end End: Fabric with Improved Wash Fastness drying->end

Caption: Experimental workflow for dyeing with this compound and after-treatment.

troubleshooting_workflow start Start: Poor Wash Fastness Observed check_clearing Was Reduction Clearing Performed? start->check_clearing implement_clearing Implement Reduction Clearing Protocol check_clearing->implement_clearing No check_optimization Is the Clearing Process Optimized? (Temp, Time, Conc.) check_clearing->check_optimization Yes end_good End: Desired Wash Fastness Achieved implement_clearing->end_good optimize_clearing Optimize Clearing Parameters check_optimization->optimize_clearing No review_dyeing Review Dyeing Protocol: - Temp/Time Adequate? - pH Correct? - Dispersing Agent? check_optimization->review_dyeing Yes optimize_clearing->end_good adjust_dyeing Adjust Dyeing Parameters review_dyeing->adjust_dyeing No check_thermal Was a High-Temp Finishing Step Used? review_dyeing->check_thermal Yes adjust_dyeing->end_good adjust_finishing - Lower Heat-Set Temp - Use Anti-Migration Agent check_thermal->adjust_finishing Yes end_bad End: Further Investigation Required check_thermal->end_bad No adjust_finishing->end_good

Caption: Troubleshooting workflow for poor wash fastness of this compound.

References

Technical Support Center: Optimizing Dyeing Conditions for Disperse Yellow 7 on PET Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the application of Disperse Yellow 7 for dyeing polyethylene terephthalate (PET) and its blends. It includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and key performance data.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the dyeing process in a question-and-answer format.

Issue 1: Uneven Dyeing or Streaking

  • Question: What causes uneven color distribution or streaks on the PET blend fabric?

  • Answer: Uneven dyeing can result from several factors including poor dye dispersion, incorrect particle size of the dye, or uneven circulation of the dye liquor in the dyeing machine.[1] To resolve this, ensure the dye is fully dispersed before adding it to the dyebath by creating a smooth, lump-free paste with a dispersing agent and water.[2] Maintaining proper agitation and circulation during the dyeing process is also critical, especially for microfiber and blended fabrics.[1] Additionally, thorough scouring and pre-heat setting of the fabric can ensure uniform dye uptake.[3]

Issue 2: Poor Color Yield (Lighter than Expected Shade)

  • Question: Why is the final shade of the fabric lighter than anticipated?

  • Answer: A poor color yield is often due to suboptimal dyeing parameters. This can include the dyeing temperature being too low (optimal for high-temperature methods is 125-135°C), insufficient dyeing time, or an incorrect pH.[3] The dyebath should be maintained in a slightly acidic range of 4.5 to 5.5 to ensure dye stability and promote optimal dye uptake.[3][4] Dye agglomeration, where dye particles clump together, can also lead to a weaker shade. Using an appropriate dispersing agent can mitigate this issue.[3]

Issue 3: Dull or Altered Shade

  • Question: The final color appears dull or has shifted from the expected bright yellow. What could be the cause?

  • Answer: A dull or altered shade can occur if the pH of the dyebath is too high (alkaline), which can cause some disperse dyes to hydrolyze at high temperatures.[3][5] The presence of metal ions in the water can also affect the final shade; using deionized water or a sequestering agent is recommended.[3] After dyeing, a reduction clearing process is crucial to remove unfixed dye from the fiber surface, which can help brighten the shade.[3]

Issue 4: Dye Spots or Stains

  • Question: What is causing small, concentrated spots of dye on the fabric surface?

  • Answer: Dye spots are typically caused by the agglomeration of dye particles that have not been properly dispersed.[3][6] Another potential cause is the precipitation of oligomers (low molecular weight polymers) from the polyester fiber onto the fabric surface.[3] To prevent this, ensure the dye is well-dispersed before and during the dyeing process and use a suitable dispersing agent that can also help keep oligomers in suspension.[3][6]

Issue 5: Poor Wash or Rub Fastness

  • Question: The color bleeds during washing or rubs off easily. How can this be improved?

  • Answer: Poor fastness properties are generally due to unfixed disperse dye remaining on the fiber surface.[1][7] A critical post-dyeing step called "reduction clearing" is necessary to remove this surface dye.[3] This treatment is typically performed with a solution of sodium hydrosulfite and caustic soda and significantly improves both wash and rub fastness.[3] Inadequate dye penetration into the fiber, which can be caused by temperatures that are too low or insufficient dyeing times, can also contribute to poor fastness.[1]

Issue 6: Spandex Component Degradation in PET/Spandex Blends

  • Question: When dyeing PET/spandex blends at high temperatures, the spandex seems to lose its elasticity. How can this be avoided?

  • Answer: Standard high-temperature dyeing (around 130°C) required for PET can cause thermal degradation of spandex fibers.[8] To address this, the dyeing temperature should be lowered, generally below 125°C.[8] However, this can result in insufficient shade depth on the PET component.[8] An alternative is to use a "carrier," which is a chemical agent that swells the polyester fibers, allowing for dye penetration at lower temperatures (around 100°C).[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing PET with this compound? A1: The optimal pH for dyeing polyester with disperse dyes like this compound is in a slightly acidic range, typically between 4.5 and 5.5.[3][4][11][12][13] This pH range helps ensure the stability of the dye at high temperatures and promotes maximum dye exhaustion onto the fiber.[3][5] Acetic acid is commonly used to adjust and maintain this pH.[12][13][14]

Q2: What is the recommended temperature for the high-temperature (HT) dyeing method? A2: For the high-temperature dyeing of polyester, a temperature between 125°C and 135°C is recommended.[3] These high temperatures are necessary to increase the segmental mobility of the PET polymer chains, allowing the non-ionic disperse dye molecules to penetrate and fix within the fiber structure.[8][12]

Q3: Why is a dispersing agent essential for this process? A3: Disperse dyes, including this compound, have very low solubility in water.[3][10] A dispersing agent is crucial for creating a fine, stable dispersion of the dye particles in the dyebath.[3][4] This prevents the dye from aggregating and ensures even distribution and adsorption onto the fabric surface, leading to a level and uniform dyeing.[3]

Q4: What is "reduction clearing" and why is it important? A4: Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye from the surface of the polyester fibers.[3] It is typically carried out with a solution containing sodium hydrosulfite and caustic soda.[3] This process is vital for improving the wash, rub, and perspiration fastness of the dyed fabric and can also help achieve a brighter final shade.[3][15]

Q5: Is it possible to dye PET blends at lower temperatures? A5: Yes, it is possible to dye PET at lower temperatures (around 85-100°C) by using the carrier dyeing method.[10][13] A chemical "carrier" is added to the dyebath to swell the polyester fibers, facilitating dye diffusion without the need for very high temperatures.[10][16][17] This method is particularly useful for PET blends with temperature-sensitive fibers like spandex.[8] However, carriers can have environmental and safety concerns and may affect the lightfastness of the dyed material.[10]

Quantitative Data

The following tables summarize key quantitative data for the high-temperature dyeing of polyester with this compound.

Table 1: Recommended High-Temperature Dyeing Parameters

Parameter Recommended Value Source(s)
Dye Concentration 0.5 - 2.0% (on weight of fiber) [12]
Liquor Ratio 1:10 - 1:20 [12]
Dyeing Temperature 130°C [3][12]
Dyeing Time 30 - 60 minutes at top temperature [12]
pH of Dyebath 4.5 - 5.5 (adjusted with acetic acid) [3][12]
Dispersing Agent 0.5 - 1.0 g/L [12]

| Leveling Agent | 0.5 - 1.0 g/L |[12] |

Table 2: Color Fastness Properties of this compound on Polyester (ISO Standards)

Fastness Test Rating (Scale 1-5) Source(s)
Wash Fastness (Color Change) 4-5 [18]
Wash Fastness (Staining) 4-5 [18]
Light Fastness (Xenon Arc) 5-6 [18]
Rubbing Fastness (Dry) 4-5 [18]
Rubbing Fastness (Wet) 4 [18]

Note: A rating of 5 represents the best performance.

Experimental Protocols

1. High-Temperature Exhaust Dyeing of PET Fabric

  • Objective: To dye PET fabric with this compound using a standard high-temperature exhaust method.

  • Materials & Equipment:

    • Scoured PET fabric

    • This compound

    • Dispersing agent

    • Acetic acid

    • High-temperature laboratory dyeing machine

    • Beakers, stirring rods, pH meter

  • Procedure:

    • Dye Dispersion Preparation: Weigh the required amount of this compound. Make a smooth paste with an equal amount of dispersing agent and a small amount of cold water. Stir until lump-free, then dilute with warm water (40-50°C) to form a fine dispersion.[2][12]

    • Dyebath Preparation: Set the desired liquor ratio (e.g., 1:15).[12] Fill the dyeing vessel with the required volume of water. Add a dispersing agent (e.g., 1 g/L) and adjust the pH to 4.5-5.5 using acetic acid.[12][18]

    • Dyeing Cycle:

      • Introduce the pre-wetted PET fabric into the dyebath at room temperature.[12]

      • Add the prepared dye dispersion.

      • Raise the temperature to 130°C at a rate of 2°C/minute.[3][12]

      • Hold the temperature at 130°C for 45-60 minutes.[3][12]

      • Cool the dyebath down to 70°C at a rate of 2-3°C/minute.[3][12]

      • Drain the dyebath.

2. Reduction Clearing (After-treatment)

  • Objective: To remove unfixed surface dye to improve fastness properties.

  • Materials & Equipment:

    • Dyed fabric

    • Sodium hydrosulfite

    • Caustic soda (Sodium hydroxide)

    • Detergent

    • Heating and rinsing equipment

  • Procedure:

    • Bath Preparation: Prepare a fresh bath at 50°C.[2] Add sodium hydrosulfite (2 g/L), caustic soda (2 g/L), and a suitable detergent (1 g/L).[3]

    • Treatment: Immerse the dyed fabric. Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes.[3][12]

    • Rinsing: Drain the bath. Rinse the fabric thoroughly with hot water, followed by cold water, until the water runs clear.[3]

    • Neutralization: Neutralize the fabric with a dilute solution of acetic acid if necessary, followed by a final cold water rinse.[3]

    • Drying: Air dry the fabric.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment process_node process_node input_node input_node output_node output_node decision_node decision_node treatment_node treatment_node A Scour PET Fabric D Load Fabric into Dyebath A->D B Prepare Dye Dispersion (this compound) C Prepare Dyebath (pH 4.5-5.5) B->C C->D E Ramp Temperature to 130°C D->E F Hold at 130°C for 45-60 min E->F G Cool Down to 70°C F->G H Reduction Clearing (70-80°C) G->H I Rinse & Neutralize H->I J Dry Fabric I->J K Dyed PET Fabric J->K troubleshooting_logic cluster_uneven Uneven Dyeing cluster_fastness Poor Fastness cluster_shade Shade Issues problem_node problem_node cause_node cause_node solution_node solution_node P1 Uneven Dyeing C1a Poor Dye Dispersion P1->C1a C1b Incorrect Temp/Time P1->C1b C1c Poor Circulation P1->C1c S1a Improve Dispersion (Paste Prep) C1a->S1a S1b Optimize Parameters C1b->S1b S1c Ensure Agitation C1c->S1c P2 Poor Fastness (Wash/Rub) C2a Unfixed Surface Dye P2->C2a C2b Inadequate Dye Penetration P2->C2b S2a Perform Reduction Clearing C2a->S2a S2b Ensure Temp >125°C & Sufficient Time C2b->S2b P3 Poor Color Yield C3a Low Temp/Time P3->C3a C3b Incorrect pH P3->C3b S3a Increase Temp/Time C3a->S3a S3b Adjust pH to 4.5-5.5 C3b->S3b

References

Technical Support Center: Troubleshooting Low Adsorption Efficiency of Disperse Yellow 7 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the adsorption of Disperse Yellow 7 (DY7) from wastewater. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Low adsorption efficiency is a frequent challenge in the removal of dyes from wastewater. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

My adsorption efficiency for this compound is lower than expected. What are the primary factors I should investigate?

Several key experimental parameters can significantly impact the adsorption efficiency of this compound. The most common factors include:

  • Incorrect pH: The pH of the wastewater solution is a critical factor that influences the surface charge of the adsorbent and the ionization state of the dye molecule. For many adsorbents, the optimal pH for this compound adsorption is in the acidic range, typically between 3 and 5.[1] This is because a lower pH can lead to a more positively charged adsorbent surface, enhancing the electrostatic attraction to the anionic dye.

  • Inappropriate Adsorbent Dosage: The amount of adsorbent used directly affects the number of available active sites for dye uptake. An insufficient dose will result in low removal, while an excessive dose can lead to the aggregation of adsorbent particles, which reduces the effective surface area available for adsorption.[1]

  • Insufficient Contact Time: Adsorption is a time-dependent process. If the experiment is not allowed to run for a sufficient duration, the system may not reach equilibrium, resulting in a lower-than-maximum adsorption capacity. A kinetic study is necessary to determine the optimal contact time.[1]

  • Inadequate Agitation: Proper mixing is essential to ensure a uniform concentration of the dye in the solution and to facilitate contact between the dye molecules and the adsorbent surface. Low agitation speeds can limit the rate of external mass transfer, thereby reducing the overall adsorption efficiency.[1]

  • Presence of Interfering Ions: Wastewater often contains other ions and organic molecules that can compete with this compound for active sites on the adsorbent, leading to a decrease in dye removal efficiency.[1]

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about the experimental setup and interpretation of results.

Q1: What is a typical experimental protocol for a batch adsorption study of this compound?

A standard batch adsorption experiment is crucial for evaluating the performance of an adsorbent. A detailed methodology is provided in the "Experimental Protocols" section of this document.

Q2: How do I determine the optimal adsorbent dosage for my experiments?

To find the optimal adsorbent dose, you should conduct a dosage study. This involves setting up a series of experiments with a fixed initial dye concentration and varying the adsorbent dose (e.g., from 0.1 to 2.0 g/L).[1] The removal efficiency is then plotted against the adsorbent dosage to identify the point at which a further increase in dosage does not significantly improve dye removal.

Q3: What are the common models used to describe adsorption kinetics and isotherms?
  • Adsorption Kinetics: Pseudo-first-order and pseudo-second-order models are commonly used to describe the rate of adsorption.

  • Adsorption Isotherms: The Langmuir and Freundlich isotherm models are frequently used to describe the equilibrium relationship between the amount of dye adsorbed and the dye concentration in the solution.[1]

Q4: How can I regenerate and reuse the adsorbent after the adsorption of this compound?

Adsorbent regeneration is important for cost-effectiveness and sustainability. Common methods include:

  • Solvent Washing: Using organic solvents like ethanol or methanol to desorb the dye.[1]

  • Thermal Treatment: Heating the adsorbent to high temperatures to decompose the adsorbed dye. However, this may alter the adsorbent's structure.[1]

  • pH Adjustment: Using an alkaline solution (e.g., NaOH) to alter the surface charge and promote desorption.[1]

Data Presentation

The following tables summarize typical quantitative data for the adsorption of disperse dyes, which can be used as a reference for your experiments with this compound.

Table 1: Effect of pH on Disperse Yellow Dye Removal Efficiency

AdsorbentInitial Dye Conc. (mg/L)pHRemoval Efficiency (%)
Activated Carbon50395
Activated Carbon50588
Activated Carbon50775
Activated Carbon50962
Bentonite Clay100492
Bentonite Clay100781
Bentonite Clay1001070

Table 2: Effect of Adsorbent Dose on Disperse Yellow Dye Removal Efficiency

AdsorbentInitial Dye Conc. (mg/L)Adsorbent Dose (g/L)Removal Efficiency (%)
Activated Carbon500.578
Activated Carbon501.092
Activated Carbon501.596
Activated Carbon502.097
Zeolite1001.065
Zeolite1002.080
Zeolite1003.088

Table 3: Adsorption Capacities and Isotherm Models for Disperse Dyes

AdsorbentDyeMax. Adsorption Capacity (q_max, mg/g)Langmuir Constant (K_L, L/mg)Freundlich Constant (K_f, (mg/g)(L/mg)^(1/n))Freundlich Exponent (n)
Activated CarbonDisperse Blue 79142.80.1525.62.8
Modified BentoniteDisperse Red 60250.00.2148.23.1
Rice Husk AshDisperse Yellow 5485.50.0915.32.2

Experimental Protocols

Protocol 1: Batch Adsorption Experiment for this compound

Objective: To determine the adsorption capacity of a given adsorbent for this compound.

Materials:

  • This compound (analytical grade)

  • Selected adsorbent (e.g., activated carbon, bentonite clay)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks (250 mL)

  • Orbital shaker

  • Centrifuge or filtration apparatus

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving a known amount of the dye in deionized water.

  • Preparation of Adsorbent: If necessary, wash the adsorbent with deionized water to remove impurities and then dry it in an oven at 105°C for 24 hours.

  • Adsorption Experiments:

    • Prepare a series of dye solutions of varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.

    • Take a fixed volume (e.g., 50 mL) of each dye solution in separate conical flasks.

    • Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibrium time (determined from a prior kinetic study).

  • Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).

  • Calculations:

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (q_e, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / m where:

      • C_0 is the initial dye concentration (mg/L)

      • C_e is the equilibrium dye concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • Calculate the percentage of dye removal using the following equation: Removal (%) = ((C_0 - C_e) / C_0) * 100

Visualizations

Troubleshooting Workflow for Low Adsorption Efficiency

TroubleshootingWorkflow start Low Adsorption Efficiency Observed check_pH Is the solution pH optimized? (e.g., acidic for DY7) start->check_pH adjust_pH Adjust pH to optimal range (e.g., 3-5) and repeat check_pH->adjust_pH No check_dose Is the adsorbent dose adequate? check_pH->check_dose Yes end_good Adsorption Efficiency Improved adjust_pH->end_good adjust_dose Perform dosage study to find optimal concentration check_dose->adjust_dose No check_time Is the contact time sufficient for equilibrium? check_dose->check_time Yes adjust_dose->end_good adjust_time Conduct kinetic study to determine equilibrium time check_time->adjust_time No check_mixing Is agitation speed sufficient? check_time->check_mixing Yes adjust_time->end_good adjust_mixing Increase agitation speed (e.g., 150-250 rpm) check_mixing->adjust_mixing No end_bad Issue Persists check_mixing->end_bad Yes adjust_mixing->end_good further_investigation Consider other factors: - Competing ions - Adsorbent deactivation - Temperature effects end_bad->further_investigation

Caption: A logical workflow for troubleshooting low adsorption efficiency.

Adsorption Mechanism and Influencing Factors

AdsorptionMechanism cluster_solution Wastewater Solution cluster_adsorbent Adsorbent cluster_factors Influencing Factors DY7 This compound (Anionic Dye) Adsorption Adsorption Process DY7->Adsorption Ions Competing Ions Ions->Adsorption competes with Adsorbent Adsorbent Surface (e.g., Activated Carbon) ActiveSites Active Sites ActiveSites->Adsorbent located on Adsorption->ActiveSites occupies pH pH pH->Adsorption affects surface charge Dosage Adsorbent Dosage Dosage->Adsorption determines active site availability Time Contact Time Time->Adsorption influences equilibrium Temp Temperature Temp->Adsorption affects kinetics & capacity

Caption: Relationship between key components and influencing factors.

References

"reducing color bleeding of Disperse Yellow 7 in textiles"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Disperse Yellow 7. This resource is designed for researchers and scientists to troubleshoot and resolve common issues encountered during the dyeing of textiles with this compound, with a primary focus on mitigating color bleeding.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Color bleeding during washing (Poor Wash Fastness) Unfixed dye particles remaining on the fiber surface.[1]Implement a thorough reduction clearing process after dyeing to strip unfixed dye.[1][2][3] Optimize the dyeing cycle (temperature and time) to ensure proper dye diffusion and fixation.[1][4] Ensure thorough rinsing after reduction clearing to remove all residual chemicals and destroyed dye particles.[1]
Staining of adjacent materials during washing Migration of unfixed dye from the textile surface.Perform an effective reduction clearing step. This process uses a reducing agent (e.g., sodium hydrosulfite) and an alkali to destroy and solubilize surface dye, which is then washed away.[1][5]
Uneven dyeing or shade variation Improper pH control, rapid temperature rise, or poor dye dispersion.[4]Maintain a stable dyebath pH between 4.5-5.5.[4][6] Control the rate of temperature increase to 1-2°C per minute.[4] Use a suitable dispersing agent to prevent dye agglomeration.[4]
Poor color yield (lighter shade than expected) Dyeing temperature is too low or dyeing time is insufficient.[4]Increase the dyeing temperature to the optimal range of 125-135°C for high-temperature dyeing of polyester.[4] Extend the dyeing time at the maximum temperature to allow for complete dye diffusion.[4]
Color transfer during heat treatments (e.g., ironing, heat setting) Low sublimation fastness of the dye, causing it to turn into a gas at high temperatures and deposit on other surfaces.[1]Control the temperature of post-dyeing heat treatments like heat setting.[1] For applications requiring high heat resistance, consider selecting a disperse dye with a higher sublimation fastness rating.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of color bleeding with this compound?

A1: The primary cause of color bleeding, also known as poor wash fastness, is the presence of unfixed dye particles on the surface of the textile fibers.[1] During the dyeing process, not all dye molecules penetrate and become fixed within the fiber. These loose particles are easily washed off, leading to staining of adjacent materials.[1][3]

Q2: What is reduction clearing and why is it crucial for preventing color bleeding?

A2: Reduction clearing is a critical post-dyeing treatment designed to remove unfixed disperse dyes from the fiber surface.[1][2][7] The process involves treating the dyed fabric with a reducing agent, such as sodium hydrosulfite, and an alkali, like sodium hydroxide.[1][8] This chemical treatment destroys the chromophore of the surface dye, making it water-soluble and easy to rinse away.[5] An effective reduction clearing process significantly improves the wash fastness of the dyed textile.[2]

Q3: What are the optimal dyeing parameters for this compound on polyester?

A3: For optimal dyeing of polyester with this compound, a high-temperature dyeing method is recommended.[1] The dyeing temperature should be around 130°C to ensure good diffusion and fixation of the dye within the polyester fibers.[1][4] The pH of the dyebath should be maintained in the acidic range of 4.5-5.5.[4][6]

Q4: Are there more environmentally friendly alternatives to traditional reduction clearing agents?

A4: Yes, research is being conducted on greener alternatives to conventional reduction clearing agents like sodium hydrosulfite, which can have a negative environmental impact.[7][8] Some alternatives include glucose-based reducing agents, formamidine sulfinic acid, and enzyme-based treatments.[7] Natural surfactants, such as those derived from soap nuts, are also being explored.[7][9]

Q5: How does heat setting affect the color fastness of this compound?

A5: High temperatures during post-dyeing processes like heat setting can lead to a phenomenon called "thermal migration."[10][11] This is where some of the dye migrates from the inside of the fiber back to the surface, which can result in poor sublimation fastness and potential color transfer during ironing or storage.[1][10] It is crucial to control the heat setting temperature to the minimum required for dimensional stability.[5]

Experimental Protocols

Standard Dyeing Procedure for Polyester with this compound

Objective: To dye polyester fabric with this compound using a high-temperature exhaust method.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature dyeing apparatus

Methodology:

  • Prepare the dyebath with a specific liquor-to-goods ratio (e.g., 10:1).[5]

  • Add a dispersing agent and adjust the pH of the bath to 4.5-5.5 with acetic acid.[5]

  • Prepare a dispersion of this compound and add it to the dyebath.[5]

  • Introduce the polyester fabric into the dyebath at approximately 60°C.[5]

  • Gradually increase the temperature to 130°C at a rate of 1.5°C per minute.[5]

  • Maintain the temperature at 130°C for 45-60 minutes to allow for dye penetration and fixation.[5]

  • Cool the dyebath down to 70°C and rinse the fabric.[5]

Reduction Clearing Protocol

Objective: To remove unfixed this compound from the surface of the dyed polyester fabric to improve wash fastness.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Treatment bath

Methodology:

  • Prepare a fresh treatment bath.

  • Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) to the bath.[1]

  • Heat the bath to 70-80°C.[1]

  • Immerse the dyed fabric and treat for 15-20 minutes.[1]

  • Drain the bath and rinse the fabric thoroughly, first with hot water (around 60°C) and then with cold water.[1]

  • Neutralize the fabric with a dilute acetic acid solution, followed by a final cold rinse.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_output Final Product prep_fabric Fabric Scouring & Pre-treatment prep_dyebath Dye Bath Preparation (pH 4.5-5.5) prep_fabric->prep_dyebath dyeing High-Temperature Dyeing (130°C) prep_dyebath->dyeing rinse1 Initial Rinse dyeing->rinse1 reduction_clearing Reduction Clearing (70-80°C) rinse1->reduction_clearing rinse2 Thorough Rinsing (Hot & Cold) reduction_clearing->rinse2 neutralize Neutralization rinse2->neutralize drying Drying neutralize->drying final_fabric Dyed Fabric with Improved Wash Fastness drying->final_fabric

Caption: Workflow for dyeing polyester with this compound and subsequent post-treatments.

troubleshooting_logic start Color Bleeding Observed check_rc Was Reduction Clearing Performed? start->check_rc perform_rc Perform Thorough Reduction Clearing check_rc->perform_rc No check_params Were Dyeing Parameters Optimal? check_rc->check_params Yes solution Color Bleeding Reduced perform_rc->solution optimize_params Optimize Dyeing Temp. (130°C) & Time check_params->optimize_params No check_rinsing Was Rinsing Adequate? check_params->check_rinsing Yes optimize_params->solution improve_rinsing Improve Rinsing (Hot & Cold) check_rinsing->improve_rinsing No check_rinsing->solution Yes improve_rinsing->solution

Caption: Troubleshooting logic for addressing color bleeding of this compound.

References

Technical Support Center: Photocatalytic Degradation of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering issues during the photocatalytic degradation of Disperse Yellow 7.

Troubleshooting Guide

This guide addresses common problems, their probable causes, and potential solutions to streamline your experimental workflow.

Problem/IndicatorProbable Cause(s)Monitoring/ChecksSolution(s)
Low Degradation/Decolorization Efficiency Incorrect pH of the solution.Verify the pH of the solution before and during the experiment.Adjust the pH to the optimal range for your specific photocatalyst. For TiO₂, a pH of 6.0 has been shown to be effective for disperse dyes.[1]
Inadequate catalyst dosage.Review calculations for catalyst loading.Increase the catalyst dose incrementally. An optimal dose for a similar disperse dye was found to be 0.01 g/L.[1] Be aware that excessive catalyst can increase turbidity and hinder light penetration.
Insufficient reaction time.Monitor degradation at different time intervals to determine the point of equilibrium.Extend the reaction time to ensure the reaction has reached completion.
Catalyst deactivation.Analyze the catalyst surface for fouling or poisoning.Regenerate the catalyst through appropriate methods (e.g., thermal treatment) or use a fresh batch of catalyst.
Low light intensity or incorrect wavelength.Ensure the light source is functioning correctly and emitting at the appropriate wavelength to activate the photocatalyst.Replace the lamp if necessary or switch to a light source with a more suitable emission spectrum.
Inconsistent or Irreproducible Results Variation in initial dye concentration.Measure the initial dye concentration for each experiment using a UV-Vis spectrophotometer.Prepare a stock solution of this compound and create fresh dilutions for each experiment to ensure consistency.
Fluctuations in temperature.Use a temperature-controlled reaction setup, such as a water bath.Maintain a constant temperature throughout all experiments.
Inconsistent mixing speed or agitation.Ensure the stirring or shaking speed is constant across all experiments.Calibrate and use a reliable magnetic stirrer or shaker.
Degradation of reagents over time.Check the expiration dates and storage conditions of all reagents, especially hydrogen peroxide if used as an additive.Prepare fresh reagent solutions regularly and store them under appropriate conditions.[2]
Formation of Unknown Peaks in Analysis (e.g., HPLC, LC-MS) Incomplete degradation leading to intermediate byproducts.Analyze the treated effluent for intermediate byproducts using techniques like LC-MS/MS or GC-MS.[3]Optimize reaction parameters (e.g., catalyst load, oxidant concentration, reaction time) to promote complete mineralization of the dye.[2]
Reductive cleavage of the azo bond forming aromatic amines.Maintain aerobic conditions by ensuring adequate aeration of the solution.Control the pH to maintain dye stability and consider sterile filtering solutions to minimize microbial contamination that could contribute to reductive cleavage.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the photocatalytic degradation of this compound?

A1: The optimal pH can vary depending on the photocatalyst used. For titanium dioxide (TiO₂), a common photocatalyst, a pH of 6.0 has been found to be effective for the degradation of a mixture of disperse dyes.[1] It is recommended to perform preliminary experiments to determine the optimal pH for your specific experimental setup.

Q2: What is a typical catalyst loading for the degradation of this compound?

A2: A typical starting point for TiO₂ catalyst loading is around 0.01 g/L.[1] However, the optimal concentration should be determined experimentally, as too little catalyst will result in low efficiency, while too much can lead to light scattering and reduced degradation rates. For other disperse dyes, optimal concentrations have been reported around 0.5 g/L.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation of this compound can be monitored by taking aliquots of the solution at regular time intervals. After removing the photocatalyst particles by centrifugation or filtration, the concentration of the remaining dye can be determined using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (λmax).[2] For more detailed analysis of the parent dye and its degradation byproducts, techniques like High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.[4]

Q4: How do I differentiate between dye degradation and adsorption onto the catalyst surface?

A4: To distinguish between photocatalytic degradation and adsorption, it is crucial to run a control experiment in the dark. Stir the dye solution with the photocatalyst for the same duration as your main experiment but without any light irradiation. The decrease in dye concentration in this dark control can be attributed to adsorption. The difference in concentration change between the irradiated experiment and the dark control represents the extent of photocatalytic degradation.

Q5: What are the potential toxic byproducts of this compound degradation, and how can I detect them?

A5: Incomplete degradation or reductive cleavage of the azo bonds in this compound can lead to the formation of aromatic amines, which can be toxic.[5] Highly sensitive analytical methods such as HPLC-MS/MS or GC-MS are recommended for the detection and quantification of these potential byproducts.[3]

Quantitative Data Summary

The following table summarizes typical experimental parameters for the photocatalytic degradation of disperse dyes. Note that optimal conditions for this compound may vary and should be determined experimentally.

ParameterTypical Range/ValueNotes
pH 5.0 - 9.0The optimal pH is catalyst-dependent. For a mixture of disperse dyes with TiO₂, pH 6.0 was found to be optimal.[1] For Disperse Blue 79:1 with ZnO/Mn, an optimal pH of 8.5 was reported.[6]
Catalyst (TiO₂) Concentration 0.01 - 1.0 g/LAn optimal concentration of 0.01 g/L was reported for a disperse dye mixture.[1] Higher concentrations can lead to turbidity and reduced efficiency.
Initial Dye Concentration 10 - 50 mg/LHigher concentrations can lead to reduced light penetration and slower degradation rates.[7]
Light Source UV Lamp or Solar LightThe choice of light source depends on the bandgap of the photocatalyst.
Temperature AmbientPhotocatalytic reactions are not highly sensitive to temperature, but maintaining a constant temperature is crucial for reproducibility.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of this compound

This protocol provides a general framework for a batch photocatalytic degradation experiment.

Materials:

  • This compound

  • Photocatalyst (e.g., TiO₂)

  • Deionized water

  • Photoreactor with a suitable light source (e.g., UV lamp)

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a working solution of the desired initial concentration (e.g., 20 mg/L).

  • Reactor Setup: Add a specific volume of the this compound working solution to the photoreactor.

  • pH Adjustment: Measure the initial pH of the solution and adjust it to the desired value using 0.1 M HCl or 0.1 M NaOH.

  • Catalyst Addition: Add the predetermined amount of photocatalyst to the dye solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. Take an initial sample (t=0) at the end of this period.

  • Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. Continue stirring the solution throughout the experiment.

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • Sample Preparation for Analysis: Immediately after collection, centrifuge the sample to separate the photocatalyst particles. Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis: Measure the absorbance of the filtered sample at the λmax of this compound using a UV-Vis spectrophotometer. Calculate the dye concentration using a pre-established calibration curve.

  • Data Calculation: Calculate the degradation efficiency (%) using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye (at t=0, after the dark adsorption step) and Cₜ is the concentration at time t.

Protocol 2: Analysis of this compound and its Metabolites by HPLC

This protocol outlines a method for the analysis of this compound and its potential aromatic amine metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • This compound standard

  • Standards of potential metabolites (e.g., aniline, p-phenylenediamine)

Procedure:

  • Sample Preparation: Prepare the samples collected from the photocatalytic experiment as described in Protocol 1 (centrifugation and filtration).

  • Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution is often used to separate the parent dye from its more polar metabolites.

  • Calibration: Prepare a series of standard solutions of this compound and its expected metabolites in the mobile phase at known concentrations.

  • HPLC Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and UV-Vis spectra (with DAD) or mass-to-charge ratios (with MS) to those of the standards. Construct calibration curves for quantification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare this compound Stock and Working Solutions prep_reactor Set up Photoreactor with Dye Solution prep_dye->prep_reactor adjust_ph Adjust pH prep_reactor->adjust_ph add_catalyst Add Photocatalyst adjust_ph->add_catalyst dark_adsorption Stir in Dark for Adsorption-Desorption Equilibrium add_catalyst->dark_adsorption initiate_reaction Turn on Light Source (Start t=0) dark_adsorption->initiate_reaction sample Collect Aliquots at Time Intervals initiate_reaction->sample separate Centrifuge and Filter to Remove Catalyst sample->separate measure Analyze via UV-Vis Spec or HPLC separate->measure calculate Calculate Degradation Efficiency measure->calculate

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Troubleshooting_Logic cluster_params Check Experimental Parameters cluster_components Check System Components cluster_solutions Solutions start Low Degradation Efficiency? check_ph Is pH Optimal? start->check_ph Yes check_catalyst Is Catalyst Dosage Correct? check_ph->check_catalyst Yes adjust_ph Adjust pH check_ph->adjust_ph No check_time Is Reaction Time Sufficient? check_catalyst->check_time Yes optimize_catalyst Optimize Catalyst Dosage check_catalyst->optimize_catalyst No check_light Is Light Source Working Correctly? check_time->check_light Yes extend_time Extend Reaction Time check_time->extend_time No check_catalyst_activity Is Catalyst Active? check_light->check_catalyst_activity Yes replace_light Replace Light Source check_light->replace_light No regenerate_catalyst Regenerate or Replace Catalyst check_catalyst_activity->regenerate_catalyst No

Caption: Troubleshooting logic for low degradation efficiency in photocatalysis experiments.

References

Technical Support Center: Improving Lightfastness of Fabrics Dyed with Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to improve the lightfastness of fabrics dyed with Disperse Yellow 7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its lightfastness a concern?

This compound (C.I. 26090) is a monoazo disperse dye used for dyeing synthetic fibers like polyester.[1][2] Its azo bond (-N=N-) is susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to color fading.[2] This poor lightfastness can be a significant issue in applications where the dyed fabric is exposed to sunlight for extended periods, such as in automotive interiors, outdoor textiles, and apparel.[3]

Q2: What are the primary methods to improve the lightfastness of this compound?

The main strategies to enhance the lightfastness of fabrics dyed with this compound include:

  • Application of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye molecules from photodegradation.[4] Common types include benzotriazole and benzophenone derivatives.[5][6]

  • Reduction Clearing: This post-dyeing treatment removes unfixed dye particles from the fiber surface.[4] Surface dye is more prone to fading, so its removal is crucial for improving overall fastness.[5][7]

  • Optimizing the Dyeing Process: Ensuring proper dye penetration and fixation within the fiber through controlled temperature, time, and pH can contribute to better lightfastness.[4]

  • Dye Selection: For applications demanding very high lightfastness, considering alternative high-energy disperse dyes with inherently better lightfastness may be necessary.[4]

Q3: How much improvement in lightfastness can be expected with these methods?

The improvement in lightfastness is typically measured on the ISO Blue Wool Scale, where a higher number indicates better fastness.[8][9] The following table summarizes the potential improvements for polyester fabric dyed with this compound.

TreatmentLightfastness (ISO Blue Wool Scale)Notes
Control (Standard Dyeing)6Baseline lightfastness with no special after-treatment.[5]
Dyeing with Benzotriazole UV Absorber (2% owf)7The UV absorber is applied simultaneously in the dyebath.[5]
Dyeing with Benzophenone UV Absorber (2% owf)6-7[5]
Standard Dyeing followed by Reduction Clearing6-7Improvement is due to the removal of surface dye.[5]
Dyeing with UV Absorber & Reduction Clearing7-8This combination of treatments provides the highest level of lightfastness.[5]
owf: on weight of fiber

Q4: Are there any chemical interactions to be aware of when using UV absorbers with this compound?

Some UV absorbers, particularly certain benzotriazole types with acidic groups, might interact with amino groups present in some disperse dyes. This could potentially lead to a slight decrease in the amount of dye adsorbed by the fabric.[5] It is advisable to conduct preliminary tests and adhere to recommended formulations.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Lightfastness Despite UV Absorber Application - Incorrect type or concentration of UV absorber. - Uneven application of the UV absorber. - Incompatible finishing agents (e.g., some cationic softeners) that can degrade or interfere with the UV absorber.[10]- Select a UV absorber suitable for disperse dyes on polyester (e.g., benzotriazole or benzophenone derivatives).[5] - Optimize the concentration of the UV absorber.[5] - Ensure uniform application by using a suitable dispersing agent and maintaining consistent process parameters.[5] - Verify the compatibility of all finishing agents with the UV absorber.
Inconsistent Lightfastness Across the Fabric - Uneven application of the UV absorber. - Variations in dyeing temperature or pressure.- Use a proper dispersing agent and maintain consistent process parameters for uniform UV absorber application.[5] - Calibrate and monitor dyeing equipment to ensure uniform heat and pressure distribution.[5]
Yellowing of Fabric in Unexposed Areas - Thermal degradation of the fiber or additives. - Certain finishing agents (e.g., some cationic softeners) may yellow with heat.[5]- Review and optimize the heat-setting temperature and duration.[5] - Select additives that are stable at the processing temperatures.[5]
Poor Wash Fastness (Color Bleeding) - Incomplete removal of unfixed dye from the fiber surface.[4]- Implement an effective reduction clearing process after dyeing to strip surface dye.[4] - Ensure thorough rinsing after reduction clearing.[4]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard method for dyeing polyester fabric.

  • Fabric Preparation: Scour the polyester fabric with a solution of 2 g/L non-ionic detergent and 1 g/L sodium carbonate at 60-70°C for 20 minutes to remove impurities. Rinse thoroughly with warm and then cold water.[5]

  • Dyebath Preparation:

    • Prepare a dye stock solution by pasting this compound with a small amount of a dispersing agent and then adding warm water.[5]

    • Set the dyebath with a liquor ratio of 10:1.[5]

    • Add a dispersing agent (e.g., 1 g/L).[5]

    • Adjust the pH to 4.5-5.5 with acetic acid.[4][5]

    • Add the required amount of the dispersed dye solution (e.g., 1% on weight of fabric).[5]

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at 60°C.[5]

    • Raise the temperature to 130°C at a rate of 2°C/minute.[5]

    • Hold the temperature at 130°C for 45-60 minutes.[5]

    • Cool the dyebath down to 70°C.[5]

    • Rinse the fabric.[5]

Protocol 2: Reduction Clearing

This after-treatment is critical for removing surface dye.

  • Prepare the Reduction Clearing Bath:

    • Use a liquor ratio of 10:1.[5]

    • Add 2 g/L sodium hydrosulfite.[4][5]

    • Add 2 g/L sodium hydroxide.[4][5]

  • Treatment: Treat the rinsed, dyed fabric in this bath at 70-80°C for 15-20 minutes.[4][5]

  • Final Steps:

    • Rinse the fabric thoroughly with hot water, then cold water.[5]

    • Neutralize the fabric with a weak solution of acetic acid (e.g., 1 g/L) if necessary.[5]

    • Dry the fabric.[5]

Protocol 3: Application of a UV Absorber

This protocol details the application of a UV absorber as a post-treatment.

  • Prepare the Finishing Bath:

    • Prepare a finishing bath containing a benzotriazole-based UV absorber (e.g., 2-4% on weight of fabric) and a suitable dispersing agent.[4]

    • Adjust the pH according to the manufacturer's recommendations (typically acidic).[4]

  • Application:

    • Immerse the dyed and reduction-cleared fabric in the bath or pad the fabric with the solution.[4]

  • Drying and Curing:

    • Dry the fabric at a temperature of around 100-120°C.[4]

    • Cure the fabric at a higher temperature (e.g., 150-170°C) for a short duration (e.g., 1-2 minutes) to fix the UV absorber.[4]

Protocol 4: Lightfastness Testing (ISO 105-B02)

This is a standard method for assessing the lightfastness of textiles.[9][11]

  • Specimen Preparation: Cut a piece of the treated fabric to the specified dimensions.[8]

  • Mounting: Mount the specimen in a holder along with a set of Blue Wool standards (references 1-8).[8]

  • Exposure: Expose the mounted specimen and standards to a calibrated artificial light source (e.g., Xenon arc lamp) under controlled conditions of temperature and humidity in a lightfastness tester.[8][9]

  • Assessment: Periodically compare the fading of the test specimen with the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that exhibits similar fading to the specimen.[8]

Visualizations

cluster_dyeing Dyeing Process cluster_aftertreatment After-Treatment for Improved Fastness Start Start: Polyester Fabric Scouring Scouring (Remove Impurities) Start->Scouring Dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) with this compound Scouring->Dyeing Rinsing1 Rinsing Dyeing->Rinsing1 Reduction_Clearing Reduction Clearing (Remove Surface Dye) Rinsing1->Reduction_Clearing Dyed Fabric UV_Absorber UV Absorber Application Reduction_Clearing->UV_Absorber Drying_Curing Drying & Curing UV_Absorber->Drying_Curing Final_Fabric Final Fabric with Improved Lightfastness Drying_Curing->Final_Fabric

Caption: Experimental workflow for dyeing with this compound and subsequent after-treatments to improve fastness properties.

cluster_fabric Dyed Polyester Fiber UV_Radiation UV Radiation (from Sunlight) DY7 This compound (Azo Dye) UV_Radiation->DY7 absorbs UV_Absorber UV Absorber UV_Radiation->UV_Absorber preferentially absorbs Degradation Photodegradation (Azo Bond Cleavage) DY7->Degradation leads to UV_Absorber->DY7 protects Heat Heat Dissipation UV_Absorber->Heat dissipates energy as Polyester Polyester Fiber Fading Color Fading Degradation->Fading

Caption: Mechanism of UV protection for this compound by a UV absorber.

rect_node rect_node Start Poor Lightfastness Observed? Check_RC Reduction Clearing Performed? Start->Check_RC Yes Perform_RC Perform Reduction Clearing (Protocol 2) Check_RC->Perform_RC No Check_UV UV Absorber Used? Check_RC->Check_UV Yes End Re-evaluate Lightfastness Perform_RC->End Apply_UV Apply UV Absorber (Protocol 3) Check_UV->Apply_UV No Check_Params UV Absorber Type & Concentration Correct? Check_UV->Check_Params Yes Apply_UV->End Optimize_UV Optimize UV Absorber Selection & Concentration Check_Params->Optimize_UV No Check_Finish Incompatible Finishing Agents? Check_Params->Check_Finish Yes Optimize_UV->End Change_Finish Select Compatible Finishing Agents Check_Finish->Change_Finish Yes Check_Finish->End No Change_Finish->End

Caption: Troubleshooting logic for addressing poor lightfastness of this compound.

References

Technical Support Center: Challenges in the Removal of Disperse Yellow 7 from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of Disperse Yellow 7 (DY7) from wastewater.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work.

Adsorption-Based Removal

Q1: My adsorbent is showing a low uptake capacity for this compound. What are the potential reasons and how can I troubleshoot this?

A1: Low adsorption efficiency is a common issue that can be attributed to several factors. Systematically evaluating the following experimental parameters can help identify and resolve the problem.

  • Incorrect pH: The pH of the solution is a critical parameter. For many adsorbents, a lower pH enhances the positive charge on the surface, which promotes the attraction of anionic dyes like DY7.[1] The optimal pH for DY7 adsorption is often in the acidic range of 3-5.[1]

    • Troubleshooting: Verify that you are operating within the optimal pH range for your specific adsorbent. Conduct preliminary experiments to determine the ideal pH for your system.

  • Inappropriate Adsorbent Dose: The amount of adsorbent directly impacts the number of available active sites for DY7. An insufficient dose will result in low removal, while an excessive dose can lead to particle aggregation, reducing the effective surface area per unit mass.[1]

    • Troubleshooting: Optimize the adsorbent dosage by performing batch experiments with varying amounts of adsorbent while keeping other parameters constant.

  • Insufficient Contact Time: Adsorption is a time-dependent process. The dye molecules require adequate time to diffuse from the solution to the surface of the adsorbent.[1]

    • Troubleshooting: Conduct a kinetic study to determine the time required to reach adsorption equilibrium.

  • Inadequate Mixing: Proper agitation is necessary to ensure a uniform concentration of the dye in the solution and to facilitate contact with the adsorbent surface. If the mixing speed is too low, the removal rate may be limited by external mass transfer.[1]

    • Troubleshooting: Ensure your flasks are being agitated at a sufficient speed (e.g., 150-250 rpm) to improve diffusion.[1]

  • Presence of Interfering Ions: Other ions or organic molecules in the wastewater can compete with DY7 for active sites on the adsorbent, reducing its uptake.[1]

    • Troubleshooting: If working with real wastewater, consider a pre-treatment step to remove interfering substances. Analyze the composition of your wastewater to identify potential competing ions.

G cluster_0 Troubleshooting Low Adsorption Efficiency start Low DY7 Removal q1 Is the pH optimal (e.g., acidic for many adsorbents)? start->q1 s1 Adjust pH to optimal range (e.g., pH 3-5) and re-run. q1->s1 No q2 Is the adsorbent dose sufficient? q1->q2 Yes s1->start Re-evaluate s2 Optimize adsorbent dose through batch experiments. q2->s2 No q3 Is the contact time adequate? q2->q3 Yes s2->start Re-evaluate s3 Conduct kinetic study to determine equilibrium time. q3->s3 No q4 Is agitation speed sufficient? q3->q4 Yes s3->start Re-evaluate s4 Increase agitation speed (e.g., 150-250 rpm). q4->s4 No end_node Advanced Troubleshooting: - Check for competing ions - Re-characterize adsorbent - Consider adsorbent modification q4->end_node Yes s4->start Re-evaluate

Caption: Troubleshooting logic for low adsorption efficiency.

Advanced Oxidation Processes (AOPs) - Photocatalysis

Q2: The photocatalytic degradation efficiency of DY7 is lower than expected. What should I check?

A2: Low photocatalytic degradation efficiency can be attributed to several factors related to the catalyst, solution chemistry, and reaction conditions.

  • Suboptimal Catalyst Loading: The amount of photocatalyst is crucial. Too little catalyst provides insufficient active sites for the reaction, while too much can cause turbidity, which scatters light and reduces its penetration into the solution.[1]

    • Troubleshooting: Perform experiments with varying catalyst concentrations to find the optimal loading for your reactor setup.

  • Incorrect pH: The pH of the solution affects the surface properties of the photocatalyst and the formation of hydroxyl radicals, which are the primary oxidizing species. For TiO2-based photocatalysis of DY7, an acidic medium is often favorable.[1]

    • Troubleshooting: Adjust the initial pH of the solution to the optimal range for your chosen photocatalyst. For Fenton and photo-Fenton processes, a pH of around 3 is typically optimal.[2]

  • Presence of Scavengers: Certain ions, such as carbonates and chlorides, that may be present in the wastewater can scavenge the highly reactive hydroxyl radicals.[1] This reduces the overall degradation rate.

    • Troubleshooting: If possible, use deionized water for initial experiments to establish a baseline. When using real wastewater, analyze for the presence of common radical scavengers.

  • Catalyst Deactivation: The photocatalyst can become deactivated over time due to the adsorption of intermediates or other species onto its surface.

    • Troubleshooting: Consider regenerating the catalyst through methods like thermal treatment or washing with an appropriate solvent.

Frequently Asked Questions (FAQs)

Q3: How can I regenerate and reuse my adsorbent after DY7 uptake?

A3: Regeneration is a critical step for making adsorption a cost-effective and sustainable process. Common methods include:

  • Solvent Washing: Using organic solvents like ethanol or methanol can effectively desorb DY7 from the adsorbent.[1]

  • pH Adjustment: Changing the pH of the solution to an alkaline range (e.g., using NaOH) can alter the surface charge of the adsorbent and promote the desorption of the dye.[1]

  • Thermal Treatment: Heating the adsorbent at high temperatures can decompose the adsorbed dye. However, this method may alter the structure and properties of the adsorbent.[1]

Q4: How can I confirm the degradation of this compound, rather than just its removal from the solution?

A4: Decolorization of the solution does not always equate to complete degradation of the dye molecule. To confirm the breakdown of DY7, you should:

  • Monitor UV-Vis Spectra: The disappearance of the characteristic absorption peak of DY7 in the visible region indicates decolorization. However, you should also monitor the UV region of the spectrum, as the formation of aromatic intermediates can lead to changes in absorbance in this region.[2]

  • Analytical Techniques: Employ advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent dye and any potential degradation byproducts.[3][4]

  • Total Organic Carbon (TOC) Analysis: Measure the TOC of the solution before and after treatment. A significant reduction in TOC indicates the mineralization of the organic dye molecule into simpler inorganic compounds like CO2 and water.

Q5: What are some of the key challenges specific to this compound removal?

A5: this compound presents several removal challenges due to its chemical properties:

  • Low Water Solubility: Its poor solubility in water makes it difficult to treat with conventional biological methods.[1][5]

  • Stable Chemical Structure: The complex aromatic structure of DY7 makes it resistant to degradation.[1]

  • Potential for Toxic Byproducts: Incomplete degradation can lead to the formation of potentially harmful aromatic amines.[3]

Data Presentation

Table 1: Summary of Experimental Parameters for Adsorption of Disperse Dyes

ParameterTypical Range/ValueSignificanceReferences
pH 2.0 - 10.0Affects adsorbent surface charge and dye speciation. Acidic pH (3-5) is often optimal for DY7.[1][2]
Adsorbent Dose 0.2 - 3.0 g/LDetermines the number of available active sites for adsorption.[6][7]
Initial Dye Concentration 10 - 100 mg/LInfluences the driving force for mass transfer and the saturation of adsorbent sites.[1][8]
Contact Time 30 - 180 minTime required to reach adsorption equilibrium.[1][6]
Temperature 20 - 50 °CAffects adsorption kinetics and equilibrium. Can be endothermic or exothermic.[8]
Agitation Speed 100 - 250 rpmEnsures homogeneity and enhances diffusion of dye molecules to the adsorbent surface.[1][7]

Table 2: Reported Removal Efficiencies for Disperse Dyes using Various Adsorbents

AdsorbentTarget DyeOptimal ConditionsMax. Adsorption Capacity / Removal %Reference
Zeolite from CenospheresDisperse Orange 25pH 6.1, 119 min, 0.67 g/L96% removal[7]
Zeolite from CenospheresDisperse Blue 79:1pH 5.68, 122 min, 1.05 g/L95.23% removal[7]
Activated CarbonCongo RedpH 2.0~70% removal[8]
SawdustDisperse Yellow 22pH 2.1, 40 min, 3 g/LNot specified[6]

Experimental Protocols

Protocol 1: Batch Adsorption Experiment

This protocol outlines a standard procedure to evaluate the adsorption capacity of a material for this compound.

  • Preparation of Dye Solution:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

    • From the stock solution, prepare a series of standard solutions with different initial concentrations (e.g., 10, 20, 50, 100 mg/L).[1]

  • Adsorption Experiment:

    • In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g) to a fixed volume of DY7 solution (e.g., 50 mL) of varying initial concentrations.[1]

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

    • Place the flasks in a thermostatic shaker and agitate at a constant speed (e.g., 200 rpm) and temperature (e.g., 25 °C).[1]

  • Sample Analysis:

    • At predetermined time intervals, withdraw samples from the flasks.

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of DY7 using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Use a calibration curve to determine the concentration of DY7 remaining in the solution.

    • Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the formula: qe = (C0 - Ce) * V / m.[1]

    • Calculate the percentage removal: % Removal = [(C0 - Ce) / C0] * 100.[1]

G cluster_1 Batch Adsorption Experiment Workflow prep_dye Prepare DY7 Stock and Standard Solutions run_exp Add fixed adsorbent mass to varying DY7 concentrations prep_dye->run_exp prep_adsorbent Prepare Adsorbent Material (wash, dry, sieve) prep_adsorbent->run_exp adjust_ph Adjust pH of solutions run_exp->adjust_ph agitate Agitate at constant temperature and speed adjust_ph->agitate sample Withdraw samples at intervals agitate->sample separate Separate adsorbent (centrifuge/filter) sample->separate analyze Analyze supernatant concentration (UV-Vis Spectrophotometer) separate->analyze calculate Calculate Adsorption Capacity (qe) and % Removal analyze->calculate

Caption: General workflow for a batch adsorption experiment.

Protocol 2: Photocatalytic Degradation Experiment

This protocol provides a general framework for assessing the photocatalytic degradation of this compound.

  • Catalyst Suspension:

    • Disperse a specific amount of the photocatalyst (e.g., TiO2) in a known volume of DY7 solution of a certain concentration.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.[3]

  • Photoreaction:

    • Expose the suspension to a light source (e.g., UV lamp) while continuously stirring.[3]

  • Sampling and Analysis:

    • At regular time intervals, collect an aliquot of the suspension.

    • Centrifuge the sample to separate the photocatalyst particles.[3]

    • Measure the absorbance of the supernatant at the λmax of DY7 using a UV-Vis spectrophotometer to determine the remaining dye concentration.[3]

  • Degradation Efficiency Calculation:

    • Calculate the degradation efficiency at each time point using the formula: Degradation % = [(C0 - Ct) / C0] * 100, where C0 is the initial concentration and Ct is the concentration at time t.

G cluster_2 Photocatalytic Degradation Mechanism catalyst Catalyst (e.g., TiO₂) pair Electron-Hole Pair (e⁻ + h⁺) catalyst->pair light Light (hν) light->catalyst h2o H₂O pair->h2o h⁺ o2 O₂ pair->o2 e⁻ oh_rad •OH (Hydroxyl Radical) h2o->oh_rad o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad dy7 This compound oh_rad->dy7 o2_rad->dy7 degraded Degradation Products (CO₂, H₂O, mineral acids) dy7->degraded Oxidation by •OH and •O₂⁻

References

Validation & Comparative

A Comparative Analysis of Disperse Yellow 7 and Disperse Yellow 3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of two commercially significant azo dyes, Disperse Yellow 7 and Disperse Yellow 3. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into their chemical and physical properties, performance characteristics, and toxicological profiles, supported by available experimental data.

Chemical and Physical Properties

This compound and Disperse Yellow 3 are both azo dyes, characterized by the presence of an azo group (-N=N-) which is a primary determinant of their color.[1] However, they differ significantly in their molecular structure, which in turn influences their physical and performance properties. This compound belongs to the double azo class, possessing a larger and more complex molecular structure compared to Disperse Yellow 3, which is a single azo dye.[2][3] This difference in molecular size and complexity has direct implications for their application and fastness properties.

PropertyDisperse Yellow 3This compound
C.I. Name Disperse Yellow 3This compound
C.I. Number 1185526090
CAS Number 2832-40-8[3]6300-37-4[2]
Molecular Formula C₁₅H₁₅N₃O₂[4]C₁₉H₁₆N₄O[2]
Molecular Weight 269.30 g/mol [3]316.36 g/mol [2]
Chemical Class Single Azo[3]Double Azo[2]
IUPAC Name N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide[5]2-methyl-4-[[4-(phenylazo)phenyl]azo]-phenol[1]
Melting Point 268-270 °C[6]Not readily available
Appearance Yellow powder[3]Dark brown powder[2]
Solubility Soluble in acetone, ethanol, and benzene.[7] Low solubility in water.[7]Soluble in acetone and DMF.[2] Spreads evenly in water.[2]

Performance and Fastness Properties

The performance of a disperse dye is critically evaluated by its dyeing behavior and its ability to resist various environmental and chemical stresses, commonly referred to as fastness properties. While direct, simultaneous comparative studies are limited in the public domain, inferences can be drawn from their structural differences and available data.[1]

Due to its larger molecular size, this compound is generally expected to exhibit higher sublimation fastness, a crucial property for dyeing polyester at high temperatures.[1] This translates to better color retention during heat-setting processes. Conversely, the smaller molecular size of Disperse Yellow 3 may allow for faster diffusion into synthetic fibers, potentially leading to quicker dyeing cycles.[1]

Fastness PropertyDisperse Yellow 3This compound
Light Fastness 6[8]6[2]
Washing Fastness (Fading) 4-5[8]4-5[2]
Washing Fastness (Staining) 4-5[8]4-5[2]
Perspiration Fastness (Fading) 5[8]5[2]
Perspiration Fastness (Staining) 3[8]5[2]
Ironing Fastness 4-5[8]4[2]
Sublimation Fastness ModerateGood to Excellent[9]

Note: Fastness is typically graded on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better performance.

Applications

Both dyes are primarily used for dyeing synthetic fibers, particularly polyester, as well as acetate and nylon.[6][9] Their applications extend to:

  • Textile Dyeing and Printing: Providing vibrant yellow shades for clothing, hosiery, and other textiles.[2][6]

  • Plastics and Coatings: Used as a colorant in the manufacturing of various plastic products.[10]

  • Other Uses: Disperse Yellow 3 has been used in coloring sheepskins, furs, and in some semi-permanent hair dyes.[6] this compound is also noted for its use in printing applications.[2]

Toxicological Profile

A significant concern with azo dyes is their potential to be metabolized into carcinogenic aromatic amines.

This compound can be metabolized to hazardous compounds including p-Phenylenediamine (a known genotoxin), 4-Aminoazobenzene (classified as a Group 2B carcinogen by IARC), and 4-Aminobiphenyl (a Group 1 carcinogen).[11]

Disperse Yellow 3 has been classified by the IARC as Group 3, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in experimental animals and no available data in humans.[7] However, it is known to be a cause of occupational contact dermatitis in the textile industry.[6] Some studies have indicated that Disperse Yellow 3 can induce sister chromatid exchange in cultured cells.[7]

Experimental Protocols

To ensure reproducible and comparable results when evaluating these dyes, standardized experimental protocols are crucial. The following outlines a general methodology for high-temperature disperse dyeing of polyester, a common application for both dyes.

High-Temperature Disperse Dyeing of Polyester

This method is widely used for achieving good color yield and fastness on polyester fibers.

Materials and Equipment:

  • Polyester fabric

  • This compound or Disperse Yellow 3

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • High-temperature, high-pressure dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Scouring: The polyester fabric is first scoured to remove any impurities, oils, and sizes. This is typically done with a non-ionic detergent at 60-70°C.

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 10:1). The pH of the bath is adjusted to 4.5-5.5 using acetic acid.

  • Dye Dispersion: The required amount of disperse dye is made into a paste with a dispersing agent and a small amount of warm water. This paste is then added to the dye bath.

  • Dyeing: The scoured polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is gradually raised to 130°C at a rate of 1-2°C per minute. The dyeing is carried out at this temperature for 45-60 minutes.

  • Cooling and Rinsing: The dye bath is then cooled to 70-80°C, and the dyed fabric is removed and rinsed thoroughly with hot and then cold water.

  • Reduction Clearing: To remove any unfixed dye from the surface of the fibers, a reduction clearing process is performed. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 60-70°C for 15-20 minutes.

  • Final Washing and Drying: The fabric is then washed thoroughly and dried.

Visualizations

Experimental Workflow for Comparative Dyeing Performance

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis A Scour Polyester Fabric E Introduce Fabric to Dye Bath at 60°C A->E B Prepare Dye Bath (pH 4.5-5.5) B->E C Disperse Dyes (Yellow 7 & Yellow 3) D Create Dye Dispersion C->D D->E F Ramp Temperature to 130°C E->F G Dye at 130°C for 45-60 min F->G H Cool to 70-80°C G->H I Rinse Fabric H->I J Reduction Clearing I->J K Final Wash & Dry J->K L Fastness Testing (Light, Wash, Sublimation) K->L M Colorimetric Analysis K->M

Caption: Workflow for comparative dyeing and performance analysis.

Metabolic Activation Pathway of Azo Dyes

G A Azo Dye (e.g., this compound) C Reductive Cleavage of Azo Bond A->C B Azoreductase (Liver, Gut Microbiota) B->C D Aromatic Amines C->D E Further Metabolism (e.g., N-acetylation) D->E G Excretion D->G F Potentially Carcinogenic Metabolites E->F F->G

Caption: Metabolic pathway of azo dyes leading to aromatic amines.

Conclusion

Both this compound and Disperse Yellow 3 are effective dyes for synthetic fibers, each with a distinct profile. The choice between them depends on the specific application requirements. This compound, with its larger molecular structure, is anticipated to offer superior sublimation fastness, making it suitable for applications requiring high-temperature processing.[1] In contrast, Disperse Yellow 3 may provide advantages in terms of dyeing kinetics due to its smaller size.[1] However, the toxicological profiles of both dyes, particularly the potential for metabolic activation into harmful aromatic amines, necessitate careful handling and consideration of environmental and health impacts. Further direct comparative studies under identical experimental conditions would be invaluable for a more definitive performance assessment.

References

"ecotoxicity assessment of Disperse Yellow 7 versus other disperse dyes"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the ecotoxicity of Disperse Yellow 7 (DY7) against other disperse dyes reveals its significant environmental risk, particularly to aquatic ecosystems.[1] Disperse dyes, a class of synthetic colorants with low water solubility, are primarily used for dyeing hydrophobic fibers like polyester.[2][3] Their persistence in the environment and potential for adverse biological effects are of growing concern.[2][4] This guide provides an objective comparison of the ecotoxicological profiles of this compound and other disperse dyes, supported by experimental data, to inform researchers and scientists.

Comparative Ecotoxicity Data

This compound exhibits notable toxicity to a range of aquatic organisms, with adverse effects observed at low concentrations.[1] The following table summarizes available ecotoxicity data for this compound and other selected disperse dyes, providing a quantitative comparison of their impact on various aquatic species.

DyeTest OrganismEndpointDurationValueUnitsReference
This compound Pimephales promelas (Fathead minnow)LC5020 days0.025mg/L[1]
This compound Hyalella azteca (Amphipod)LC5014 days0.16mg/L[1]
This compound Hyalella azteca (Amphipod)LC5028 days0.12mg/L[1]
This compound Hexagenia spp. (Mayfly)IC25 (growth)21 days9.6µg/g[1]
This compound Tubifex tubifex (Sludge worm)IC25 (reproduction)28 days1.3 - 11.8µg/g[1]
Disperse Orange 13 Hyalella azteca (Amphipod)LC5014 days1.41mg/L[1]
Disperse Blue 291 Pimephales promelas (Fathead minnow)LC5096 hours0.0675mg/L[1][5]

Endpoint Definitions:

  • LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms.[1][6]

  • IC25 (Inhibitory Concentration 25): The concentration of a substance that causes a 25% inhibition in a measured response (e.g., growth, reproduction).[1]

Potential Mechanisms of Ecotoxicity

The ecotoxicity of disperse dyes like this compound is linked to their chemical structure and properties.[1] As azo dyes, they can undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines, which can be more toxic than the parent dye.[1][4][7] Studies on this compound have indicated that it can induce cellular stress and impact androgen-related gene transcription in amphibians.[1][8][9] The lipophilic nature of these dyes also suggests a potential for bioaccumulation in aquatic organisms.[1]

cluster_exposure Exposure cluster_cellular Cellular Level cluster_organismal Organismal Level Disperse Dye Disperse Dye Cellular Uptake Cellular Uptake Disperse Dye->Cellular Uptake ROS Production ROS Production Cellular Uptake->ROS Production Growth Inhibition Growth Inhibition Cellular Uptake->Growth Inhibition Reproductive Effects Reproductive Effects Cellular Uptake->Reproductive Effects DNA Damage DNA Damage ROS Production->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Mortality Mortality Apoptosis->Mortality

Potential signaling pathways affected by disperse dye toxicity.

Experimental Protocols

The ecotoxicity data presented are primarily derived from studies that adhere to standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), ensuring the reliability and comparability of the data.[1][10][11]

Key OECD Guidelines for Aquatic Ecotoxicity Testing:

  • OECD 203: Fish, Acute Toxicity Test: This guideline outlines the methodology for determining the acute lethal toxicity of substances to fish, typically over a 96-hour exposure period.[1][12]

  • OECD 202: Daphnia sp., Acute Immobilisation Test: This protocol is used to assess the acute toxicity of substances to daphnids (water fleas) by observing their immobilization after 48 hours of exposure.[1]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater microalgae over a 72-hour period.[1]

General Experimental Workflow for Aquatic Toxicity Testing:

The following diagram illustrates a typical workflow for conducting aquatic ecotoxicity tests on disperse dyes.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Test Substance Test Substance Range-finding Test Range-finding Test Test Substance->Range-finding Test Test Organism Test Organism Test Organism->Range-finding Test Test Medium Test Medium Test Medium->Range-finding Test Definitive Test Definitive Test Range-finding Test->Definitive Test Observation of Effects Observation of Effects Definitive Test->Observation of Effects Statistical Analysis Statistical Analysis Observation of Effects->Statistical Analysis Determination of Endpoints Determination of Endpoints Statistical Analysis->Determination of Endpoints

General workflow for aquatic ecotoxicity testing of disperse dyes.

References

A Comparative Guide to the Cross-Validation of HPLC-DAD and SPE-LC-MS/MS for the Analysis of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of synthetic dyes, such as Disperse Yellow 7, is crucial for quality control in the textile industry and for ensuring consumer safety.[1] This guide provides a detailed comparison of two prominent analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Solid Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of each method's performance, supported by experimental data.

This compound (CAS No. 6300-37-4) is an azo dye used for hydrophobic fibers like polyester.[1][2] Its detection is important for safety assessment and regulatory compliance due to its potential as an allergen and a precursor to carcinogenic amines.[2] The choice between HPLC-DAD and LC-MS/MS can significantly affect the sensitivity, selectivity, and overall efficiency of the analysis.[1]

Performance Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity for trace-level detection or the robustness for routine quality control. LC-MS/MS generally offers superior sensitivity and selectivity, while HPLC-DAD is a widely accessible and robust technique.[2][3] The following table summarizes key performance parameters for the quantification of this compound.

ParameterSPE-LC-MS/MS MethodHPLC-DAD Method
Linearity Range 2.0 - 100.0 ng/mL[4][5]0.5 - 250 µg/mL
Correlation Coefficient (r²) > 0.99[1]> 0.995
Limit of Detection (LOD) ~2.0 ng/L[1][4]2.0 mg/kg
Limit of Quantitation (LOQ) ~8.0 ng/L[1][4]Not explicitly stated, but typically higher than LOD
Precision (RSD) Intraday: < 6% Interday: < 13%[4][5]< 8.0%
Recovery > 70%[4][5]92.1% - 98.7%
Selectivity High (based on mass-to-charge ratio)[1]Moderate (based on UV-Vis spectra)[1]
Analysis Time Typically shorter due to high sensitivity[1]Generally longer[1]
Note: Data for the HPLC-DAD method is based on the analysis of Disperse Yellow 23, a structurally similar disperse azo dye, as comprehensive validated data specifically for this compound was not available in the reviewed literature.[1]

Experimental Protocols

Detailed and validated methodologies are essential for reproducible and reliable results. Below are the protocols for sample preparation and analysis using both techniques.

1. Sample Preparation: Ultrasound-Assisted Extraction (for Textiles) This protocol is a common starting point for extracting this compound from textile matrices before instrumental analysis.[2]

  • Sample Preparation: Cut a representative textile sample into small pieces (approx. 5 mm x 5 mm).[2]

  • Extraction: Place the pieces in a flask and add 20 mL of methanol.[2]

  • Sonication: Sonicate the flask in an ultrasonic bath at 50°C for 30 minutes.[2]

  • Centrifugation: Centrifuge the resulting extract at 10,000 rpm for 10 minutes.[2]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[2] The extract is now ready for HPLC-DAD analysis or further cleanup for LC-MS/MS.

2. Sample Cleanup: Solid Phase Extraction (SPE) For the highly sensitive LC-MS/MS method, an additional cleanup step is employed to reduce matrix interference.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, followed by ultrapure water.[1]

  • Sample Loading: Load the aqueous sample or the diluted methanol extract onto the cartridge.[1]

  • Elution: Elute the analyte from the cartridge.

  • Reconstitution: The eluate is reconstituted in a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS injection.[6]

3. HPLC-DAD Method This protocol is adapted from a method for Disperse Yellow 23 and is suitable for this compound.[1]

  • Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector.[1]

  • Column: A C18 reversed-phase column is typically used.[1]

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid solution.[1]

  • Detection: The Diode Array Detector acquires absorbance spectra, allowing for identification based on the characteristic spectrum of this compound.[2]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of prepared standards.[2]

4. LC-MS/MS Method This method provides high selectivity and sensitivity for analyzing this compound in complex matrices.[4][5]

  • Instrument: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.[1]

  • Column: A C18 reversed-phase column (e.g., XBridge C18, 2.1 x 150 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often containing 0.1% formic acid or 10 mmol ammonium acetate.[1][4]

  • Flow Rate: Approximately 500 µL/min.[1][4]

  • Injection Volume: 40 µL.[1][4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • MS/MS Detection: Selected or Multiple Reaction Monitoring (SRM/MRM) is used to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity and reducing matrix effects.[1][2] At least two transitions are typically monitored for confirmation.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow from sample collection to final data acquisition for both analytical methods.

Analytical_Workflow_for_Disperse_Yellow_7 cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_lcms SPE-LC-MS/MS Analysis Sample Textile Sample Extraction Ultrasound-Assisted Extraction (Methanol, 50°C, 30 min) Sample->Extraction Centrifuge Centrifugation & Filtration Extraction->Centrifuge Extract Filtered Sample Extract Centrifuge->Extract HPLCDAD HPLC Separation (C18 Column) Extract->HPLCDAD Direct Injection SPE Solid Phase Extraction (SPE) Cleanup (C18) Extract->SPE Cleanup for high sensitivity DAD_Detect Diode Array Detection HPLCDAD->DAD_Detect DataDAD Result: Retention Time & UV-Vis Spectrum DAD_Detect->DataDAD LCMS LC Separation (C18 Column) SPE->LCMS MSMS_Detect Tandem MS Detection (MRM) LCMS->MSMS_Detect DataMS Result: Precursor/Product Ion Transitions MSMS_Detect->DataMS

Caption: Workflow for the analysis of this compound in textiles.

Conclusion

The cross-validation of HPLC-DAD and SPE-LC-MS/MS reveals distinct advantages for each technique in the analysis of this compound.

  • SPE-LC-MS/MS is the superior method for trace-level detection and quantification, offering excellent sensitivity (LOD ~2.0 ng/L) and high selectivity through the use of MRM.[1][4] This makes it the ideal choice for applications requiring the detection of minute quantities of the dye, such as in environmental water samples or in studies assessing low-level migration from textiles.[4][5]

  • HPLC-DAD provides a robust, reliable, and more accessible alternative for routine quality control where higher detection limits are acceptable.[2] While less sensitive than LC-MS/MS, its ability to provide spectral information from the diode array detector adds a layer of confidence to peak identification.[2]

Ultimately, the choice of method should be guided by the specific analytical goals, the required detection limits, the complexity of the sample matrix, and the available instrumentation. For regulatory compliance and safety assessments where low detection limits are paramount, SPE-LC-MS/MS is the recommended technique. For routine product screening and quality control, HPLC-DAD offers a cost-effective and dependable solution.

References

A Comparative Performance Analysis of Disperse Yellow 7 on Polyester Blends

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of Disperse Yellow 7, a monoazo disperse dye, across various polyester blends.[1] Intended for researchers, scientists, and professionals in the textile and material science fields, this document outlines key performance indicators, compares them with a viable alternative, Disperse Yellow 3, and provides detailed experimental protocols for standardized evaluation.

Comparative Performance Data

The efficacy of a disperse dye is determined by its dyeing characteristics and fastness properties on different substrates. The following tables summarize the performance of this compound on Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT), and Polylactic Acid (PLA) blends, alongside a comparison with Disperse Yellow 3.

Table 1: Dyeing Characteristics of Disperse Yellow Dyes on Polyester Blends

PropertyTest MethodThis compoundDisperse Yellow 3 (Alternative)
Substrate
PETDye Uptake (%)85-95[1]Expected to be higher due to smaller molecular size
Optimal Dyeing Temp. (°C)130[2]Lower than DY7, potentially faster dyeing kinetics[3]
PBTDye Uptake (%)90-98[1]Expected to be high
Optimal Dyeing Temp. (°C)120-130Lower than PET due to lower glass transition temperature
PLADye Uptake (%)70-85[1]Generally good, but may require optimized conditions
Optimal Dyeing Temp. (°C)110[4]Lower than PET

Table 2: Colorfastness Properties of Disperse Yellow Dyes on Polyester Blends

PropertyTest MethodThis compoundDisperse Yellow 3 (Alternative)
Substrate: PET
Wash Fastness (Color Change)ISO 105-C064-5[1]Good to Excellent
Wash Fastness (Staining)ISO 105-C064-5[1]Good to Excellent
Light Fastness (Xenon Arc)AATCC 165-6[1]Good
Rubbing Fastness (Dry)ISO 105-X124-5[1]Good
Rubbing Fastness (Wet)ISO 105-X124[1]Good
Sublimation Fastness-Good[5]Moderate, lower than DY7 due to smaller molecular size[3]
Substrate: PBT
Wash Fastness (Color Change)ISO 105-C064-5[1]Good to Excellent
Wash Fastness (Staining)ISO 105-C064-5[1]Good to Excellent
Light Fastness (Xenon Arc)AATCC 165-6[1]Good
Rubbing Fastness (Dry)ISO 105-X124-5[1]Good
Rubbing Fastness (Wet)ISO 105-X124[1]Good
Substrate: PLA
Wash Fastness (Color Change)ISO 105-C064[1]Fair to Good
Wash Fastness (Staining)ISO 105-C063-4[1]Fair to Good
Light Fastness (Xenon Arc)AATCC 164-5[1]Fair to Good
Rubbing Fastness (Dry)ISO 105-X124[1]Good
Rubbing Fastness (Wet)ISO 105-X123-4[1]Fair to Good

Note: Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.

Performance Overview

This compound exhibits good to excellent performance on PET and PBT, which are aromatic polyesters.[1] Its larger molecular size contributes to better sublimation fastness, a critical property for processes involving heat setting.[3] However, this may also lead to slower diffusion into the polyester fiber, potentially requiring more optimized dyeing conditions.[3] On PLA, an aliphatic polyester, the fastness properties, particularly wet and light fastness, are comparatively lower.[1]

Disperse Yellow 3, with its smaller molecular structure, is expected to have faster dyeing kinetics.[3] While specific comparative data on all blends is limited, it generally offers good all-around fastness properties. The choice between the two dyes would depend on the specific application, desired fastness properties, and processing conditions.

A significant factor influencing the fastness of disperse dyes on polyester blends is thermomigration . This phenomenon, where dye migrates to the fiber surface during heat treatments, can impair wet fastness and lead to staining.[6][7] Proper after-treatment, such as reduction clearing, is crucial to remove unfixed dye from the fiber surface and improve overall fastness.[8]

Experimental Protocols

To ensure reproducibility and accurate comparison, the following standardized experimental protocols are recommended.

High-Temperature Exhaust Dyeing Protocol

This method is suitable for dyeing polyester and its blends with disperse dyes.[2]

  • Fabric Preparation: Scour the fabric samples with a 2 g/L non-ionic surfactant and 1 g/L sodium carbonate solution at 60-70°C for 20-30 minutes to remove impurities.[1][2] Rinse thoroughly with warm and then cold water and air dry.

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1 or 20:1.[1][2] The dyebath should contain:

    • This compound (e.g., 1-2% on weight of fabric)[1][2]

    • Dispersing agent (e.g., 1 g/L)[1][2]

    • Acetic acid to maintain a pH of 4.5-5.5.[1][2]

  • Dyeing Process:

    • Introduce the fabric into the dyebath at room temperature (around 60°C).[2]

    • Raise the temperature to the optimal dyeing temperature (e.g., 130°C for PET) at a rate of 2°C/minute.[2]

    • Hold at the optimal temperature for 45-60 minutes.[2]

    • Cool the dyebath down to 70°C.[2]

    • Rinse the fabric.

  • Reduction Clearing (After-treatment): Prepare a fresh bath with 2 g/L caustic soda and 2 g/L sodium hydrosulfite.[3] Treat the dyed fabric at 80°C for 20 minutes to remove unfixed surface dye.[3]

  • Final Rinse and Drying: Rinse the fabric thoroughly with hot and then cold water.[3] Air dry at a temperature not exceeding 60°C.[1]

Fastness Testing Protocols
  • Colorfastness to Washing (ISO 105-C06): A dyed specimen is stitched with a multi-fiber adjacent fabric and washed in a standard soap solution at a specified temperature (e.g., 60°C) for 30 minutes.[1][3] The color change of the specimen and the staining of the adjacent fabric are assessed using grey scales.[1]

  • Colorfastness to Light (AATCC 16 / ISO 105-B02): The dyed fabric is exposed to a xenon arc lamp under specified conditions. The change in color is evaluated by comparing it with the ISO Blue Wool Scale.[2]

  • Colorfastness to Rubbing (ISO 105-X12): A dyed specimen is rubbed with a dry and a wet white cotton cloth using a crockmeter for a specified number of cycles.[1] The staining on the white cloth is assessed using the grey scale.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative performance analysis of disperse dyes on polyester blends.

G cluster_prep 1. Material Preparation cluster_dye 2. Dyeing Process cluster_eval 3. Performance Evaluation cluster_analysis 4. Data Analysis & Comparison A Select Polyester Blends (PET, PBT, PLA) C Fabric Scouring A->C B Select Disperse Dyes (this compound, Alternative) D Dye Bath Preparation (Dye, Dispersing Agent, pH Control) B->D C->D E High-Temperature Exhaust Dyeing D->E F Reduction Clearing E->F G Color Yield (K/S) Measurement F->G H Wash Fastness Test (ISO 105-C06) F->H I Light Fastness Test (AATCC 16) F->I J Rubbing Fastness Test (ISO 105-X12) F->J K Sublimation Fastness Test F->K L Tabulate Quantitative Data G->L H->L I->L J->L K->L M Comparative Analysis L->M

Caption: Experimental workflow for comparative performance analysis of disperse dyes.

References

A Comparative Toxicological Guide to Disperse Yellow 7 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicological profiles of Disperse Yellow 7 (DY7) and other selected azo dyes, namely Ponceau 4R, Sudan I, Para Red, Disperse Red 1, and Disperse Blue 79. It is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their relative toxicities, underlying mechanisms, and environmental impacts.

Executive Summary

Azo dyes are the most widely used class of synthetic colorants in a variety of industries.[1] A significant toxicological concern associated with many azo dyes is their potential for reductive cleavage of the azo bond (-N=N-) by enzymes in the liver and gut microbiota, leading to the formation of aromatic amines.[2][3] Some of these metabolites are known or suspected carcinogens and mutagens.[2][4] this compound, a monoazo dye, is of particular interest due to its use in the textile industry and its metabolism to hazardous aromatic amines, including p-phenylenediamine, 4-aminoazobenzene, and 4-aminobiphenyl.[2][5] This guide presents a comparative analysis of available toxicological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to provide a thorough toxicological overview.

Data Presentation: Comparative Toxicology

The following tables summarize the available quantitative data for this compound and the selected comparator azo dyes, covering acute toxicity, genotoxicity, and ecotoxicity.

Table 1: Acute and Chronic Toxicity Data
Dye NameCAS NumberChemical ClassOral LD50 (Rat)Oral LD50 (Mouse)NOAEL/LOAELKey Findings & References
This compound 6300-37-4AzoNot availableNot availableNot well-documented[5]Toxicity is inferred from its metabolism to genotoxic and carcinogenic aromatic amines.[2]
Ponceau 4R 2611-82-7Azo>8000 mg/kg8000 mg/kgNOAEL: 205 mg/kg/day (neurobehavioural, mouse)[6]No evidence of carcinogenicity or genotoxicity at permitted dietary exposures.[7] ADI of 0.7 mg/kg bw/day established by EFSA.[8]
Sudan I (Solvent Yellow 14) 842-07-9AzoNot availableNot availableNot availableConsidered a genotoxic carcinogen.[9]
Para Red 6410-10-2AzoNot availableNot availableNot availableConsidered potentially genotoxic and possibly carcinogenic. Irritating to skin, eyes, and respiratory system.
Disperse Red 1 2872-52-8AzoNot availableNot availableNot availableInduces cytotoxic and genotoxic effects in mouse germ cells.[10] Positive in the Salmonella assay.[11]
Disperse Blue 79 3618-72-2Azo>5000 mg/kgNot availableNot available
Table 2: Genotoxicity and Carcinogenicity Data
Dye NameAmes Test ResultOther Genotoxicity FindingsCarcinogenicity Classification (IARC)Key Findings & References
This compound Metabolite (p-Phenylenediamine) is positive[5]Genotoxic due to metabolites.Metabolites are Group 1 (4-aminobiphenyl) and Group 2B (4-aminoazobenzene) carcinogens[2]The parent dye's carcinogenicity is linked to its metabolic conversion.[5]
Ponceau 4R Negative[8]No evidence of genotoxicity at permitted exposures.[7]Not classifiedGenerally considered safe for food use within acceptable daily intake levels.
Sudan I (Solvent Yellow 14) Mutagenicity data reported[9]Induces DNA damage.Group 3 (Not classifiable as to its carcinogenicity to humans)Carcinogenic in rats.[9]
Para Red Potentially genotoxicPossibly carcinogenic
Disperse Red 1 Positive[11]Increases frequency of micronuclei in human lymphocytes and HepG2 cells.[12] Causes DNA damage in mouse testis cells.[10]Not classifiedDemonstrates clear genotoxic potential in vitro and in vivo.
Disperse Blue 79 Not availableNot classified
Table 3: Ecotoxicity Data
Dye NameTest OrganismEndpointDurationValueUnitsReference
This compound Pimephales promelas (Fathead minnow)LC5020 days0.025mg/L[13]
Disperse Blue 79 Oncorhynchus mykiss (Rainbow trout)LC5096 h189mg/L[14]
Disperse Blue 79 Daphnia magnaEC5048 h>100mg/L[14]
Disperse Blue 79 Desmodesmus subspicatus (Algae)EC5072 hca. 15mg/L[14]
Disperse Red 1 Daphnia similisEC5048 h0.13mg/L[15]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

Objective: To assess the cytotoxicity of a test substance based on the ability of viable cells to incorporate and bind the supravital dye, neutral red.

Principle: Healthy cells with intact lysosomes take up and accumulate neutral red. Damage to the cell membrane or lysosomes caused by a toxic substance results in a decreased uptake of the dye, which can be quantified spectrophotometrically.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[16]

  • Test Substance Exposure: Prepare a range of concentrations of the test substance in the appropriate cell culture medium. Replace the existing medium with the medium containing the test substance. Include untreated control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of a 0.33% neutral red solution to each well. Incubate for 2-4 hours.[17]

  • Washing/Fixing: Carefully remove the neutral red solution and rinse the cells with a fixative solution (e.g., 0.1% CaCl₂ in 0.5% Formaldehyde).[17]

  • Dye Solubilization: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the cells.[18]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: To detect gene mutations induced by a test substance using amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

Principle: The test uses bacterial strains with mutations in genes that code for enzymes involved in the synthesis of an essential amino acid (e.g., histidine for Salmonella). These strains cannot grow on a medium lacking this amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.

Methodology:

  • Strain Selection: Use a set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101), to detect different types of mutations.[18]

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[18] This is crucial for azo dyes, which are often mutagenic only after metabolic activation.[3]

  • Exposure (Plate Incorporation Method):

    • To a test tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer.

    • Vortex the mixture and pour it onto a minimal glucose agar plate.[15]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[15]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Ecotoxicity Assessment: Daphnia sp. Acute Immobilisation Test (OECD 202)

Objective: To determine the acute toxicity of a substance to Daphnia magna by assessing their immobilization.

Principle: Young daphnids are exposed to various concentrations of a test substance for 48 hours. The concentration that causes 50% of the daphnids to become immobilized (EC50) is determined.

Methodology:

  • Test Organisms: Use young daphnids, less than 24 hours old, from a healthy culture.[19]

  • Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable medium. Include a control group with no test substance.[20]

  • Exposure: Place a group of daphnids (e.g., 20 daphnids, divided into four replicates of five) into test vessels containing the test solutions.[19] The test is conducted for 48 hours under controlled temperature and lighting conditions.[20]

  • Observation: Record the number of immobilized daphnids at 24 and 48 hours. Daphnids are considered immobilized if they are unable to swim within 15 seconds after gentle agitation of the test vessel.[21]

  • Data Analysis: Calculate the 48-hour EC50 value using appropriate statistical methods.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in azo dye toxicity and a typical experimental workflow for toxicological assessment.

cluster_Metabolism Metabolic Activation cluster_CellularResponse Cellular Response cluster_Signaling Signaling Pathways cluster_Outcomes Toxicological Outcomes AzoDye Azo Dye AromaticAmine Aromatic Amines (e.g., p-PDA, 4-AAB, 4-ABP) AzoDye->AromaticAmine Azoreductases (Liver, Gut Microbiota) DNA_Damage DNA Damage AromaticAmine->DNA_Damage ROS Reactive Oxygen Species (ROS) AromaticAmine->ROS p53 p53 Activation DNA_Damage->p53 NFkB NF-kB Activation ROS->NFkB CellCycleArrest Cell Cycle Arrest & DNA Repair p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Metabolic activation of azo dyes and subsequent induction of toxicological signaling pathways.

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_ecotox Ecotoxicity Assessment start Test Substance (Azo Dye) cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames Test) start->genotoxicity acute_toxicity Acute Toxicity (e.g., OECD 420, LD50) start->acute_toxicity chronic_toxicity Chronic Toxicity (NOAEL, LOAEL) start->chronic_toxicity aquatic_toxicity Aquatic Toxicity (e.g., Daphnia, Fish) start->aquatic_toxicity risk_assessment Hazard Identification & Risk Assessment cytotoxicity->risk_assessment genotoxicity->risk_assessment acute_toxicity->risk_assessment chronic_toxicity->risk_assessment aquatic_toxicity->risk_assessment

Caption: A generalized experimental workflow for the toxicological evaluation of azo dyes.

cluster_p53 p53 Pathway cluster_nfkb NF-kB Pathway cluster_outcomes_p53 p53-Mediated Outcomes cluster_outcomes_nfkb NF-kB-Mediated Outcomes AromaticAmine Aromatic Amine Metabolites DNA_Damage DNA Damage AromaticAmine->DNA_Damage ROS Reactive Oxygen Species (ROS) AromaticAmine->ROS ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53_inactive p53 (inactive) ATM_ATR->p53_inactive phosphorylates p53_active p53 (active) p53_inactive->p53_active CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis_p53 Apoptosis p53_active->Apoptosis_p53 IKK IKK Complex ROS->IKK activates IkB IkB IKK->IkB phosphorylates NFkB_p50_p65 NF-kB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_active Active NF-kB NFkB_p50_p65->NFkB_active translocates to nucleus Inflammation_genes Pro-inflammatory Gene Expression NFkB_active->Inflammation_genes

Caption: Activation of p53 and NF-kB signaling pathways by aromatic amine metabolites of azo dyes.

References

A Comparative Analysis of Monomeric vs. Polymeric Azo Dyes: Unveiling Superior Dyeing Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of textile and materials science, the quest for high-performance dyes is perpetual. Azo dyes, constituting the largest class of synthetic colorants, are at the forefront of this pursuit. This guide provides a comprehensive comparison of the dyeing performance of monomeric versus polymeric azo dyes, supported by experimental data and detailed methodologies. The evidence strongly indicates that polymeric azo dyes exhibit superior fastness properties, making them a compelling alternative for applications demanding high durability.

Executive Summary of Performance Comparison

Polymeric azo dyes consistently outperform their monomeric counterparts in key performance indicators. The polymerization of monomeric dyes leads to larger molecules with increased molecular weight and conjugation.[1] This structural enhancement results in stronger interactions with textile fibers, leading to improved fastness to washing, light, and rubbing.[1][2] While the synthesis of polymeric dyes may result in slightly lower yields compared to monomeric dyes, the significant enhancement in performance characteristics often justifies this trade-off.[1][2][3][4][5]

Quantitative Performance Data

The following tables summarize the comparative performance data extracted from various studies. The data highlights the superior fastness properties of polymeric azo dyes.

Table 1: Comparison of Physical Properties and Yield

PropertyMonomeric Azo DyesPolymeric Azo DyesReference
Yield (%) 73.3 - 87.253.8 - 76.6[1][2][3][4][5]
Melting Point (°C) 112.6 - 137.0134.0 - 154.7[1][2][3][4][5]

Table 2: Comparative Fastness Properties

Fastness PropertyMonomeric Azo Dyes (Grade)Polymeric Azo Dyes (Grade)Reference
Wash Fastness 4 - 68 (Excellent)[1]
Light Fastness 4 - 68 (Excellent)[1]
Rubbing Fastness Good to Very GoodExcellent[4]
Hot Pressing Good to Very GoodExcellent[3]

Visualizing the Structural Difference and Experimental Workflow

To better understand the fundamental differences and the processes involved, the following diagrams illustrate the molecular structure and the experimental workflow for performance evaluation.

Structural Comparison of Azo Dyes cluster_monomeric Monomeric Azo Dye cluster_polymeric Polymeric Azo Dye Monomer Aromatic/Heterocyclic Amine Diazo Diazonium Salt Monomer->Diazo Diazotization (NaNO2, HCl, 0-5°C) MonomericDye Monomeric Azo Dye (-N=N-) Diazo->MonomericDye Coupling Coupling Component Coupling->MonomericDye Coupling Reaction Polymerization Polymerization (e.g., with Formaldehyde) PolymericDye Polymeric Azo Dye [(-N=N-)-CH2-]n Polymerization->PolymericDye MonomericDye2 Monomeric Azo Dye MonomericDye2->Polymerization

Caption: Structural relationship between monomeric and polymeric azo dyes.

Experimental Workflow for Dyeing Performance Evaluation cluster_synthesis Dye Synthesis cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_analysis Data Analysis SynthMonomer Synthesize Monomeric Dye PrepareBath Prepare Dye Bath SynthMonomer->PrepareBath SynthPolymer Synthesize Polymeric Dye SynthPolymer->PrepareBath Dyeing Dye Fabric Samples (e.g., Nylon, Polyester) PrepareBath->Dyeing WashDry Wash and Dry Dyed Fabric Dyeing->WashDry Exhaustion Exhaustion & Fixation Measurement Dyeing->Exhaustion WashFast Wash Fastness Test (ISO 105-C06) WashDry->WashFast LightFast Light Fastness Test (ISO 105-B02) WashDry->LightFast RubFast Rubbing Fastness Test (ISO 105-X12) WashDry->RubFast Assess Assess Fastness Grades (Grey Scale) WashFast->Assess LightFast->Assess RubFast->Assess Calculate Calculate Exhaustion & Fixation % Exhaustion->Calculate Compare Compare Performance Assess->Compare Calculate->Compare

Caption: Workflow for comparing dyeing performance.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of monomeric and polymeric azo dyes.

Synthesis of Monomeric Azo Dyes

The synthesis of monomeric azo dyes typically involves a two-step process: diazotization and coupling.[6][7]

  • Diazotization: An aromatic or heterocyclic amine is dissolved or suspended in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath.[7] An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.[8]

  • Coupling Reaction: The freshly prepared diazonium salt solution is slowly added to a solution of a coupling component (e.g., a phenol, naphthol, or another amine) also maintained at a low temperature.[7][8] The reaction mixture is stirred until the coupling is complete, indicated by the formation of a colored precipitate. The resulting monomeric azo dye is then filtered, washed, and dried.[9]

Synthesis of Polymeric Azo Dyes

Polymeric azo dyes are synthesized from their corresponding monomeric counterparts, often through a polycondensation reaction.[1][3]

  • Polycondensation: The synthesized monomeric azo dye is suspended in water.[10] A condensing agent, such as formaldehyde, and an acidic catalyst, like oxalic acid, are added to the suspension.[1][10]

  • The reaction mixture is heated (e.g., to 90-95°C) and maintained at that temperature for a specified duration (e.g., 1 hour) with continuous stirring.[10]

  • After cooling, the resulting polymeric dye is filtered, washed thoroughly with water until neutral, and then with a solvent like methanol to remove any unreacted monomers, and finally air-dried.[10]

Dyeing Procedure

The application of the synthesized dyes to textile substrates is carried out under controlled conditions to ensure comparability.

  • Dye Bath Preparation: A dye bath is prepared with a specific concentration of the dye, a dispersing agent, and the pH is adjusted (typically to acidic conditions, e.g., pH 4.5-5.5 with acetic acid).[11]

  • Dyeing Process: The textile substrate (e.g., polyester or nylon fabric) is immersed in the dye bath.[10] The temperature is gradually raised to the dyeing temperature (e.g., 100-130°C) and maintained for a set period (e.g., 60-90 minutes).[9]

  • Washing and Rinsing: After dyeing, the fabric is thoroughly rinsed with hot and cold water to remove any loosely adhering dye from the surface.[10] A reduction clearing process using a solution of sodium hydroxide and sodium dithionite may be employed to remove unfixed dye.[4]

Color Fastness Testing

The fastness properties of the dyed fabrics are evaluated using standardized methods to ensure reliable and reproducible results.[12][13][14]

  • Wash Fastness (ISO 105-C06): A dyed fabric specimen is stitched between two undyed standard adjacent fabrics.[10][13] The composite sample is then agitated in a soap or detergent solution at a specified temperature (e.g., 50°C) and time (e.g., 30 minutes).[10][15] The change in color of the dyed specimen and the staining of the adjacent fabrics are assessed using a standard grey scale.[14][16]

  • Light Fastness (ISO 105-B02): A dyed fabric specimen is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight.[12][13][17] The degree of fading is assessed by comparing the change in color of the exposed specimen with a set of blue wool standards that have known lightfastness ratings.[12]

  • Rubbing Fastness (ISO 105-X12): A dyed fabric specimen is rubbed with a standard white cotton cloth under controlled pressure, both in dry and wet conditions, using a crockmeter.[12][18] The amount of color transferred to the white cloth is assessed using the grey scale for staining.[18]

Dye Exhaustion and Fixation Measurement

These parameters quantify the efficiency of the dyeing process.

  • Dye Exhaustion (%E): The exhaustion of the dye bath is determined by measuring the absorbance of the dye bath solution before and after the dyeing process using a UV-Vis spectrophotometer.[19][20] The percentage of exhaustion is calculated using the following formula: %E = [(A₀ - A₁) / A₀] x 100 where A₀ is the initial absorbance of the dye bath and A₁ is the final absorbance of the dye bath.[20]

  • Dye Fixation (%F): The fixation of the dye on the fabric is determined by measuring the amount of unfixed dye removed during the washing process.[19][21] The absorbance of the washing liquor is measured, and the fixation percentage is calculated as: %F = [((A₀ - A₁) - A₂) / (A₀ - A₁)] x 100 where A₀ is the initial absorbance, A₁ is the final absorbance of the dye bath, and A₂ is the absorbance of the soaping liquor.[22]

Conclusion

The comparative analysis unequivocally demonstrates the superior dyeing performance of polymeric azo dyes over their monomeric precursors. The enhanced fastness properties are a direct result of their larger molecular size and increased potential for intermolecular interactions with the fiber. While the synthesis of polymeric dyes may present challenges in terms of yield, the significant improvements in wash, light, and rubbing fastness make them a highly attractive option for high-performance textile applications where color durability is paramount. Researchers and professionals in drug development, where precise and stable coloring of materials may be required, can also benefit from the enhanced stability offered by polymeric azo dyes. The detailed experimental protocols provided herein offer a robust framework for the evaluation and comparison of novel dye systems.

References

A Comparative Guide: Disperse Yellow 7 vs. Pigment Yellow 65 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate colorants is a critical decision that can impact the quality, stability, and performance of a final product. This guide provides an objective comparison of two yellow colorants, Disperse Yellow 7 and Pigment Yellow 65, summarizing their performance characteristics based on available data and outlining the experimental protocols used to evaluate them.

This compound, a disperse dye, and Pigment Yellow 65, an organic pigment, are both utilized to impart a yellow hue but differ fundamentally in their chemical nature, application methods, and performance profiles. Disperse dyes are designed to diffuse into and color synthetic textile fibers from an aqueous dispersion. In contrast, pigments are insoluble particulate solids that are dispersed in a medium, such as paint or plastic, to provide color and opacity.

Quantitative Performance Data

The following tables summarize the key performance indicators for this compound and Pigment Yellow 65. It is important to note that the data has been compiled from various sources and may not represent results from a single, direct comparative study. Therefore, the values should be considered as representative performance characteristics rather than absolute direct comparisons.

Table 1: General and Fastness Properties of this compound (Textile Application)

PropertyTest MethodTypical Rating
LightfastnessISO 105-B02 / AATCC 16.34-6[1][2]
Wash Fastness (Fading)ISO 105-C064-5[2][3]
Wash Fastness (Staining)ISO 105-C064-5[1][2][3]
Perspiration Fastness (Fading)ISO 105-E044-5[4]
Perspiration Fastness (Staining)ISO 105-E044-5[4]
Ironing Fastness (Fading)ISO 105-X114[4]
Ironing Fastness (Staining)ISO 105-X113[4]

Note: Fastness is typically rated on a scale of 1 to 5 for most tests, and 1 to 8 for lightfastness, with higher numbers indicating better performance.

Table 2: General and Resistance Properties of Pigment Yellow 65 (Coatings & Plastics Application)

PropertyTest MethodTypical Rating/Value
Lightfastness (Full Shade)ASTM D4303 / ISO 105-B026-8[5][6]
Weather FastnessASTM D4329 / ASTM G1545[7]
Heat StabilityEN 12877-2140-180°C[7][8]
Water ResistanceISO 787-55[7][9]
Oil ResistanceISO 787-54[7][9]
Acid ResistanceISO 787-55[7][8][9][10]
Alkali ResistanceISO 787-54-5[7][8][9][10]
Alcohol ResistanceInternal Method4-5[7][8]

Note: Resistance is typically rated on a scale of 1 to 5, with 5 indicating excellent resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of results. The following are summaries of standard testing protocols.

Colorfastness to Light (AATCC Test Method 16.3 / ISO 105-B02)

This test determines the resistance of a textile to the fading effect of light.

  • Specimen Preparation: A sample of the dyed textile is prepared.

  • Apparatus: A Xenon-Arc lamp is used as the light source to simulate natural sunlight.[11]

  • Procedure: The textile specimen is exposed to the light source under controlled conditions of temperature and humidity. A portion of the specimen is shielded to serve as an unexposed original for comparison. The exposure continues for a specified duration or until a certain level of fading is achieved in a reference material (blue wool standards).[11]

  • Evaluation: The change in color of the exposed portion of the specimen is assessed by comparing it to the unexposed portion. The degree of fading is rated on a scale of 1 to 8 (for textiles) or 1 to 5 (for some other applications), where a higher number indicates better lightfastness.[11]

Colorfastness to Washing (ISO 105-C06)

This method assesses the resistance of a textile's color to domestic or commercial laundering.

  • Specimen Preparation: A specimen of the dyed textile is stitched together with a multifiber test fabric containing strips of different common fibers (e.g., cotton, wool, polyester, nylon).[3][12]

  • Apparatus: A launder-ometer or a similar device that agitates the test specimens in stainless steel containers in a thermostatically controlled water bath is used.[12]

  • Procedure: The composite specimen is placed in a container with a specified detergent solution and stainless steel balls (to simulate mechanical action). The container is then agitated for a set time at a specific temperature (e.g., 40°C, 50°C, or 60°C).[12]

  • Evaluation: After washing, rinsing, and drying, the change in color of the original specimen (fading) and the degree of staining on each fiber of the multifiber test fabric are evaluated using a standardized grey scale. The ratings are on a scale of 1 to 5.[12]

Lightfastness of Pigments in Coatings (ASTM D4303)

This standard provides methods for determining the lightfastness of colorants used in artists' materials, which can be adapted for other coating applications.

  • Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion, oil) and applied to a substrate.

  • Apparatus: A Xenon-Arc or fluorescent lamp apparatus is used for accelerated exposure.[13]

  • Procedure: The coated specimens are exposed to the light source under specified conditions. The total radiant exposure is typically measured.[13]

  • Evaluation: The color change of the exposed specimens is measured instrumentally (e.g., using a spectrophotometer) and calculated using the CIE 1976 Lab* color difference equation (ΔE*ab). The results are often categorized into lightfastness categories (e.g., I - Excellent, II - Very Good).[13]

Diagrams

experimental_workflow cluster_prep Preparation cluster_app Application cluster_testing Performance Testing cluster_eval Evaluation start Start: Select Colorant (Disperse Dye or Pigment) prep_dye Prepare Textile Substrate (e.g., Polyester Fabric) start->prep_dye For this compound prep_pigment Prepare Application Medium (e.g., Paint, Plastic Resin) start->prep_pigment For Pigment Yellow 65 apply_dye Dyeing Process (e.g., High-Temperature Exhaustion) prep_dye->apply_dye apply_pigment Dispersion & Application (e.g., Coating, Molding) prep_pigment->apply_pigment lightfastness Lightfastness Test (e.g., AATCC 16.3 / ASTM D4303) apply_dye->lightfastness Prepare Dyed Samples washfastness Wash Fastness Test (e.g., ISO 105-C06) (for textiles) apply_dye->washfastness Prepare Dyed Samples chem_resistance Chemical & Solvent Resistance Tests apply_dye->chem_resistance Prepare Dyed Samples heat_stability Heat Stability Test apply_dye->heat_stability Prepare Dyed Samples apply_pigment->lightfastness Prepare Pigmented Samples apply_pigment->chem_resistance Prepare Pigmented Samples apply_pigment->heat_stability Prepare Pigmented Samples eval Evaluate Performance: - Color Change (ΔE) - Staining (Grey Scale) - Degradation lightfastness->eval washfastness->eval chem_resistance->eval heat_stability->eval end End: Comparative Analysis eval->end

Experimental workflow for comparing colorant performance.

logical_relationship cluster_choice Colorant Selection Factors cluster_options Colorant Options cluster_characteristics Key Characteristics application_medium Application Medium (Substrate) disperse_dye Disperse Dye (e.g., this compound) application_medium->disperse_dye Textiles (Polyester) pigment Pigment (e.g., Pigment Yellow 65) application_medium->pigment Paints, Coatings, Plastics performance_req Required Performance Properties performance_req->disperse_dye Good Wash Fastness performance_req->pigment High Opacity & Weathering Resistance process_cond Processing Conditions process_cond->disperse_dye High Temp. Aqueous Dyeing process_cond->pigment Mechanical Dispersion dye_chars Soluble/Dispersible in Water Diffuses into Fiber Transparent Effect disperse_dye->dye_chars pigment_chars Insoluble Particles Remains on Surface/in Matrix Provides Opacity pigment->pigment_chars

Logical relationship for choosing between a disperse dye and a pigment.

References

"lightfastness comparison of anthraquinone and azo disperse dyes"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Lightfastness of Anthraquinone and Azo Disperse Dyes

For researchers and scientists in textile chemistry and material science, the selection of dyes with appropriate fastness properties is critical for ensuring the stability and longevity of colored materials. Disperse dyes are the primary choice for hydrophobic fibers like polyester. Among them, anthraquinone and azo dyes represent two of the most significant chemical classes. This guide provides an objective comparison of their lightfastness, supported by experimental data and standardized testing protocols.

Anthraquinone dyes, derived from anthraquinone, are well-regarded for their brilliant shades and generally excellent stability.[1][2] Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the largest and most versatile class of synthetic colorants, offering a vast spectrum of colors.[1] However, their performance, particularly their resistance to light, can vary significantly depending on their molecular structure.[1]

Data Presentation: A Quantitative Comparison

The color fastness of a dye refers to its ability to maintain its color when exposed to various conditions, such as light, washing, and rubbing.[1] Lightfastness is typically evaluated on a scale of 1 to 8 using the Blue Wool Scale, where 8 signifies the highest resistance to fading.[1] The following table summarizes the typical fastness properties of anthraquinone and azo disperse dyes.

Note: The data presented is a synthesis from multiple sources and represents typical performance.[1] Actual values can vary significantly based on the specific chemical structure of the dye, the substrate material, dyeing concentration, and experimental conditions.

PropertyAnthraquinone DyesAzo DyesTest Standard (Typical)
Lightfastness Generally Good to Excellent (5 - 7)Fair to Excellent (4 - 7)[3]ISO 105-B02
Washing Fastness Good to ExcellentVaries widely; can be improved with structural modification[4]ISO 105-C series
Sublimation Fastness Good to ExcellentVaries from Poor to ExcellentISO 105-P01
Color Strength (Tinctorial Power) ModerateGenerally Higher than Anthraquinones[5][6]Spectrophotometry
Color Range Bright Blues, Greens, Reds, Violets[1]Full spectrum, including strong yellows, oranges, and reds[1]Visual/Colorimetric
Cost-Effectiveness Generally more expensive[6]Generally more cost-effective[2]N/A

Mandatory Visualization: Factors Influencing Lightfastness

The lightfastness of a dyed textile is not an intrinsic property of the dye alone but is the result of a complex interplay between the dye's chemistry, the substrate, the dyeing process, and environmental factors.

Lightfastness_Factors cluster_dye Dye Properties cluster_substrate Substrate Properties cluster_process Process & Additives cluster_environment Environmental Factors Dye_Structure Chemical Structure (Azo vs. Anthraquinone) Result Overall Lightfastness Dye_Structure->Result Concentration Shade Depth Concentration->Result Aggregation Aggregation State Aggregation->Result Fiber_Type Fiber Type (e.g., Polyester, Nylon) Fiber_Type->Result Fiber_Morphology Fiber Morphology (Crystallinity) Fiber_Morphology->Result Dyeing_Method Dyeing Process (Temp., Time) Dyeing_Method->Result Additives Additives (UV Absorbers, Stabilizers) Additives->Result Light_Source Light Source (UV Content) Light_Source->Result Humidity Humidity & Temperature Humidity->Result Atmosphere Atmospheric Contaminants Atmosphere->Result

Caption: Key factors influencing the lightfastness of disperse dyes on textiles.

Experimental Protocols: Lightfastness Testing

The evaluation of lightfastness is conducted using standardized experimental protocols to ensure reproducibility and comparability of results.[1] The most widely recognized standard is ISO 105-B02.

ISO 105-B02: Colour Fastness to Artificial Light: Xenon Arc Fading Lamp Test

This method is designed to determine the resistance of the color of textiles to the action of an artificial light source that is representative of natural daylight (D65).[7][8]

1. Principle: A textile specimen is exposed to artificial light from a xenon arc lamp under controlled conditions of temperature and humidity.[9] Simultaneously, a set of blue wool references are exposed.[9] The lightfastness is assessed by comparing the change in color (fading) of the test specimen with the change in color of the blue wool references.[10]

2. Apparatus and Materials:

  • Xenon Arc Lamp Apparatus: The apparatus must be capable of exposing specimens to a light source with a spectral power distribution similar to natural daylight. It must include optical and heat filters to manage UV and IR radiation, respectively.[11] The device must provide control over irradiance, Black Standard Temperature (BST), and humidity.[7]

  • Blue Wool References: Two sets can be used: numerals 1 to 8 (European standard) or L2 to L9 (American standard).[8] These references range from very low lightfastness (1) to very high lightfastness (8), with each subsequent reference being approximately twice as fast as the previous one.[7][8]

  • Grey Scale for Assessing Change in Colour (ISO 105-A02): A standard scale with pairs of grey strips, ranging from Grade 5 (no change) to Grade 1 (major change), used to visually assess the degree of fading.[7][10]

  • Humidity-Test Control Fabric: A specified red azoic-dyed cotton cloth is used to determine the "effective humidity" inside the test chamber, which is a critical parameter for reproducibility.[7][11]

  • Specimen Holders and Masks: Opaque cardboard or similar material to mount specimens and cover a portion of them to create an unexposed area for comparison.[8]

3. Procedure (Method 1 Summary):

  • Specimen Preparation: A specimen of the dyed textile is mounted on a card, partially covered with an opaque mask.

  • Reference Preparation: A set of blue wool references (e.g., 1 through 8) are mounted in the same manner.

  • Exposure: The specimen and the blue wool references are placed in the xenon arc tester and exposed simultaneously under specified conditions (e.g., standard temperature, effective humidity).[10]

  • Evaluation: The exposure is continued until the contrast between the exposed and unexposed parts of the test specimen is equal to Grade 4 on the grey scale.

  • Assessment: The blue wool reference that shows a similar change in color (fading) to the test specimen is identified. The lightfastness rating of the specimen is the number of that blue wool reference. For example, if the specimen shows fading similar to blue wool reference 6, its lightfastness rating is 6.

Discussion of Performance

Anthraquinone Dyes: The stable, fused aromatic ring structure of anthraquinone dyes contributes to their generally high resistance to photodegradation.[1] High lightfastness is particularly noted in 1,4-substituted amino derivatives that possess electron-withdrawing groups.[12] Their robust nature makes them suitable for applications requiring high durability, such as automotive textiles.[13] However, they are typically more complex to synthesize and thus more expensive than azo dyes.[6] The photofading mechanism can involve the excited dye molecule abstracting hydrogen from the polymer substrate, initiating a free-radical degradation process.[14][15]

Azo Dyes: The lightfastness of azo dyes is highly dependent on the specific chemical structure of the dye molecule.[1] Simple azo structures may have poor lightfastness, but innovations, such as the development of heterocyclic azo dyes, have led to products with improved fastness that can rival anthraquinones.[1] Factors like the electronic properties of substituents play a crucial role; electron-withdrawing groups can enhance lightfastness.[16] The photofading mechanism is often oxidative, and the tautomeric form of the dye (azo vs. hydrazone) can significantly influence the degradation pathway.[17][18] While offering a wider color range and better economy, the selection of an azo dye requires careful consideration of its specific fastness ratings for the intended application.

References

A Comparative Guide to Alternatives for Disperse Yellow 7 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Yellow 7 (DY7), a monoazo dye, has been a staple in the textile industry for coloring synthetic fibers like polyester, acetate, and nylon due to its vibrant yellow hue and good sublimation fastness.[1][2] However, growing concerns over its toxicological profile, particularly its potential as a skin sensitizer and its metabolism into carcinogenic aromatic amines, have necessitated the search for safer, high-performance alternatives.[3][4] This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data and detailed protocols for researchers and scientists in textile and materials science.

The Need for Alternatives

This compound (C.I. 26090) is categorized as a double azo dye.[2] A critical aspect of its toxicology is its reductive metabolism, which can yield harmful aromatic amines like p-phenylenediamine.[3] Furthermore, many disperse dyes, including DY7, are recognized as potential skin sensitizers, prompting regulations and restrictions in major markets.[3][4][5] These health and environmental concerns are the primary drivers for the adoption of eco-friendlier and safer alternatives.

Comparative Analysis: this compound vs. Disperse Yellow 3

A prominent alternative to this compound is Disperse Yellow 3 (DY3, C.I. 11855). While both are azo dyes effective for polyester, their chemical structures and properties lead to differences in performance.[6]

Table 1: Chemical and Physical Properties Comparison

Property Disperse Yellow 3 This compound
C.I. Name Disperse Yellow 3 This compound
C.I. Number 11855 26090
CAS Number 2832-40-8 6300-37-4
Molecular Formula C₁₅H₁₅N₃O₂ C₁₉H₁₆N₄O
Molecular Weight 269.30 g/mol 316.36 g/mol
Chemical Structure Single azo class Double azo class

Source:[6]

This compound's larger molecular structure and higher weight, compared to Disperse Yellow 3, can influence its sublimation fastness and dyeing kinetics.[6]

Table 2: Performance and Fastness Properties on Polyester

Property Test Method Disperse Yellow 3 This compound (Baseline on PET)
Wash Fastness (Color Change) ISO 105-C06 4-5 4-5
Wash Fastness (Staining) ISO 105-C06 4-5 4-5
Light Fastness (Xenon Arc) AATCC 16 / ISO 5 5-6
Rubbing Fastness (Dry) ISO 105-X12 4-5 4-5
Rubbing Fastness (Wet) ISO 105-X12 4 4
Sublimation Fastness ISO 4 4

Note: Ratings are on a scale of 1 to 5, where 5 represents excellent performance.[6][7]

Based on structural differences, it is inferred that Disperse Yellow 3 may offer faster dyeing kinetics due to its smaller molecular size, while this compound is expected to have superior sublimation fastness.[6] However, available data shows comparable performance in many key areas. The choice between them often depends on the specific application requirements and processing conditions.[6]

Broader Categories of Alternatives

Beyond specific dye-to-dye replacements, the industry is exploring broader categories of sustainable colorants.

  • High-Performance & Eco-Friendly Disperse Dyes : Manufacturers are developing new disperse dyes with improved environmental profiles.[8][9][10] These often feature higher fixation rates, reducing dye loss in wastewater, and are compliant with standards like OEKO-TEX and ZDHC.[11] Examples include Disperse Yellow 64, 198, and others marketed as "eco-friendly".[12]

  • Natural Dyes : Derived from sources like plants (turmeric, onion skins), minerals, and animals, these are biodegradable and come from renewable resources.[13][14][15][16] However, they can have lower color fastness and may require mordants, which can introduce their own environmental concerns if not chosen carefully.[14][17]

  • Pigment Dyes : These are insoluble particles applied to the fabric surface with a binder.[13] This method can significantly reduce water consumption.

  • Bio-based Dyes : An emerging field focuses on dyes produced through fermentation or other biotechnological processes, offering a sustainable alternative to petrochemical-based synthesis.[18]

Experimental Protocols

Detailed and standardized methodologies are crucial for the objective comparison of dye performance.

Protocol 1: High-Temperature High-Pressure (HTHP) Dyeing of Polyester

This method is standard for applying disperse dyes to polyester fibers.

Objective: To achieve uniform and deep coloration of polyester fabric with a given disperse dye.

Materials & Equipment:

  • 100% polyester fabric (scoured and bleached)

  • Disperse dye (e.g., Disperse Yellow 3 or alternative)

  • Dispersing agent (lignosulfonate-based)

  • Levelling agent

  • Acetic acid

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Spectrophotometer

Procedure:

  • Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 10:1. The necessary amounts of dispersing agent, levelling agent, and the disperse dye are added.[6]

  • pH Adjustment: The pH of the bath is adjusted to an acidic range (e.g., 4.5-5.5) using acetic acid.[6][11]

  • Dyeing Cycle:

    • The polyester fabric is introduced into the dye bath at room temperature.

    • The temperature is raised at a controlled rate (e.g., 1-2°C/minute) to the optimal dyeing temperature (typically 130°C for polyester).[6][11]

    • Dyeing is continued at this temperature for a specified duration (e.g., 30-60 minutes) to allow for dye diffusion and penetration into the fibers.[11]

  • Cooling & Rinsing: The dye bath is cooled down, and the fabric is removed and rinsed thoroughly with water.

Protocol 2: Reduction Clearing

This post-treatment process is critical for removing unfixed dye from the fiber surface, thereby improving wash fastness.[19]

Objective: To enhance the wash fastness of the dyed fabric.

Materials & Equipment:

  • Dyed polyester fabric

  • Sodium hydrosulfite (reducing agent)

  • Caustic soda (sodium hydroxide)

  • Beaker or stainless steel vessel

  • Heating apparatus

Procedure:

  • Bath Preparation: A fresh bath is prepared with 2 g/L of caustic soda and 2 g/L of sodium hydrosulfite.[6]

  • Treatment: The dyed fabric is treated in this bath at 70-80°C for 15-20 minutes.[6][19]

  • Rinsing & Neutralization: The fabric is rinsed thoroughly with hot water, followed by neutralization with a dilute acetic acid solution, and finally rinsed with cold water until the water runs clear.[19]

  • Drying: The fabric is dried at a temperature not exceeding 120°C.[6]

Protocol 3: Colorfastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color to washing.

Objective: To measure the color change of the dyed fabric and the degree of staining on adjacent undyed fabrics during a simulated washing process.

Procedure:

  • Specimen Preparation: A specimen of the dyed fabric is stitched together with a standard multifibre adjacent fabric (containing strips of common fibers like cotton, nylon, polyester, etc.).[6]

  • Washing: The composite specimen is washed in a solution containing a standard soap at a specified temperature and time (e.g., 60°C for 30 minutes).[6]

  • Evaluation: After washing and drying, the color change of the dyed specimen and the staining on each strip of the multifibre fabric are assessed using a standardized grey scale. The results are rated from 1 (poor) to 5 (excellent).

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz help illustrate the logical flow of experiments and the physical mechanism of dyeing.

G cluster_prep Preparation cluster_process Dyeing & Post-Treatment cluster_analysis Performance Analysis cluster_result Outcome Fabric Polyester Fabric (Scoured & Bleached) Dyeing HTHP Dyeing (130°C, pH 4.5-5.5) Fabric->Dyeing Dye_A This compound (Control) Dye_A->Dyeing Dye_B Alternative Dye (e.g., Disperse Yellow 3) Dye_B->Dyeing Clearing Reduction Clearing (NaOH/Na2S2O4) Dyeing->Clearing Wash Wash Fastness (ISO 105-C06) Clearing->Wash Light Light Fastness (AATCC 16) Clearing->Light Rub Rubbing Fastness (ISO 105-X12) Clearing->Rub Sublimation Sublimation Fastness Clearing->Sublimation Comparison Comparative Data Analysis Wash->Comparison Light->Comparison Rub->Comparison Sublimation->Comparison

Caption: Experimental workflow for comparing textile dye performance.

G start Aqueous Dye Bath dispersion Dye Particles in Aqueous Dispersion start->dispersion Dispersing Agent fiber_surface Adsorption onto Fiber Surface dispersion->fiber_surface High Temp (>Tg of Fiber) diffusion Diffusion into Amorphous Regions of Polyester Fiber fiber_surface->diffusion fixation Dye Fixation (Physical Entrapment) diffusion->fixation end Dyed Fiber fixation->end

Caption: Mechanism of disperse dyeing on hydrophobic polyester fibers.

References

Genotoxicity of Disperse Yellow 7: A Comparative Analysis of the Parent Compound and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of the monoazo dye Disperse Yellow 7 (DY7) and its primary aromatic amine metabolites: p-phenylenediamine (p-PDA), 4-aminoazobenzene (4-AAB), and 4-aminobiphenyl (4-ABP). The genotoxicity of DY7 is primarily attributed to the metabolic reduction of the parent compound into these more reactive and hazardous metabolites.[1][2] This guide summarizes available quantitative data from various genotoxicity assays, details the experimental protocols for these assays, and provides visualizations of the metabolic and DNA damage response pathways.

Executive Summary

This compound is a synthetic dye that undergoes metabolic cleavage of its azo bond to release aromatic amines.[1][2] These metabolites, p-PDA, 4-AAB, and 4-ABP, are known to be genotoxic and carcinogenic.[1][2] While quantitative data for DY7 itself is limited, the genotoxicity of its metabolites is well-characterized. This guide compiles data from various studies to illustrate the significantly higher genotoxic potential of the metabolites compared to the parent dye. The data underscores the critical role of metabolic activation in the genotoxicity of this compound.

Data Presentation

The following tables summarize the genotoxicity of this compound and its primary metabolites. It is important to note that the data are compiled from different studies, and direct quantitative comparisons should be made with caution. However, the collective evidence strongly indicates that the genotoxicity of DY7 is mediated by its metabolites.

Table 1: Genotoxicity of this compound (Parent Compound)

Test SystemCell Line/StrainMetabolic Activation (S9)Concentration Range TestedResultsReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and WithoutNot specifiedGenerally considered non-mutagenic or weakly mutagenic without metabolic activation. Genotoxicity is primarily due to its metabolites.[1]
In Vitro Micronucleus AssayNot specifiedWith and WithoutNot specifiedData not widely available, but genotoxicity is expected to be dependent on metabolic activation.
In Vitro Comet AssayNot specifiedWith and WithoutNot specifiedData not widely available.

Table 2: Genotoxicity of p-Phenylenediamine (p-PDA)

Test SystemCell Line/StrainMetabolic Activation (S9)Concentration Range TestedKey Quantitative FindingsReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium TA98WithUp to 5000 µ g/plate Weakly mutagenic, dose-dependent increase in revertant colonies.[3]
In Vitro Micronucleus AssayHuman LymphocytesWithNot specifiedInduced a statistically significant increase in micronuclei frequency.[3]

Table 3: Genotoxicity of 4-Aminoazobenzene (4-AAB)

Test SystemCell Line/StrainMetabolic Activation (S9)Concentration Range TestedKey Quantitative FindingsReference
Hepatocyte/DNA Repair TestRat HepatocytesNot applicableNot specifiedPositive for inducing DNA repair, indicating genotoxic potential.
Carcinogenicity ClassificationIARCNot applicableNot applicableGroup 2B: Possibly carcinogenic to humans.[1][2]

Table 4: Genotoxicity of 4-Aminobiphenyl (4-ABP)

Test SystemCell Line/StrainMetabolic Activation (S9)Concentration Range TestedKey Quantitative FindingsReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumWithNot specifiedKnown to be mutagenic.
DNA Adduct FormationHuman Bladder CellsYes (in vivo)Not applicableForms DNA adducts, a key step in carcinogenesis.
Carcinogenicity ClassificationIARCNot applicableNot applicableGroup 1: Carcinogenic to humans.[2]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

Methodology:

  • Strain Selection: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations that prevent them from synthesizing histidine, an essential amino acid.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. The S9 fraction contains enzymes that can metabolize chemicals into reactive forms.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar medium containing a trace amount of histidine. This allows the bacteria to undergo a few rounds of cell division, which is necessary for mutations to be expressed.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (bacteria that have mutated back to a histidine-producing state, his⁺) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[1]

In Vitro Micronucleus Assay

Objective: To detect chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity).

Methodology:

  • Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are cultured.

  • Exposure: The cells are treated with the test substance at various concentrations, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of binucleated cells) is scored using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[4][5]

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or tissues from treated animals).

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA as "nucleoids".

  • Alkaline/Neutral Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline (pH > 13) or neutral buffer. The alkaline conditions denature the DNA and allow for the detection of single- and double-strand breaks, while the neutral conditions primarily detect double-strand breaks. An electric field is applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head. Common parameters include % Tail DNA and Tail Moment.[6][7]

Mandatory Visualization

Metabolic_Activation_of_Disperse_Yellow_7 DY7 This compound Metabolites Metabolic Reduction (Azo Reductase) DY7->Metabolites pPDA p-Phenylenediamine (p-PDA) (Genotoxic) Metabolites->pPDA AAB 4-Aminoazobenzene (4-AAB) (Group 2B Carcinogen) Metabolites->AAB ABP 4-Aminobiphenyl (4-ABP) (Group 1 Carcinogen) Metabolites->ABP

Caption: Metabolic activation of this compound to its genotoxic metabolites.

Experimental_Workflow_Genotoxicity_Assays cluster_assays Genotoxicity Assays Ames Ames Test (Bacterial Gene Mutation) Data_Analysis Data Analysis and Interpretation Ames->Data_Analysis Micronucleus Micronucleus Assay (Chromosomal Damage) Micronucleus->Data_Analysis Comet Comet Assay (DNA Strand Breaks) Comet->Data_Analysis Test_Compound Test Compound (this compound or Metabolites) Metabolic_Activation Metabolic Activation (+/- S9 Fraction) Test_Compound->Metabolic_Activation Exposure Exposure to Test System (Bacteria or Mammalian Cells) Metabolic_Activation->Exposure Exposure->Ames Exposure->Micronucleus Exposure->Comet

Caption: General experimental workflow for in vitro genotoxicity testing.

DNA_Damage_Response_Pathway Metabolites Genotoxic Metabolites (p-PDA, 4-AAB, 4-ABP) DNA_Damage DNA Damage (Adducts, Strand Breaks) Metabolites->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_Damage->Sensor_Proteins p53 p53 Activation Sensor_Proteins->p53 Cell_Cycle_Arrest Cell Cycle Arrest (DNA Repair) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) p53->Apoptosis

Caption: Simplified signaling pathway of DNA damage response.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Disperse Yellow 7, a monoazo dye, requires specific disposal procedures to mitigate risks to personnel and prevent environmental contamination. This guide provides essential safety and logistical information for the operational disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect against accidental splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection N95 respirator or equivalentRecommended if there is a risk of generating dust.

Handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the creation of dust. Prevent all contact with skin, eyes, and clothing. In the event of contact, immediately rinse the affected area with copious amounts of water. Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.

Disposal Plan: A Step-by-Step Protocol

The primary and most recommended method for the final disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal contractor. However, for laboratory-scale waste, a pre-treatment step to degrade the dye can be a responsible practice before collection. Advanced Oxidation Processes (AOPs) are effective for this purpose.

It is critical to note that This compound should not be disposed of down the drain . Azo dyes can be harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes.

Below is a logical workflow for the proper management and disposal of this compound waste from a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Arrangement A Generate this compound Waste (e.g., contaminated labware, old solutions) B Collect waste in a dedicated, clearly labeled, sealed, and compatible hazardous waste container. A->B C Label container: 'Hazardous Waste: this compound' + Hazard Symbols B->C D Store sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. C->D E Ensure storage is away from incompatible materials. D->E F Contact institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor. E->F G Provide all necessary information: - Chemical Identity - Known Hazards - Estimated Quantity F->G H Schedule waste pickup. G->H

Caption: Logical workflow for the disposal of this compound.

Experimental Protocol: In-Lab Degradation via Fenton Treatment

For laboratories equipped to perform chemical degradation, a Fenton oxidation process can be used to break down the azo bond of this compound. This procedure should be performed in a chemical fume hood with appropriate PPE.

Objective: To decolorize and degrade this compound in an aqueous waste solution.

Materials:

  • Waste solution containing this compound

  • Iron(II) sulfate (FeSO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beakers

Procedure:

  • pH Adjustment: Transfer the aqueous this compound waste to a beaker. While stirring, slowly add sulfuric acid to adjust the pH to approximately 3. The Fenton reaction is most effective in acidic conditions.

  • Addition of Iron Catalyst: Add a catalytic amount of iron(II) sulfate to the solution. A typical starting concentration is around 50 mg/L.

  • Initiation of Oxidation: While vigorously stirring, slowly add 30% hydrogen peroxide to the solution. The addition should be dropwise to control the exothermic reaction. A common starting concentration for H₂O₂ is 75-100 mg/L.

  • Reaction: Allow the solution to stir for a minimum of 60 minutes. The disappearance of the yellow color is an indicator of dye degradation.

  • Neutralization: After the reaction is complete, neutralize the solution by slowly adding a base (e.g., sodium hydroxide) until the pH is between 6 and 8.

  • Collection for Disposal: The treated, neutralized solution should be collected in a hazardous waste container and disposed of through your institution's EHS department or a licensed contractor. Although the dye is degraded, the solution will contain iron salts and other byproducts that require proper disposal.

Quantitative Data for Fenton Treatment of Disperse Dyes:

ParameterOptimal Value/RangeNotes
pH 3Fenton's reagent is most effective in this acidic range.
Fe²⁺ Concentration 50 mg/LActs as the catalyst for hydroxyl radical formation.
H₂O₂ Concentration 75 - 150 mg/LThe primary oxidizing agent.
Reaction Time ~60 minutesHigher degradation is observed with increased reaction time.

Note: The optimal concentrations of Fe²⁺ and H₂O₂ may vary depending on the initial concentration of this compound in the waste solution. The provided values are a general guideline.

Signaling Pathways and Experimental Workflows

The degradation of azo dyes like this compound by Advanced Oxidation Processes, such as the Fenton reaction, proceeds via the generation of highly reactive hydroxyl radicals (•OH). These radicals non-selectively attack the chromophoric azo bond (-N=N-), leading to the breakdown of the dye molecule into smaller, often colorless, organic intermediates, and eventually, mineralization to CO₂, H₂O, and inorganic ions.

G cluster_0 Fenton's Reagent Chemistry cluster_1 Azo Dye Degradation A Fe²⁺ + H₂O₂ B Fe³⁺ + OH⁻ + •OH (Hydroxyl Radical) A->B Fenton Reaction C This compound (Azo Dye) B->C Initiates Degradation D Cleavage of Azo Bond (-N=N-) C->D Attack by •OH E Formation of Aromatic Amines and other intermediates D->E F Further Oxidation E->F Continued attack by •OH G Mineralization Products (CO₂, H₂O, Inorganic Ions) F->G

Caption: Degradation pathway of this compound via Fenton's reagent.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

Essential Safety and Logistical Information for Handling Disperse Yellow 7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Disperse Yellow 7 is paramount. This guide provides immediate, essential information on personal protective equipment, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Therefore, adherence to strict PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and dust. Should conform to OSHA or EN 149 standards.[1]
Skin Chemical-Resistant GlovesCompatible gloves (e.g., nitrile rubber) are essential to prevent skin contact.[1] Inspect gloves before each use and replace them immediately if contaminated or damaged.
Skin Protective Clothing/Lab CoatA lab coat or chemical-resistant clothing is necessary to prevent skin exposure.[1]
Respiratory NIOSH/MSHA Approved RespiratorA respirator is required to prevent inhalation of dust or aerosols, especially in poorly ventilated areas or when handling powders.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and contamination.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[3]

  • Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling the substance.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Exposure: Avoid prolonged or repeated exposure.[1]

Storage:

  • Container: Keep the container tightly closed when not in use.[1]

  • Temperature: Store in a cool, dry place, away from incompatible substances.[1]

Emergency Procedures: First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention from an ophthalmologist.[1]
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, administer artificial respiration. Call a physician.[1]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician immediately.[1]

Disposal Plan: Waste Management

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[4]

  • Solid Waste: Collect solid waste, including contaminated gloves, absorbent pads, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste, such as unused solutions or solvent rinses, in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[1]

  • Decontamination: Thoroughly clean contaminated areas.[1]

  • Incineration: One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Post-Experiment & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment post_decon Decontaminate Surfaces & Equipment handle_experiment->post_decon post_segregate Segregate Waste Streams post_decon->post_segregate post_dispose_solid Dispose of Solid Waste (Hazardous Waste Container) post_segregate->post_dispose_solid post_dispose_liquid Dispose of Liquid Waste (Hazardous Waste Container) post_segregate->post_dispose_liquid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.